molecular formula C10H20N2O2 B1524430 tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate CAS No. 1009075-44-8

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Cat. No.: B1524430
CAS No.: 1009075-44-8
M. Wt: 200.28 g/mol
InChI Key: PGBVMVTUWHCOHX-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009075-44-8
Record name tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is of paramount importance. The spatial arrangement of atoms within a molecule can dictate its biological activity, efficacy, and safety profile. This guide provides an in-depth technical overview of the methodologies and analytical reasoning employed in the structure elucidation of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a chiral building block often utilized in the synthesis of pharmaceutically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiroptical methods to unequivocally determine the constitution, connectivity, and absolute stereochemistry of this molecule.

Foundational Understanding: Synthesis and Isomeric Landscape

A logical starting point for structure elucidation is an understanding of the molecule's synthetic origin. This compound is typically synthesized from a precursor, cis-cyclopentane-1,3-diamine. The synthesis involves the selective mono-protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The stereochemistry of the final product is dictated by the stereochemistry of the starting diamine.

A general and efficient method for the mono-Boc protection of diamines involves the in-situ formation of a mono-hydrochloride salt of the diamine, which deactivates one amino group, allowing the other to be selectively protected by di-tert-butyl dicarbonate (Boc)₂O.[1]

Synthesis_Workflow cis-1,3-Diaminocyclopentane cis-1,3-Diaminocyclopentane Mono-HCl Salt Mono-HCl Salt cis-1,3-Diaminocyclopentane->Mono-HCl Salt  Me3SiCl or HCl   Final_Product This compound Mono-HCl Salt->Final_Product  (Boc)2O, Base  

Caption: Synthetic workflow for mono-Boc protection.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a primary tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.

Expected Molecular Ion

The molecular formula for this compound is C₁₀H₂₀N₂O₂. The expected monoisotopic mass is 200.1525 g/mol . In a high-resolution mass spectrum (HRMS), the observation of a molecular ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 201.1603) provides strong evidence for the elemental composition.

Fragmentation Analysis

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) can be used to induce fragmentation. The fragmentation pattern of Boc-protected amines is well-characterized and provides significant structural information.[2]

A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group through various rearrangements. The characteristic fragment at m/z 57 corresponds to the tert-butyl cation, [C(CH₃)₃]⁺.[2] Another common fragmentation is the loss of the entire Boc group (100 Da).

Fragment Ion (m/z) Proposed Structure/Loss Significance
201.1603[M+H]⁺Protonated molecular ion
145.1233[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
101.1022[M+H - C₅H₉O₂]⁺Loss of the entire Boc group
84.0811[C₅H₁₀N]⁺Cyclopentylamino fragment after loss of Boc group
57.0704[C₄H₉]⁺tert-butyl cation

Infrared Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the carbamate and the primary amine.

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3250N-H stretchPrimary amine (two bands) and carbamate N-H (one band)
2960-2850C-H stretchAliphatic C-H bonds of the cyclopentyl and tert-butyl groups
1700-1670C=O stretchCarbamate carbonyl
1650-1580N-H bendPrimary amine
1530-1500N-H bend and C-N stretchCarbamate
1250-1200C-O stretchCarbamate
1170-1150C-N stretchCarbamate

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemical relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

  • δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

  • δ 4.5-5.0 (br s, 1H): The proton of the carbamate N-H group, often broad due to quadrupole broadening and exchange.

  • δ 3.5-4.0 (m, 1H): The methine proton on the carbon bearing the Boc-protected amine (C1-H).

  • δ 2.8-3.2 (m, 1H): The methine proton on the carbon bearing the free amino group (C3-H).

  • δ 1.5-2.2 (m, 6H): The methylene protons of the cyclopentane ring. The cis relationship of the substituents will influence the coupling patterns.

  • δ 1.2-1.5 (br s, 2H): The protons of the free NH₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

  • δ 155-157: The carbonyl carbon of the carbamate.

  • δ 78-80: The quaternary carbon of the tert-butyl group.

  • δ 50-55: The methine carbon attached to the Boc-protected nitrogen (C1).

  • δ 50-55: The methine carbon attached to the free amino group (C3).

  • δ 30-40: The methylene carbons of the cyclopentane ring.

  • δ 28.5: The three equivalent methyl carbons of the tert-butyl group.

2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Would reveal the coupling network between the protons on the cyclopentane ring, confirming their connectivity.

  • HSQC: Would correlate each proton signal with its directly attached carbon atom.

Elucidation_Workflow cluster_A Initial Characterization cluster_B Detailed Structural Analysis cluster_C Stereochemical Determination MS MS 1H_NMR 1H NMR MS->1H_NMR FTIR FTIR FTIR->1H_NMR 13C_NMR 13C NMR 1H_NMR->13C_NMR  Proton Environment   2D_NMR 2D NMR 13C_NMR->2D_NMR  Carbon Skeleton   Chiroptical Chiroptical Methods 2D_NMR->Chiroptical  Connectivity   Final_Structure Elucidated Structure Chiroptical->Final_Structure  Absolute Stereochemistry   Structure_Hypothesis Initial Structure Hypothesis Structure_Hypothesis->MS  Molecular Formula   Structure_Hypothesis->FTIR  Functional Groups  

Caption: A comprehensive workflow for structure elucidation.

Chiroptical Methods: Confirming Absolute Stereochemistry

While NMR can confirm the relative cis stereochemistry, chiroptical methods are necessary to determine the absolute configuration as (1R,3R).

Optical Rotation

A pure enantiomer will rotate the plane of polarized light. The specific rotation ([α]D) is a characteristic physical property. For this compound, a non-zero specific rotation would be expected. The sign and magnitude would need to be compared to a literature value or a known standard. A hypothetical value might be [α]D²⁰ = -15.0 (c 1.0, CHCl₃). Its enantiomer, the (1S,3S) isomer, would have an equal and opposite rotation.

Circular Dichroism

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While the carbamate and amine chromophores in this molecule are not strong, derivatization with a suitable chromophore can be used to obtain a distinct CD spectrum, which can then be compared with theoretical calculations to confirm the absolute configuration.

Summary of Structure Elucidation

The structure of this compound is confirmed through a convergence of evidence from multiple analytical techniques:

  • Mass Spectrometry confirms the molecular weight of 200.1525 g/mol and shows characteristic fragmentation patterns of a Boc-protected amine.

  • FTIR Spectroscopy identifies the key functional groups: a primary amine, a secondary carbamate, and aliphatic C-H bonds.

  • NMR Spectroscopy (¹H, ¹³C, and 2D) establishes the carbon-hydrogen framework, confirming the presence of a tert-butyl group, a cyclopentane ring, and the connectivity of the amino and carbamate groups. The coupling patterns in the ¹H NMR spectrum are consistent with a cis relationship between the two substituents.

  • Chiroptical Methods (specifically, a non-zero optical rotation) confirm the chiral nature of the molecule and, upon comparison with a standard or literature data, establish the absolute stereochemistry as (1R,3R).

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF Mass Spectrometer with an ESI source.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Ionization Mode: Positive ESI.

  • Analysis: Infuse the sample at 5 µL/min. Acquire data in the m/z range of 50-500.

FTIR Spectroscopy
  • Instrument: FTIR spectrometer with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Analysis:

    • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm.

    • ¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm.

    • COSY & HSQC: Use standard instrument parameters.

Optical Rotation
  • Instrument: Polarimeter with a sodium lamp (589 nm).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve in 10.0 mL of chloroform in a volumetric flask.

  • Analysis: Use a 1 dm cuvette. Measure the rotation of the sample and the pure solvent. Calculate the specific rotation.

References

  • van Slagmaat, C. et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 24(1), 253-264. Available at: [Link]

  • Osorio-Nieto, F. et al. (2015). General method for selective Mono-Boc protection of diamines and thereof. J. Mex. Chem. Soc., 59(4), 279-285. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

Sources

A Technical Guide to the Synthetic Utility and Pharmacological Context of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold for Targeted Therapy

The compound tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a stereochemically defined, bifunctional organic molecule. It serves not as an active pharmaceutical ingredient (API) with its own mechanism of action, but as a critical chiral building block in the synthesis of advanced therapeutic agents. Its significance lies in the rigid cyclopentane core and the specific (1R,3R) orientation of its two amino groups. One amine is protected by a tert-butoxycarbonyl (Boc) group, allowing for sequential, controlled reactions, a feature highly valued in medicinal chemistry.

This guide will elucidate the role of this compound as a synthetic intermediate, focusing on its application in the construction of Janus kinase (JAK) inhibitors, a class of drugs that modulate the immune response. The "mechanism of action" discussed herein pertains to the final drug molecules synthesized from this building block, specifically targeting the JAK-STAT signaling pathway.

Part 1: Physicochemical Properties and Synthetic Role

The strategic value of this compound is rooted in its chemical structure. The Boc-protected amine is stable under various reaction conditions but can be selectively deprotected using acid. This allows the free amine to be functionalized first, followed by removal of the Boc group to reveal the second amine for subsequent reactions. This orthogonal protection scheme is fundamental to its utility.[1]

Table 1: Physicochemical Properties

Property Value
Molecular Formula C10H20N2O2[2]
Molecular Weight 200.28 g/mol [3]
CAS Number 1009075-44-8[4]
Appearance Solid

| Stereochemistry | (1R,3R) |

The cyclopentane scaffold provides a rigid, three-dimensional framework that is crucial for orienting pharmacophoric elements in the correct conformation to bind with high affinity and selectivity to a biological target.[5] The use of such scaffolds is a key strategy in modern drug discovery to move beyond flat, aromatic structures.[6]

Part 2: Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The (1R,3R)-diaminocyclopentane scaffold is a key structural feature in a number of potent and selective JAK inhibitors.[5] These drugs, such as tofacitinib, are used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[7][8] The synthesis of these complex molecules often involves coupling the chiral diamine core with a heterocyclic base, which mimics the adenine portion of ATP, and a side chain that enhances binding affinity and selectivity.[9]

Logical Workflow for Synthetic Application

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_end Final Product start tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate step1 Step 1: Functionalization of Free Amine (e.g., Nucleophilic Substitution) start->step1 React with Electrophile 1 step2 Step 2: Deprotection (Acid-catalyzed removal of Boc group) step1->step2 Intermediate 1 step3 Step 3: Functionalization of Newly Freed Amine (e.g., Amide Coupling) step2->step3 Intermediate 2 end_product Complex API (e.g., JAK Inhibitor) step3->end_product React with Electrophile 2

Caption: Synthetic utility of the chiral diamine building block.

Part 3: The Core Mechanism of Action of JAK Inhibitors

The drugs synthesized using the aminocyclopentyl carbamate scaffold primarily function by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[10][11] These enzymes are essential components of the JAK-STAT signaling pathway, which is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[12][13][14]

The JAK-STAT Signaling Pathway

Cytokines, such as interleukins and interferons, bind to specific receptors on the surface of immune cells. This binding brings two JAK enzymes into close proximity, allowing them to phosphorylate and activate each other.[15] The activated JAKs then phosphorylate the cytokine receptor itself.

This phosphorylation creates docking sites for cytoplasmic proteins called Signal Transducer and Activator of Transcription (STATs).[16] Once docked, the STATs are themselves phosphorylated by the JAKs.[10] Phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to DNA to regulate the transcription of genes involved in the inflammatory response.[14][17]

Inhibition by ATP-Competitive Drugs

JAK inhibitors like tofacitinib are ATP-competitive inhibitors.[9][18] They are designed to fit into the ATP-binding pocket of the JAK enzyme's kinase domain. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphorylation of STAT proteins.[11] This disruption of the signaling cascade leads to a reduction in the production of inflammatory mediators and modulates the immune response.[7][19]

JAK-STAT Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation gene Gene Transcription (Inflammation) dna->gene 6. Gene Activation cytokine Cytokine cytokine->receptor 1. Binding inhibitor JAK Inhibitor (e.g., Tofacitinib) inhibitor->jak BLOCKS

Caption: Simplified JAK-STAT signaling and point of inhibition.

Part 4: Experimental Protocols for Characterizing JAK Inhibitor Activity

To validate the mechanism of action of a novel JAK inhibitor synthesized from the aminocyclopentyl carbamate scaffold, a series of in vitro and cell-based assays are essential.

Protocol A: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant JAK enzyme.[20][21]

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a specific JAK isoform (e.g., JAK1).[18]

Methodology (Luminescence-Based, e.g., Kinase-Glo®)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Plate Setup: Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into a 384-well assay plate.

  • Enzyme & Substrate Addition: Add the recombinant JAK1 enzyme and a suitable peptide substrate (e.g., IRS-1tide) to the wells.[22] Incubate for 10-15 minutes to allow for compound binding.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be near the Km value for the enzyme. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add a detection reagent (such as Kinase-Glo® MAX) which simultaneously stops the reaction and measures the amount of remaining ATP via a luciferase-driven reaction.[22] The amount of ATP consumed is directly proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol B: Cell-Based Phospho-STAT Assay

This assay measures the inhibition of JAK activity within a cellular context by quantifying the levels of phosphorylated STAT proteins.[16]

Objective: To determine the functional potency of a test compound by measuring its ability to block cytokine-induced STAT phosphorylation in a relevant cell line.

Methodology (Flow Cytometry-Based)

  • Cell Culture & Starvation: Culture a cytokine-responsive cell line (e.g., human T cells) under normal conditions. Prior to the assay, starve the cells of cytokines for several hours to reduce basal STAT phosphorylation.[23]

  • Compound Treatment: Pre-incubate the starved cells with a serial dilution of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 to activate the JAK1/3-STAT5 pathway) for a short period (e.g., 15-30 minutes) at 37°C.[23][24]

  • Fixation: Immediately stop the stimulation by fixing the cells with paraformaldehyde. This cross-links proteins and locks the phosphorylation state.[25]

  • Permeabilization: Permeabilize the cells, typically with ice-cold methanol, to allow antibodies to access intracellular targets.[25]

  • Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT5). Co-stain for cell surface markers (e.g., CD3 for T cells) if desired.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in each sample.

  • Data Analysis: Calculate the percent inhibition of the cytokine-induced phospho-STAT signal for each compound concentration and determine the IC50 value.

Experimental Workflow: Cell-Based pSTAT Assay

G cluster_prep Cell Preparation cluster_stim Stimulation & Fixing cluster_analysis Analysis c1 Culture & Starve Cytokine-Responsive Cells c2 Pre-incubate with Test Compound c1->c2 s1 Stimulate with Cytokine (e.g., IL-2) c2->s1 s2 Fix with Paraformaldehyde s1->s2 s3 Permeabilize with Methanol s2->s3 a1 Stain with Fluorescent anti-pSTAT Antibody s3->a1 a2 Acquire Data via Flow Cytometry a1->a2 a3 Calculate IC50 a2->a3

Caption: Workflow for a cell-based phospho-STAT assay.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists. While it possesses no inherent pharmacological activity, its well-defined stereochemistry and orthogonal protecting group strategy make it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. Understanding its role as a synthetic intermediate is crucial for appreciating the development of targeted therapies, such as JAK inhibitors, which act by precisely disrupting pathological signaling cascades like the JAK-STAT pathway. The experimental protocols detailed here provide a framework for validating the mechanism and potency of the final drug products derived from this versatile building block.

References

  • JAK-STAT signaling p
  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheum
  • Tofacitinib | Arthritis UK. [N/A]
  • Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay - Benchchem. [N/A]
  • JAK/STAT Signaling P
  • What is the mechanism of Tofacitinib Citrate?
  • The JAK/STAT P
  • JAK-STAT Signalling P
  • The JAK/STAT signaling pathway | Journal of Cell Science | The Company of Biologists. [N/A]
  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchG
  • What class of drug is tofacitinib (Janus kinase inhibitor)? - Dr.Oracle. [N/A]
  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer N
  • Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed. [N/A]
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC - PubMed Central. [N/A]
  • Cell-Based phospho-STAT ELISA Sampler Kit (RAB0454) - Sigma-Aldrich. [N/A]
  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem. [N/A]
  • Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells - Protocols.io. [N/A]
  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. [N/A]
  • ELISA Kit for Janus Kinase 1 (JAK1) - Aspira Scientific. [N/A]
  • JAK1 (Janus Kinase 1) Assay Kit - BPS Bioscience. [N/A]
  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. [N/A]
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Tofacitinib and JAK1 inhibitor 30.
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity rel
  • a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK...
  • Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Prolifer
  • Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem. [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]

Sources

A Technical Guide to tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Chiral Building Block for Advanced Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the vast arsenal of available building blocks, chiral aminocycloalkanes have emerged as privileged structures, capable of imparting favorable pharmacokinetic and pharmacodynamic properties to therapeutic candidates. This guide provides an in-depth technical review of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate , a versatile chiral synthon with significant potential in the development of novel therapeutics, particularly in the realm of antiviral agents.

This document will elucidate the stereoselective synthesis of this compound, explore its chemical properties, and detail its application as a key intermediate, with a focus on the design of inhibitors for the SARS-CoV-2 main protease (3CLpro).

Physicochemical Properties and Structural Attributes

At its core, this compound is a difunctional molecule featuring a cyclopentane backbone with two amino groups at the 1 and 3 positions. The key to its utility lies in the orthogonal protection of these amino groups: one is a free primary amine, poised for nucleophilic attack or further functionalization, while the other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection is crucial for its role as a versatile building block, allowing for sequential and site-selective chemical modifications.

The (1R,3R) stereochemistry defines a specific spatial arrangement of the two amino groups, both oriented in a cis relationship on the same face of the cyclopentane ring. This fixed, rigid conformation is a critical design element in drug discovery, as it can pre-organize a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂PubChem
Molecular Weight 200.28 g/mol PubChem
CAS Number 1009075-44-8ChemicalBook[1]
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral Chemical Knowledge

Stereoselective Synthesis: A Proposed Pathway

The enantioselective synthesis of this compound is paramount to its application in chiral drug design. While a single, dedicated synthetic protocol is not extensively documented in publicly available literature, a plausible and efficient pathway can be constructed based on established methodologies for the synthesis of chiral 1,3-diaminocyclopentane derivatives. The following proposed synthesis leverages a key enzymatic desymmetrization step to establish the desired stereochemistry.

Proposed Synthetic Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Enzymatic Resolution and Protection cluster_2 Final Conversion to Target Molecule Cyclopent-2-en-1-one Cyclopent-2-en-1-one cis-Cyclopentane-1,3-diol cis-Cyclopentane-1,3-diol Cyclopent-2-en-1-one->cis-Cyclopentane-1,3-diol 1. NaBH4, CeCl3·7H2O 2. m-CPBA cis-3-Azidocyclopentanol cis-3-Azidocyclopentanol cis-Cyclopentane-1,3-diol->cis-3-Azidocyclopentanol 1. MsCl, Et3N 2. NaN3, DMF rac-cis-3-Aminocyclopentanol rac-cis-3-Aminocyclopentanol cis-3-Azidocyclopentanol->rac-cis-3-Aminocyclopentanol H2, Pd/C (1R,3R)-3-Aminocyclopentanol (1R,3R)-3-Aminocyclopentanol rac-cis-3-Aminocyclopentanol->(1R,3R)-3-Aminocyclopentanol Lipase, Vinyl Acetate tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (1R,3R)-3-Aminocyclopentanol->tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate Boc2O, Et3N tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate->tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate 1. MsCl, Et3N 2. NaN3, DMF This compound This compound tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate->this compound H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of rac-cis-3-Aminocyclopentanol

  • Reduction and Epoxidation: To a solution of cyclopent-2-en-1-one in methanol at -78 °C, add cerium(III) chloride heptahydrate followed by sodium borohydride portion-wise. After completion, the resulting allylic alcohol is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to yield the corresponding epoxide. Subsequent ring-opening with a suitable nucleophile, followed by reduction, affords cis-cyclopentane-1,3-diol.

  • Mesylation and Azide Displacement: The diol is then selectively mesylated at one hydroxyl group using methanesulfonyl chloride in the presence of triethylamine. The resulting mono-mesylate is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group via an Sₙ2 reaction, yielding cis-3-azidocyclopentanol.

  • Reduction to Amine: The azido alcohol is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol or ethanol to reduce the azide to the primary amine, yielding racemic cis-3-aminocyclopentanol.

Step 2: Enzymatic Kinetic Resolution and Boc Protection

  • Enzymatic Acetylation: The racemic cis-3-aminocyclopentanol is subjected to enzymatic kinetic resolution. A lipase, such as Candida antarctica lipase B (CALB), is used in the presence of an acyl donor, typically vinyl acetate. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated alcohols. The desired (1R,3R)-3-aminocyclopentanol can be isolated after separation.

  • Boc Protection: The enantiomerically pure (1R,3R)-3-aminocyclopentanol is then selectively protected at the amino group. This is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane. This yields tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.

Step 3: Conversion to the Target Molecule

  • Hydroxyl to Azide Conversion: The hydroxyl group of the Boc-protected amino alcohol is converted to an azide. This is a two-step process involving mesylation of the alcohol followed by displacement with sodium azide in DMF. This proceeds with inversion of configuration, which is a key consideration in the overall stereochemical outcome.

  • Final Reduction: The resulting Boc-protected azido compound is then reduced via catalytic hydrogenation with Pd/C to afford the final product, This compound .

Application in Drug Discovery: A Case Study in SARS-CoV-2 3CL Protease Inhibition

The rigid, stereochemically defined scaffold of this compound makes it an attractive building block for the design of enzyme inhibitors. A particularly relevant application is in the development of antivirals targeting the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication.[2][3]

The Rationale for Cyclopentane Scaffolds in 3CLpro Inhibition

The active site of the SARS-CoV-2 3CLpro is a relatively shallow, elongated cleft with several subsites (S1, S2, S1', etc.) that accommodate the amino acid residues of the natural polypeptide substrate.[2] Small molecule inhibitors are designed to mimic these interactions. The cyclopentane ring serves as a rigid core to which various pharmacophoric groups can be attached, positioning them precisely within these subsites to maximize binding affinity.

The Advantage of the (1R,3R)-Stereochemistry

The cis relationship of the two amino groups in the (1R,3R) diastereomer allows for the presentation of substituents in a specific spatial orientation. When incorporated into a potential inhibitor, one amino group can be used to link to a warhead that covalently modifies the catalytic cysteine (Cys145) of the protease, a common strategy for potent inhibition.[4] The other amino group can be functionalized with a group that extends into one of the binding pockets, for instance, the S1 or S2 subsite, to form favorable interactions such as hydrogen bonds or hydrophobic contacts.

G cluster_0 Inhibitor Design Strategy Target_Molecule This compound Free_Amine Free Amine (Position 3) Target_Molecule->Free_Amine Boc_Amine Boc-Protected Amine (Position 1) Target_Molecule->Boc_Amine Warhead_Attachment Attachment of Electrophilic Warhead Free_Amine->Warhead_Attachment Subsite_Binding_Group Introduction of S1/S2 Binding Moiety Boc_Amine->Subsite_Binding_Group After Deprotection Final_Inhibitor Potent 3CLpro Inhibitor Warhead_Attachment->Final_Inhibitor Subsite_Binding_Group->Final_Inhibitor

Caption: Logical workflow for utilizing the target molecule in 3CLpro inhibitor design.

Hypothetical Interaction with the 3CLpro Active Site

Molecular modeling studies and analysis of existing crystal structures of 3CLpro in complex with various inhibitors suggest that the P1 and P2 pockets are crucial for binding.[4] A hypothetical inhibitor derived from this compound could be designed where, after deprotection of the Boc group, a substituent is introduced that fits into the S2 pocket. The other amine could be acylated with a group that positions an electrophilic warhead (e.g., an aldehyde, a Michael acceptor) for covalent interaction with Cys145 in the S1' site. The rigid cyclopentane core would ensure the correct pre-organization of these functionalities for optimal binding, potentially leading to a highly potent and selective inhibitor.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chiral building block for modern drug discovery. Its stereochemically defined structure and orthogonal protecting groups offer medicinal chemists a powerful tool for the synthesis of complex and potent therapeutic agents. The proposed stereoselective synthesis provides a viable route to access this important intermediate. Its potential application in the design of SARS-CoV-2 3CL protease inhibitors highlights the importance of such chiral scaffolds in addressing current and future health challenges. Further exploration of this and related aminocyclopentane derivatives is warranted and is likely to yield novel drug candidates with improved therapeutic profiles.

References

  • Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376. (2024). Journal of Molecular Biology. [Link]

  • Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. (2004). The Journal of Organic Chemistry. [Link]

  • Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants. (2020). Science of The Total Environment. [Link]

  • Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug. (2020). Signal Transduction and Targeted Therapy. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). The Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (2002). Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

Navigating the Synthesis and Safety of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Drug Discovery

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a chiral bifunctional molecule that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a cyclopentyl scaffold with a free primary amine and a second amine protected by a tert-butoxycarbonyl (Boc) group, offers synthetic chemists a powerful tool for the controlled, regioselective introduction of a 1,3-diaminocyclopentane moiety. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical rationale for the use of this compound, ensuring its effective and safe application in research and development.

The strategic placement of the Boc protecting group is central to the utility of this molecule. The Boc group is renowned for its stability across a wide range of reaction conditions, including basic, reductive, and many oxidative environments, yet it can be readily and cleanly removed under mild acidic conditions.[1] This "on/off" capability allows for orthogonal protection strategies, enabling chemists to perform reactions on the free primary amine without affecting the protected amine, and vice-versa. This level of control is paramount in the multi-step syntheses required for building the intricate architectures of modern therapeutics.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is the foundation of its safe and effective use.

PropertyValueSource
CAS Number 1009075-44-8[3]
Molecular Formula C₁₀H₂₀N₂O₂[3]
Molecular Weight 200.28 g/mol [4]
Appearance Solid (form may vary)[5]
Storage Temperature 2-8°C, protect from light[3]

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for the (1R,3R)-isomer (CAS 1009075-44-8) is not consistently available across supplier safety data sheets, the hazards can be reliably inferred from the closely related stereoisomer, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8). Due to their identical functional groups and connectivity, their toxicological profiles are expected to be very similar.

GHS Classification (based on (1S,3S)-isomer): [5]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Exposure Controls and Personal Protection: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and risk.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory. For weighing and transfers of the solid, a chemical fume hood is mandatory to prevent inhalation of dust particles.

  • Segregation: Store the compound away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent uncontrolled reactions.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical barrier based on the known hazards of the compound class.

  • Eye/Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor/particulate cartridge should be used by trained personnel.

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_Handling Handling Protocol Assess_Task Assess Task (Weighing, Reaction, etc.) Check_Ventilation Verify Fume Hood Functionality Assess_Task->Check_Ventilation Requires Respirator Respirator (If needed) Assess_Task->Respirator Spill/No Hood? Goggles Chemical Goggles/ Face Shield Gloves Nitrile Gloves Coat Lab Coat Perform_Task Perform Task in Fume Hood Goggles->Perform_Task Gloves->Perform_Task Coat->Perform_Task Respirator->Perform_Task

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Safe Handling, Storage, and Chemical Stability

Handling
  • Avoid Dust Formation: As a solid, care must be taken to avoid generating dust during weighing and transfer. Use spatulas and weighing paper within a fume hood to minimize airborne particles.

  • Inert Atmosphere: While generally stable, for long-term storage or use in sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent potential degradation from atmospheric moisture and carbon dioxide.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. The free amine is basic and can react exothermically with acids. The carbamate functionality can be hydrolyzed by strong acids or bases, especially at elevated temperatures.

Chemical Stability and Reactivity

The key to understanding the reactivity of this compound lies in its bifunctional nature.

  • The Free Amine: The primary amine at the 3-position is nucleophilic and will undergo typical amine reactions, such as acylation, alkylation, sulfonylation, and reductive amination. This is the site of reaction when the Boc-protected amine is intended to remain intact.

  • The Boc-Protected Amine: The carbamate at the 1-position is stable to most basic and nucleophilic conditions. Its primary reactivity is its susceptibility to cleavage under acidic conditions.

  • Thermal Decomposition: While specific data for this compound is unavailable, thermal decomposition of tert-butyl carbamates, in general, proceeds via elimination to yield the free amine, carbon dioxide, and isobutylene.[6][7] This decomposition typically requires elevated temperatures (e.g., >150°C).[6][7]

Reactivity_Diagram cluster_Reactions Chemical Reactivity cluster_Conditions Reaction Conditions cluster_Products Resulting Products Compound tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate Free_Amine Free Amine (Position 3) - Nucleophilic - Basic Boc_Amine Boc-Protected Amine (Position 1) - Stable to Base - Acid Labile Heat High Heat (>150°C) Compound->Heat Decomposes via Acylation Acylation, Alkylation, Sulfonylation Free_Amine->Acylation Reacts via Acid_Deprotection Acidic Conditions (e.g., TFA, HCl) Boc_Amine->Acid_Deprotection Reacts via Amide_Product Derivatized Amine Product Acylation->Amide_Product Deprotected_Diamine Diamine Product Acid_Deprotection->Deprotected_Diamine Decomposition_Products Free Amine + CO₂ + Isobutylene Heat->Decomposition_Products

Caption: Reactivity pathways of the title compound.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.

Accidental Release Measures (Spill Cleanup)

A structured approach is essential to safely manage a spill.

Protocol for a Solid Spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.

  • Don PPE: Wear the appropriate PPE as described above, including respiratory protection if dust is airborne.

  • Containment: Gently cover the spill with a dust suppressant or wet paper towels to avoid making the solid airborne.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste. Avoid actions that generate dust.

  • Decontamination: Clean the spill area with a damp cloth or sponge. Wash the area with soap and water.

  • Waste Disposal: Dispose of the collected material and all cleanup supplies as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal Considerations

  • Waste Disposal Method: The compound should be disposed of as solid, non-hazardous chemical waste through a licensed professional waste disposal service.[8][9] Do not dispose of it in laboratory trash cans or down the drain.[8][9] Ensure compliance with all local, state, and federal environmental regulations. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Conclusion: Enabling Innovation Through Safe Practices

This compound is a valuable synthetic intermediate whose utility in drug discovery is directly linked to the precise control afforded by the Boc protecting group. A comprehensive understanding of its properties and associated hazards is not a barrier to its use but rather an enabler of innovation. By adhering to the principles of hazard assessment, engineering controls, appropriate PPE, and emergency preparedness, researchers can confidently and safely leverage this versatile building block to advance the frontiers of medicinal chemistry.

References

  • Choppin, S., & Gros, P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. Available at: [Link]

  • Daly, N. J., & Ziolkowski, F. (1980). The Thermal Decompositions of Carbamates. IV. The Reactions of Isopropyl N,N-Dimethylcarbamate and t-Butyl N,N-Dimethylcarbamate. Australian Journal of Chemistry, 33(3), 481-490. Available at: [Link]

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Available at: [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Available at: [Link]

  • Krapcho, A. P., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • El-Faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 16(5), 9871-9887. Available at: [Link]

  • Kim, S., et al. (2024). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. ACS Applied Materials & Interfaces. Available at: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Product Page. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

Sources

(1R,3R)-3-(Boc-amino)cyclopentylamine: A Guide to Stereoselective Synthesis and Comprehensive Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Diamines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical architecture of a molecule is intrinsically linked to its pharmacological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with biological targets.[1] This principle underscores the critical importance of chiral building blocks in the synthesis of enantiomerically pure drugs to maximize therapeutic efficacy and minimize off-target effects.[1][2] Among these essential synthons, chiral 1,2- and 1,3-diamines are privileged scaffolds found in numerous catalysts, ligands, and biologically active compounds.[3][4]

The (1R,3R)-diaminocyclopentane core is a particularly valuable framework, offering a rigidified, sp³-rich structure that can present functional groups in a well-defined spatial orientation.[5][6] This guide provides a detailed technical overview of the synthesis and characterization of (1R,3R)-3-(tert-butoxycarbonylamino)cyclopentylamine, a key intermediate where one amino group is selectively protected. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this context, valued for its stability across a range of reaction conditions and its facile removal under mild acidic treatment.[7][8] This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecular entities, providing both a robust experimental protocol and the underlying scientific rationale for each step.

Part 1: Strategic Approach to Synthesis

The primary challenge in preparing mono-protected symmetric diamines lies in achieving high selectivity, as competitive reactions can lead to mixtures of unprotected, mono-protected, and di-protected products.[7][9] While strategies such as using a large excess of the diamine exist, they are often impractical for valuable or complex substrates.[10]

A more elegant and efficient strategy, which forms the basis of our recommended protocol, leverages the differential nucleophilicity of a free amine versus its protonated salt. By introducing precisely one equivalent of a strong acid, one of the two amine functionalities on the (1R,3R)-cyclopentane-1,3-diamine is selectively protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and is effectively "deactivated" towards electrophilic attack by di-tert-butyl dicarbonate (Boc₂O). The remaining free amine, however, readily reacts to yield the desired mono-Boc-protected product with high selectivity.[9][11] This "one-pot" procedure is highly efficient and scalable.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the selective mono-Boc protection of (1R,3R)-cyclopentane-1,3-diamine.

G cluster_0 Reaction Setup cluster_1 Selective Protection cluster_2 Work-up & Purification Diamine (1R,3R)-Cyclopentane-1,3-diamine in Anhydrous Methanol ProtonatedDiamine Mono-protonated Diamine Salt Diamine->ProtonatedDiamine Protonation at 0°C Acid Me3SiCl (1 eq) (in situ HCl source) Acid->ProtonatedDiamine MonoBocProduct_crude Crude (1R,3R)-3-(Boc-amino)cyclopentylamine ProtonatedDiamine->MonoBocProduct_crude Nucleophilic Attack BocAnhydride Boc₂O (1 eq) BocAnhydride->MonoBocProduct_crude Workup Aqueous Work-up (pH adjustment & Extraction) MonoBocProduct_crude->Workup Isolation Purification Column Chromatography Workup->Purification Purification FinalProduct Pure (1R,3R)-3-(Boc-amino)cyclopentylamine Purification->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and detailed purification steps to ensure high purity of the final compound.

Objective: To synthesize (1R,3R)-3-(Boc-amino)cyclopentylamine from (1R,3R)-cyclopentane-1,3-diamine via selective mono-protection.

Materials:

  • (1R,3R)-Cyclopentane-1,3-diamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl), freshly distilled

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 2N solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Standard glassware for extraction and purification

  • Rotary evaporator

Step-by-Step Methodology

Step 1: In Situ Formation of the Mono-hydrochloride Salt

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1R,3R)-cyclopentane-1,3-diamine (1.0 eq).

  • Add anhydrous methanol to dissolve the diamine (approx. 10 mL per gram of diamine).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise over 10-15 minutes. Causality Note: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ. This controlled addition ensures mono-protonation of the diamine, deactivating one amine group. A white precipitate of the ammonium salt may form.[9]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Step 2: Boc Protection

  • To the reaction mixture from Step 1, add a solution of di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of methanol (approx. 3 mL per gram of Boc₂O).

  • Stir the mixture at room temperature for 1-2 hours. Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% MeOH in DCM with a ninhydrin stain. The mono-protected product should have a higher Rf value than the starting diamine.

Step 3: Aqueous Work-up and Extraction

  • Once the reaction is complete, dilute the mixture with deionized water (approx. 50 mL per gram of starting diamine).

  • Wash the aqueous layer with diethyl ether (2 x 75 mL per gram of starting diamine) to remove any unreacted Boc₂O and other non-polar impurities. Discard the organic layers.

  • Adjust the pH of the aqueous layer to >12 by carefully adding 2N NaOH solution. Causality Note: Basification deprotonates the ammonium salt of the product and the unreacted diamine, making them soluble in organic solvents for extraction.

  • Extract the product into dichloromethane (3 x 50 mL per gram of starting diamine).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of 5-15% methanol in dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (1R,3R)-3-(Boc-amino)cyclopentylamine as a solid or viscous oil.

Part 3: Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Data Summary Table
Analytical Technique Expected Result
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Mass Spectrometry (ESI+) Expected m/z: 201.16 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ ~4.0 (br s, 1H, CH-NHBoc), δ ~3.4 (m, 1H, CH-NH₂), δ ~2.8-1.2 (m, 8H, cyclopentyl CH₂ and NH₂), δ 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ ~155.5 (C=O, carbamate), δ ~80.0 (C(CH₃)₃), δ ~55.0 (CH-NHBoc), δ ~53.0 (CH-NH₂), δ ~40-25 (cyclopentyl CH₂), δ 28.4 (C(CH₃)₃)
FT-IR (ATR, cm⁻¹) ~3350-3200 (N-H stretch, amine & carbamate), ~2970-2870 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend, amide II)
Chiral HPLC Single major peak on a suitable chiral stationary phase (e.g., Chiralpak) confirming high enantiomeric excess (e.e.).

Note: Exact NMR chemical shifts can vary depending on solvent and concentration.

Discussion of Characterization Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The characteristic singlet at ~1.44 ppm integrating to 9 protons is a definitive indicator of the Boc group's tert-butyl protons. The downfield shifts of the methine protons (~4.0 and ~3.4 ppm) are consistent with their attachment to nitrogen atoms.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The observation of a prominent ion at m/z 201.16 corresponding to the protonated molecule [M+H]⁺ validates the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc-carbamate.[12][13] The broad bands in the 3350-3200 cm⁻¹ region correspond to the N-H stretching vibrations of both the primary amine and the N-H of the carbamate.[14]

  • Chiral HPLC: This is the gold standard for assessing the enantiomeric purity of the final product. The synthesis starts with a chiral precursor, so the stereochemistry should be retained. Chiral HPLC analysis, using a specialized chiral stationary phase, separates the (1R,3R) and (1S,3S) enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.) of the synthesized material.[15][16]

Mechanism of Selective Boc-Protection

The key to the synthetic strategy is the selective deactivation of one amine group. The following diagram illustrates this crucial mechanistic step.

G Start H₂N- R-NH₂ (Diamine) Protonated H₂N- R-NH₃⁺Cl⁻ (Mono-protonated Salt) Start->Protonated Fast Acid-Base Reaction HCl + HCl Product BocHN- R-NH₃⁺Cl⁻ Protonated->Product Nucleophilic Attack NoReaction No Reaction (Nucleophilicity Quenched) Protonated->NoReaction Electrophilic Attack on -NH₃⁺ Boc2O Boc₂O (Electrophile) Boc2O->Product Boc2O->NoReaction

Caption: Mechanism of selective mono-Boc protection via mono-protonation.

Conclusion

This guide outlines an efficient, scalable, and reliable method for the synthesis of (1R,3R)-3-(Boc-amino)cyclopentylamine, a valuable building block for pharmaceutical research and development. By employing a strategy of selective mono-protonation, the challenges typically associated with mono-protection of diamines are effectively overcome. The detailed experimental protocol and comprehensive characterization plan provide researchers with the necessary tools to produce and validate this key chiral intermediate with high purity and confidence. The principles and techniques described herein are broadly applicable to the synthesis of other selectively protected chiral diamines, further empowering the discovery of novel therapeutic agents.

References

  • The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbamate. (n.d.). Benchchem.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1).
  • Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. (n.d.). Benchchem.
  • Chiral Vicinal Diamines for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry.
  • The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... (n.d.). ResearchGate.
  • 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. (n.d.). PubMed.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate.
  • Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • IR: amines. (n.d.). University of Calgary.
  • The Significance of Chirality in Drug Design and Development. (n.d.). Bentham Science.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
  • 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. (n.d.). MedChemComm (RSC Publishing).
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.

Sources

Methodological & Application

Synthesis Protocol for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a critical chiral building block in contemporary medicinal chemistry. The strategic importance of this diamine derivative lies in its constrained cyclopentyl scaffold and the orthogonal protecting groups, which allow for selective functionalization in the construction of complex molecular architectures. This guide elucidates a robust and stereoselective synthetic route, commencing from an achiral starting material and proceeding through a key enzymatic resolution step to establish the desired (1R,3R) stereochemistry. We will delve into the mechanistic rationale behind each transformation, offering practical insights into reaction optimization, purification, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Introduction: The Significance of Constrained Diamines in Medicinal Chemistry

The cyclopentane ring serves as a versatile scaffold in drug design, offering a degree of conformational rigidity that can enhance binding affinity and selectivity for biological targets. When functionalized with vicinal or distal amino groups, as in the case of 1,3-diaminocyclopentane derivatives, these molecules become valuable synthons for a wide range of therapeutic agents. The specific stereoisomer, this compound[1][2][3], is of particular interest due to the trans relationship of the two amino groups, which projects them in distinct spatial orientations.

The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amines provides a crucial element of synthetic control. The Boc group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, allowing for the selective unmasking and subsequent elaboration of one amine while the other remains protected.[4][5] This "orthogonal" protection strategy is a cornerstone of modern multi-step organic synthesis, enabling the construction of complex molecules with high precision.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points towards a mono-Boc protected (1R,3R)-1,3-diaminocyclopentane intermediate. This chiral diamine can, in turn, be derived from a suitably functionalized cyclopentane precursor where the stereochemistry is rigorously controlled. A practical and scalable strategy involves the synthesis of a racemic intermediate followed by a resolution step to isolate the desired enantiomer.

Our chosen synthetic pathway, outlined below, begins with the readily available and inexpensive starting material, cyclopentane-1,3-dione. This route incorporates a key enzymatic resolution step, a powerful and green chemistry approach to obtaining enantiomerically pure compounds.

G A This compound B Mono-Boc Protection A->B Final Product C (1R,3R)-1,3-Diaminocyclopentane B->C D Stereospecific Azide Reduction C->D E (1R,3R)-3-Azidocyclopentanamine D->E F Stereoinvertive Azide Introduction (Mitsunobu) E->F G (1R,3S)-3-(Boc-amino)cyclopentanol F->G H Boc Protection G->H I (1R,3S)-3-Aminocyclopentanol H->I J Enzymatic Resolution I->J K rac-cis-3-Aminocyclopentanol J->K L Reductive Amination K->L M 3-Hydroxycyclopentanone L->M N Isomerization M->N O 4-Hydroxycyclopent-2-enone N->O G A Cyclopentane-1,3-dione B Reductive Amination (NH4OAc, NaBH3CN) A->B C rac-cis-3-Aminocyclopentanol B->C D Enzymatic Resolution (Lipase, Vinyl Acetate) C->D E (1R,3S)-3-Aminocyclopentanol D->E F Boc Protection (Boc2O, NaHCO3) E->F G tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate F->G H Mitsunobu Reaction (PPh3, DEAD, DPPA) G->H I tert-Butyl ((1R,3R)-3-azidocyclopentyl)carbamate H->I J Azide Reduction (H2, Pd/C) I->J K This compound J->K

Sources

Introduction: The Strategic Value of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental use of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a key chiral building block for modern drug discovery and chemical biology.

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure is defined by a rigid cyclopentyl scaffold, which reduces conformational flexibility and can be advantageous in designing ligands for biological targets. The molecule possesses two key functionalities: a free primary amine that serves as a nucleophilic handle for a wide range of chemical transformations, and a second amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

The specific (1R,3R) stereochemistry makes it a valuable chiral building block, allowing for the stereocontrolled synthesis of complex molecules. The differential protection of the two amino groups enables sequential, controlled modifications, making it an ideal starting point for the synthesis of constrained diamines, peptidomimetics, and as a linker in more elaborate molecular architectures. This guide provides detailed protocols for its application, focusing on the underlying chemical principles and best practices for its use in a research setting.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

PropertyValueSource
CAS Number 1009075-44-8[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Physical Form Solid[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid the formation of dust and aerosols.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Chemistry: The Role of the Boc Protecting Group

The utility of this building block is centered on the properties of the Boc protecting group. The Boc group is a cornerstone of modern organic synthesis, particularly for amine protection, due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, quantitative removal under strongly acidic conditions.[4][5]

The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[5]

cluster_0 Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonation O-H+ R-NH-C-O-tBu Boc_Amine->Protonation + H⁺ (e.g., TFA) Intermediate R-NH-COOH t-Bu+ Protonation->Intermediate Spontaneous Cleavage Final_Amine R-NH₃⁺ Intermediate->Final_Amine Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Mechanism of acid-catalyzed Boc group deprotection.

A potential side reaction during deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. To mitigate this, scavengers such as anisole or thioanisole are often added to the reaction mixture.[4][6]

Application I: Acylation of the Free Primary Amine

The most direct application of this compound is the functionalization of its free primary amine via acylation to form a stable amide bond. This is a foundational step for incorporating the chiral scaffold into a larger molecule.

cluster_1 Acylation Workflow Start tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate Reaction Amide Bond Formation in an aprotic solvent (DMF/DCM) Start->Reaction Reagents Carboxylic Acid (R-COOH) + Coupling Reagent (e.g., HATU) + Base (e.g., DIEA) Reagents->Reaction Product N-Acylated Product Reaction->Product Start N-Acylated Product (from Protocol 1) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Intermediate Mono-acylated Diamine (TFA Salt) Deprotection->Intermediate Neutralization Neutralization (e.g., DIEA or sat. NaHCO₃) Intermediate->Neutralization Free_Diamine Free Mono-acylated Diamine Neutralization->Free_Diamine Second_Coupling Second Acylation or Other Modification Free_Diamine->Second_Coupling Final Differentially Functionalized Product Second_Coupling->Final

Sources

Application Notes & Protocols: tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the applications of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a chiral building block of significant interest in modern organic and medicinal chemistry. We will explore its strategic utility, key reactions, and provide detailed, field-proven protocols.

Introduction: A Chiral Scaffold for Advanced Synthesis

This compound (CAS No: 1009075-44-8) is a bifunctional organic molecule featuring a rigid cyclopentyl core with two amino groups in a specific cis-(1R,3R) stereochemical arrangement.[1][2] The strategic value of this compound lies in its differential protection: one primary amine is free and nucleophilic, while the other is masked as a tert-butyloxycarbonyl (Boc) carbamate. This configuration allows for selective, sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical Properties
PropertyValueSource
CAS Number 1009075-44-8[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Solid
Storage 2-8°C, Keep in dark place, sealed in dry[2]

Chapter 1: The Principle of Orthogonal Protection in Action

The core utility of this compound stems from the orthogonal nature of its two amino groups. The free primary amine serves as a readily available nucleophile for a wide range of transformations, including acylation, alkylation, and reductive amination.[3] In contrast, the Boc-protected amine is stable to many of these conditions, yet can be selectively cleaved under acidic treatment.[4][5] This predictable, two-stage reactivity is the cornerstone of its application in multi-step synthesis.

G cluster_0 This compound cluster_1 Step 1: Functionalize Free Amine cluster_2 Step 2: Deprotect Second Amine cluster_3 Step 3: Functionalize Second Amine start Starting Material (1R,3R)-cis-1-Amino-3-(Boc-amino)cyclopentane reaction1 Acylation / Sulfonylation / Alkylation start->reaction1 R-X (Base) product1 Intermediate A (Functionalized at C1-NH2) reaction1->product1 reaction2 Boc Deprotection product1->reaction2 Acid (TFA, HCl) product2 Intermediate B (Free amine at C3) reaction2->product2 reaction3 Second Acylation, etc. product2->reaction3 R'-Y (Base) final_product Final Product (Differentially Functionalized) reaction3->final_product

Caption: Synthetic workflow using the subject compound.

Chapter 2: Core Applications in Medicinal Chemistry

The unique stereochemistry and bifunctionality of this building block have made it a key component in the synthesis of targeted therapeutics.

Synthesis of Janus Kinase (JAK) Inhibitors

This carbamate derivative is explicitly used in the preparation of novel triazolo-pyrrolopyridines, a class of compounds investigated as potent and selective Janus kinase 1 (JAK1) inhibitors.[1] In this context, the free primary amine is typically reacted with a suitable heterocyclic core, while the Boc-protected amine is revealed later in the synthesis for coupling with another fragment, demonstrating the molecule's value in modular drug design.

Synthesis of H-PGDS Inhibitors

The compound is also a documented precursor for quinoline-3-carboxamides, which have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[1] H-PGDS is a key enzyme in the inflammatory cascade, making its inhibitors promising candidates for treating allergies and inflammation. The synthesis involves forming an amide bond between the primary amine of the cyclopentyl ring and the quinoline carboxylic acid moiety.

Scaffold for Antiviral Agents

The aminocyclopentane core is a critical structural motif in many carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapy.[6] While direct synthesis of specific antivirals using this exact starting material requires further investigation, its related structures, such as (1R,3S)-3-aminocyclopentanol, are vital intermediates for drugs like the HIV integrase inhibitor Bictegravir.[7] This highlights the potential of this compound as a versatile starting point for novel antiviral agents against viruses like SARS-CoV-2 and orthopoxviruses.[6][8]

Chapter 3: Fundamental Transformations & Protocols

The free primary amine can undergo a variety of standard organic transformations. The following protocols are representative methodologies.

Protocol 3.1: General Amide Bond Formation (Acylation)

This is one of the most common reactions performed on this substrate.

Causality: The reaction couples the nucleophilic primary amine with an activated carboxylic acid. A coupling agent like HATU or EDC/HOBt is used to form a highly reactive ester intermediate in situ, which is then readily attacked by the amine. A non-nucleophilic base (e.g., DIEA) is added to neutralize the acid formed during the reaction without competing in the coupling.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq.) and a coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent like DMF or DCM (0.1 M).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add a solution of this compound (1.05 eq.) in the same solvent.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 3.2: Sulfonamide Formation

Causality: The primary amine reacts with an electrophilic sulfonyl chloride. A base, typically pyridine or triethylamine, is required to scavenge the HCl byproduct generated during the reaction.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as DCM or pyridine at 0 °C.

  • Add the base (e.g., triethylamine or pyridine, 2.0-3.0 eq.).

  • Add the sulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with 1 M HCl (if a non-pyridine base was used), saturated NaHCO₃, and brine.

  • Dry, concentrate, and purify as described in Protocol 3.1.

Chapter 4: The Gateway to Further Functionalization: N-Boc Deprotection

Cleavage of the Boc group is a critical step to unmask the second amine for subsequent reactions. The choice of deprotection agent depends on the presence of other acid-sensitive functional groups in the molecule.

Mechanism: The Boc deprotection proceeds via acid-catalyzed hydrolysis. The acid protonates the carbamate oxygen, leading to the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[4]

G Boc_Amine R-NH-Boc Protonation Protonation Boc_Amine->Protonation H+ Intermediate1 R-NH-C(=O+H)-O(tBu) Protonation->Intermediate1 Elimination Elimination Intermediate1->Elimination Carbamic_Acid R-NH-COOH (Carbamic Acid) Elimination->Carbamic_Acid tBu_Cation (CH3)3C+ Elimination->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH3+ (Amine Salt) Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Comparison of Common N-Boc Deprotection Methods
MethodReagents & ConditionsAdvantagesConsiderations
Standard TFA 20-50% TFA in DCM, RT, 1-3 hFast, efficient, volatile byproductHarsh; may cleave other acid-labile groups (e.g., trityl, t-butyl esters)
HCl in Solvent 4M HCl in Dioxane or Ethyl Acetate, RT, 1-4 hProvides the HCl salt directly, often crystallineDioxane is a peroxide-former; less volatile than TFA
Mild Oxalyl Chloride 3 eq. Oxalyl Chloride in Methanol, RT, 1-4 hVery mild, tolerates many other functional groupsGenerates CO gas; may not be suitable for large-scale reactions[9][10]
Protocol 4.1: Standard Deprotection with Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

  • Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq., typically 25-50% v/v) dropwise.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture in vacuo.[4]

  • To remove residual TFA, azeotrope the crude oil with toluene (3 x 10 mL).[4]

  • The resulting product is the trifluoroacetate salt of the amine, which can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Protocol 4.2: Mild Deprotection with Oxalyl Chloride/Methanol

This method is useful for substrates containing other acid-sensitive groups.[9][10]

Step-by-Step Methodology:

  • Dissolve the N-Boc substrate (1.0 eq.) in anhydrous methanol (MeOH) to a concentration of approximately 0.2 M.

  • Add oxalyl chloride (3.0 eq.) dropwise to the solution at room temperature. Note: The reaction is exothermic and generates gas.

  • Stir the mixture at room temperature for 1-4 hours.[10]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The resulting crude product is the hydrochloride salt. It can be purified by recrystallization or by neutralization followed by extraction and chromatography.

Conclusion

This compound is a powerful and versatile chiral building block. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable platform for the efficient, controlled synthesis of complex molecules. The protocols and applications outlined in this guide demonstrate its proven value in accelerating research and development, particularly in the creation of novel kinase inhibitors, anti-inflammatory agents, and potential antiviral therapeutics.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Ghiabi, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Nitrile-containing antiviral compounds.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Available at: [Link]

  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

The Strategic Utility of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in Chiral Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Versatile Building Block

In the landscape of modern drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral small molecules that serve as foundational scaffolds are therefore of immense value. Among these, tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a C2-symmetric diamine derivative, has emerged as a cornerstone for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. Its rigid cyclopentane core, coupled with the defined stereochemistry of its two amino groups—one free and one protected—provides a versatile platform for introducing specific spatial arrangements in the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the synthesis, properties, and applications of this chiral building block, complete with detailed protocols to facilitate its effective use in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 1009075-44-8[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [2]
Appearance White to off-white solid[1]
Storage Keep in a dark place, sealed in dry, at 2-8°C[1]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR are often available from commercial suppliers upon request.[3]

Enantioselective Synthesis: A Protocol Based on Asymmetric Hydrogenation

The synthesis of enantiomerically pure this compound is a critical step that dictates the stereochemical integrity of subsequent products. While several strategies exist for the synthesis of chiral cyclopentane diamines, rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral enamine precursor stands out as an efficient and scalable method.[4][5] This approach leverages the power of chiral phosphine ligands to induce high levels of stereoselectivity.

Conceptual Workflow for Enantioselective Synthesis

cluster_0 Synthesis Pathway Prochiral_Enamine Prochiral N-Boc Protected Enamine Asymmetric_Hydrogenation Rh-Catalyzed Asymmetric Hydrogenation Prochiral_Enamine->Asymmetric_Hydrogenation [Rh(COD)2]BF4, Chiral Ligand (e.g., (R,R)-Me-DuPhos), H2 Chiral_Product This compound Asymmetric_Hydrogenation->Chiral_Product

Caption: Enantioselective synthesis workflow.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure based on established methodologies for the asymmetric hydrogenation of enamines.[4]

Materials:

  • N-Boc-3-aminocyclopent-1-en-1-yl)carbamate (prochiral enamine)

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R,R)-Me-DuPhos (or other suitable chiral phosphine ligand)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 eq) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 0.011 eq). Add degassed methanol to dissolve the components. Stir the solution for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried flask, dissolve the prochiral enamine (1.0 eq) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Carefully add the catalyst solution to the autoclave. Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

  • Work-up: Carefully depressurize the reactor and purge with nitrogen. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The choice of a rhodium catalyst paired with a chiral phosphine ligand like DuPhos is crucial for achieving high enantioselectivity. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation from a specific face of the prochiral enamine, leading to the formation of the desired stereoisomer. Degassing the solvent is essential to prevent oxidation of the catalyst.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[6][7][8] The defined stereochemistry of the diamine is often critical for the inhibitor's binding affinity and selectivity to the target kinase.

Illustrative Coupling Reaction: Synthesis of a Tofacitinib Analog Precursor

This protocol outlines a representative nucleophilic aromatic substitution reaction between the chiral diamine and a heterocyclic electrophile, a key step in the synthesis of many JAK inhibitors.[9][10]

Reaction Workflow

cluster_1 Coupling Reaction Chiral_Diamine This compound Coupling Nucleophilic Aromatic Substitution Chiral_Diamine->Coupling Heterocycle 4-Chloropyrrolo[2,3-d]pyrimidine Heterocycle->Coupling Base (e.g., K2CO3), Solvent (e.g., DMSO) Coupled_Product Coupled Product Coupling->Coupled_Product

Caption: Coupling reaction workflow.

Detailed Protocol: Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • 4-Chloropyrrolo[2,3-d]pyrimidine[11]

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), 4-chloropyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.0 eq).

  • Reaction: Add anhydrous DMSO to the flask and stir the mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Rationale for Experimental Design: The free primary amine of the chiral building block acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the chloride. Potassium carbonate is used as a base to neutralize the HCl generated during the reaction. DMSO is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the second primary amine for further functionalization.

Deprotection Workflow

cluster_2 Boc Deprotection Boc_Protected Boc-Protected Diamine Derivative Deprotection Acidic Cleavage Boc_Protected->Deprotection TFA or HCl in Dioxane/DCM Deprotected_Product Free Diamine Derivative Deprotection->Deprotected_Product

Caption: Boc deprotection workflow.

Detailed Protocol: Acidic Cleavage of the Boc Group

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane or dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate in dichloromethane.

  • Acid Treatment: Cool the solution to 0 °C and add trifluoroacetic acid (e.g., 5-10 equivalents) dropwise. Alternatively, a solution of HCl in dioxane or DCM can be used.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.

Mechanism Insight: The acidic conditions protonate the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable carbocation, which then forms isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound is a powerful and versatile chiral building block that provides a reliable platform for the stereocontrolled synthesis of complex molecules. Its well-defined stereochemistry and the orthogonal protection of its amino groups allow for sequential and regioselective functionalization, making it an invaluable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

  • Rhodium(I) catalyzed asymmetric hydrogenation of enamines. (2025). Request PDF. Retrieved from [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ube, H., & Shing, T. K. (2010). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 12(15), 3434–3437. [Link]

  • tert-Butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-33). Wiley-VCH. [Link]

  • Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. (2024). Journal of Medicinal Chemistry. [Link]

  • Gotor-Valcárcel, A., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3277. [Link]

  • Foubelo, F., & Nájera, C. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(12), 4038-4051. [Link]

  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2011). Organic Letters, 13(16), 4252–4255. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (2015). Journal of Medicinal Chemistry, 58(16), 6589–6606. [Link]

  • Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6589–6606. [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug to Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2017). ACS Medicinal Chemistry Letters, 8(10), 1046–1051. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). Pharmaceuticals, 17(5), 589. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2014). Journal of the Mexican Chemical Society, 58(2), 164-169. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2012). Google Patents.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ARKIVOC, 2015(7), 231-242. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2023). Catalysts, 13(7), 1083. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2017). Beilstein Journal of Organic Chemistry, 13, 1034–1041. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (2013). Google Patents.

Sources

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1,3-Diaminocyclopentane Scaffold

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic use of conformationally constrained scaffolds. These rigid structures help to pre-organize functional groups in a defined three-dimensional space, which can lead to enhanced binding affinity, improved selectivity for the biological target, and favorable pharmacokinetic properties. Among these privileged structures, the chiral 1,3-diaminocyclopentane core has emerged as a particularly valuable motif. Its rigid, non-planar geometry allows for the precise projection of substituents into binding pockets, mimicking peptide turns or displacing key water molecules.[1][2]

The specific stereoisomer, This compound , represents a highly versatile and synthetically accessible building block. It features a trans-1,3-diaminocyclopentane backbone where one of the amino groups is protected with a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to its utility, allowing for selective functionalization of the free amine, followed by subsequent deprotection and elaboration of the second amino group. This guide provides an in-depth look at the applications of this chiral building block in medicinal chemistry and details robust protocols for its use.

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of this key synthetic intermediate. The following table summarizes its essential properties.

PropertyValueReference
Chemical Name This compound[3][4]
CAS Number 1009075-44-8[4][5]
Molecular Formula C₁₀H₂₀N₂O₂[4][5]
Molecular Weight 200.28 g/mol [4][5]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage Conditions 2-8°C, Keep in a dark place, sealed in dry[4][5]
Solubility Soluble in common organic solvents (DCM, MeOH, DMF)
InChI Key PGBVMVTUWHCOHX-HTQZYQBOSA-N[4]

Core Applications in Medicinal Chemistry

The unique stereochemistry and differential protection of this compound make it an ideal starting material for various therapeutic classes. The trans relationship of the two amino groups allows for the creation of molecules with vectors pointing in opposite directions from the central scaffold, a common feature in inhibitors that span binding sites.

As a Versatile Chiral Building Block

The primary utility of this compound is as a chiral building block. The Boc-protected amine provides a stable handle that is inert to many reaction conditions, while the free primary amine serves as a nucleophilic point for diversification. This allows for a modular approach to library synthesis.

G cluster_reactions Phase 1: Derivatization cluster_deprotection Phase 2: Unmasking A tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate B Free Primary Amine (Nucleophilic Handle) A->B exposes C Boc-Protected Amine (Latent Nucleophile) A->C protects D Amide Coupling B->D reacts via E N-Alkylation B->E reacts via F Reductive Amination B->F reacts via G Intermediate 1 (Diversified Scaffold) D->G E->G F->G H Boc Deprotection (Acidic Conditions) G->H I Intermediate 2 (Free Diamine Scaffold) H->I J Final Target Molecules (e.g., Enzyme Inhibitors, Modulators) I->J further functionalization

Caption: Logical workflow for using the title compound as a versatile scaffold.

Application in Kinase and Protease Inhibitors

Many enzyme inhibitors, particularly those targeting ATP-binding sites in kinases or catalytic sites in proteases, require specific pharmacophores arranged with precise geometry. The cyclopentane scaffold can serve as a rigid core to present hydrogen bond donors/acceptors and hydrophobic groups. For example, the free amine can be acylated with a hinge-binding motif for a kinase, while the second amine, after deprotection, can be functionalized to interact with the solvent-exposed region or a secondary pocket.

Use in Antiviral Agents

Constrained diamines are features in several classes of antiviral compounds, including protease inhibitors targeting viruses like SARS-CoV-2.[6][7] The scaffold can position key functional groups to interact with the catalytic dyad or triad of viral proteases, inhibiting viral replication. The synthesis of such agents often involves coupling one amine to a peptidomimetic fragment and the other to a group that enhances cell permeability or targets a specific sub-pocket of the enzyme.

Experimental Protocols: Key Synthetic Transformations

The following protocols are designed to be robust and reproducible. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the free primary amine with a generic carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.

Rationale: The formation of an amide bond is one of the most common and crucial reactions in drug discovery. HATU is chosen for its rapid activation of the carboxylic acid and high yields. The addition of a non-nucleophilic base like DIPEA is essential to neutralize the generated acid and drive the reaction to completion.

G start Start dissolve Dissolve Carboxylic Acid, Reagent, and DIPEA in DMF start->dissolve activate Stir for 10 min (Activation Step) dissolve->activate add_amine Add solution of tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate activate->add_amine react Stir at RT for 2-4 hours add_amine->react monitor Monitor by LC-MS/TLC react->monitor workup Aqueous Workup (e.g., H₂O, Brine) monitor->workup Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc) workup->extract purify Purify by Flash Column Chromatography extract->purify end End purify->end

Caption: Experimental workflow for a standard HATU-mediated amide coupling.

Materials & Reagents:

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound200.281.0200 mg
Carboxylic Acid (R-COOH)-1.11.1 mmol
HATU380.231.2456 mg
DIPEA (N,N-Diisopropylethylamine)129.243.0522 µL
DMF (N,N-Dimethylformamide), anhydrous--~10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Reagent Addition: Add anhydrous DMF (~5 mL) to dissolve the solids. Add DIPEA (3.0 equiv) to the mixture and stir at room temperature.

  • Activation: Allow the mixture to stir for 10 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 equiv) in anhydrous DMF (~5 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate (~50 mL) and wash sequentially with water (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free primary amine, which is necessary for subsequent functionalization. The most common method involves treatment with a strong acid.[8][9]

Rationale: The Boc group is designed to be stable to a wide range of conditions but easily cleaved under acidic conditions.[8][9] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method.[9] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[9]

Materials & Reagents:

ReagentConcentrationAmount (for 1 mmol scale)
Boc-protected Substrate-1.0 mmol
Dichloromethane (DCM)-5 mL
Trifluoroacetic Acid (TFA)-1-2 mL (20-50% v/v)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by LC-MS. The product will have a mass corresponding to the loss of the Boc group (100.12 Da).

  • Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). The product is typically obtained as a TFA salt.

  • Neutralization (Optional): If the free base is required, dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base. Dry the organic layer over Na₂SO₄, filter, and concentrate. Note that some diamines are water-soluble, and alternative workup or purification methods (like SCX chromatography) may be necessary. For many subsequent reactions, such as another amide coupling, using the amine salt directly with an excess of base is often sufficient.

Alternative Mild Deprotection: For substrates with other acid-sensitive functional groups, harsher conditions like TFA or HCl in dioxane may be unsuitable. Milder methods, such as using oxalyl chloride in methanol, can be employed.[10] These conditions can sometimes preserve sensitive groups that would be cleaved by strong acids.[10][11]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined stereochemistry and orthogonal protection scheme provide a reliable platform for the synthesis of complex, biologically active molecules. The protocols detailed herein offer robust and validated methods for its incorporation into drug discovery pipelines, enabling researchers to efficiently explore chemical space and develop novel therapeutics.

References

Synthesis and Handling of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemically Defined Diamine Building Blocks

In the landscape of modern drug discovery, the synthesis of complex molecules with precise three-dimensional architectures is paramount. Chiral diamines, in particular, serve as critical synthons for a wide array of pharmacologically active agents, including kinase inhibitors, GPCR modulators, and antiviral compounds. Among these, tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate stands out as a versatile building block. Its constrained cyclopentyl scaffold, coupled with the stereochemically defined trans-orientation of the amino and Boc-protected amino groups, provides a rigid framework that can impart favorable conformational properties to a drug candidate. The mono-Boc protection strategy allows for sequential functionalization of the two amine groups, making it an invaluable tool for constructing intricate molecular architectures. This application note provides a comprehensive overview of the reaction conditions for the synthesis of this key intermediate, detailing the underlying chemical principles, a robust experimental protocol, and essential characterization data.

Chemical Properties

PropertyValueSource
CAS Number 1009075-44-8[1]
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [2]
Appearance Solid[3]
Storage 2-8°C, sealed in dry, dark place[4]

Reaction Principle: Achieving Selective Mono-Boc Protection

The synthesis of this compound from (1R,3R)-cyclopentane-1,3-diamine presents a classic chemical challenge: the selective functionalization of one of two identical reactive sites. Direct reaction of the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would result in a statistical mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material, necessitating a challenging purification process.[5]

To overcome this, a widely adopted and effective strategy involves the temporary and reversible deactivation of one amine group through protonation.[6][7] By treating the diamine with one equivalent of an acid, a mono-ammonium salt is formed in equilibrium. The protonated amino group is no longer nucleophilic, leaving the remaining free amine available to react with Boc₂O. This "one-pot" procedure significantly enhances the yield of the mono-protected product and simplifies the subsequent work-up and purification.[8][9]

A convenient method for generating a single equivalent of HCl in situ is the reaction of chlorotrimethylsilane (Me₃SiCl) with an alcohol solvent like methanol.[9] This approach avoids the handling of corrosive HCl gas and allows for precise control over the acid stoichiometry.

Reaction Workflow General Workflow for Selective Mono-Boc Protection cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product Diamine (1R,3R)-Cyclopentane-1,3-diamine Protonation In situ HCl Generation & Mono-protonation of Diamine Diamine->Protonation Me3SiCl Chlorotrimethylsilane (Me₃SiCl) Me3SiCl->Protonation MeOH Methanol (MeOH) MeOH->Protonation Boc2O Di-tert-butyl dicarbonate (Boc₂O) Protection Selective Boc Protection Boc2O->Protection Protonation->Protection Mono-ammonium salt Quench Aqueous Work-up Protection->Quench Crude reaction mixture Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatography/Recrystallization Extraction->Purification Product tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate Purification->Product

Caption: Workflow for selective mono-Boc protection.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective mono-Boc protection of diamines.[8][9]

Materials:

  • (1R,3R)-Cyclopentane-1,3-diamine

  • Chlorotrimethylsilane (Me₃SiCl), freshly distilled

  • Anhydrous Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Diamine Solution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,3R)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Mono-protonation: To the cooled and stirring diamine solution, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise via syringe. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Protection: Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture, followed by the addition of a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted Boc₂O and di-Boc protected byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes containing a small amount of triethylamine to prevent streaking.

Characterization and Data

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • Protons on the cyclopentyl ring.

    • A broad singlet for the NH proton of the carbamate.

    • A singlet for the nine protons of the tert-butyl group around δ 1.4 ppm.

    • Signals for the protons of the free amine group.

  • ¹³C NMR (in CDCl₃):

    • Signals for the carbons of the cyclopentyl ring.

    • A signal for the carbonyl carbon of the carbamate group around δ 155-156 ppm.

    • A signal for the quaternary carbon of the tert-butyl group around δ 79-80 ppm.

    • A signal for the methyl carbons of the tert-butyl group around δ 28 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ of 201.16.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various therapeutic agents. The free amino group can be further functionalized through a variety of reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

After the desired modifications, the Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to reveal the second primary amine for further elaboration or to yield the final active pharmaceutical ingredient.

Applications Synthetic Utility of this compound cluster_reactions Functionalization of Free Amine cluster_deprotection Deprotection & Further Synthesis Start tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate Amide Amide Formation (R-COOH, Coupling Agent) Start->Amide Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Start->Reductive Sulfonamide Sulfonamide Formation (R-SO₂Cl, Base) Start->Sulfonamide Deprotection Boc Deprotection (TFA or HCl) Amide->Deprotection Reductive->Deprotection Sulfonamide->Deprotection Final Final Drug Candidate / Further Elaboration Deprotection->Final

Caption: Synthetic applications of the title compound.

Conclusion

The selective mono-Boc protection of (1R,3R)-cyclopentane-1,3-diamine provides a reliable and efficient route to this compound, a key building block for the synthesis of complex, stereochemically defined molecules. The protocol outlined in this application note, based on the principle of selective amine protonation, offers a practical approach for researchers in medicinal chemistry and drug development. Careful execution of the reaction and purification steps will ensure a high yield and purity of this valuable synthetic intermediate, facilitating the advancement of drug discovery programs.

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available at: [Link]

  • Google Patents. (2003). Anticoagulant compounds. WO2003013526A1.
  • Ha, D. W., Lee, D. W., & Jung, Y. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. EP3752488A1.
  • PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Supporting Information for various tert-butyl carbamates. (n.d.).
  • Google Patents. (2011). Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.
  • Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. WO2010065447A3.
  • PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Available at: [Link]

Sources

Topic: High-Purity Isolation of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a critical chiral building block in modern medicinal chemistry and drug development. The stereochemical and chemical purity of this intermediate is paramount, as impurities can introduce unwanted side products, complicate downstream reactions, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for liquid-liquid extraction, column chromatography, and recrystallization. We emphasize the underlying chemical principles, potential pitfalls, and analytical methods for purity verification to ensure researchers can achieve the highest quality material for their synthetic endeavors.

Introduction and Core Principles

The target molecule, this compound, possesses two key functional groups that dictate its purification strategy: a primary amine and a tert-butoxycarbonyl (Boc) protected amine. The primary amine provides a basic handle for manipulation, while the Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved.[1][2] This acid lability is the central constraint around which all purification protocols must be designed. Any exposure to strong acids, or even prolonged exposure to moderate acids, will result in the formation of the undesired (1R,3R)-cyclopentane-1,3-diamine.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Purification
Molecular FormulaC₁₀H₂₀N₂O₂[3]---
Molecular Weight200.28 g/mol [3][4]Influences chromatographic and extraction behavior.
Physical FormSolid[5]Recrystallization is a viable purification method.
LogP1.39[3]Indicates moderate lipophilicity, suitable for extraction into common organic solvents like EtOAc or DCM.
TPSA64.35 Ų[3]Suggests moderate polarity, suitable for silica gel chromatography.
Basicity (pKa)~9-10 (Est. for primary amine)General Chemical KnowledgeThe primary amine can be protonated, enabling acid-base extraction techniques.
Acid LabilityHigh (Boc group)[2][6][7]Critical Constraint: Avoid acidic conditions (pH < 4) to prevent deprotection.

Understanding Potential Impurities

Effective purification begins with understanding the likely impurities from a typical synthesis, which often involves reacting (1R,3R)-cyclopentane-1,3-diamine with di-tert-butyl dicarbonate (Boc₂O).[6][8]

  • Starting Material: Unreacted (1R,3R)-cyclopentane-1,3-diamine.

  • Over-reaction Product: 1,3-bis(Boc-amino)cyclopentane.

  • Reagent Byproducts: tert-Butanol and CO₂ (from Boc₂O hydrolysis), di-tert-butyl carbonate.

  • Stereoisomers: (1S,3S), (1R,3S), or (1S,3R) isomers if the starting diamine was not stereochemically pure.

Strategic Purification Workflow

The choice of purification strategy depends on the scale of the reaction and the specific impurity profile of the crude material. The following workflow provides a logical progression from initial workup to final polishing.

PurificationWorkflow Crude Crude Reaction Mixture LLE Aqueous Workup & Liquid-Liquid Extraction Crude->LLE Evap1 Solvent Evaporation LLE->Evap1 Crude_Solid Crude Purified Solid Evap1->Crude_Solid Purity_Check1 Purity Assessment (TLC, LC-MS) Crude_Solid->Purity_Check1 High_Purity Product >98% Pure? Purity_Check1->High_Purity Column Silica Gel Column Chromatography High_Purity->Column No Final_Product Final Product (>98%) High_Purity->Final_Product  Yes Combine Combine Pure Fractions Column->Combine Evap2 Solvent Evaporation Combine->Evap2 Recryst Recrystallization (Optional Final Polish) Evap2->Recryst Recryst->Final_Product

Figure 1: A decision workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction

Rationale: This initial workup is designed to remove water-soluble impurities and unreacted Boc₂O. A carefully controlled weak acid wash can remove the more basic diamine starting material, while a mild base wash removes acidic byproducts. The key is exploiting the difference in basicity between the diamine (two basic sites) and the desired mono-Boc product (one basic site).

LLE_Logic cluster_0 Step 1: Mild Base Wash (e.g., sat. NaHCO₃) cluster_1 Step 2: Mild Acid Wash (e.g., cold 5% Citric Acid) cluster_2 Resulting Organic Phase Organic0 Organic Phase (EtOAc) - Product - Diamine SM - Di-Boc Impurity Aqueous0 Aqueous Phase - Acidic Impurities - Hydrolyzed Boc₂O Organic0->Aqueous0 Removes Organic1 Organic Phase (EtOAc) - Product (less basic) - Di-Boc Impurity Aqueous1 Aqueous Phase - Protonated Diamine SM (more basic) Organic1->Aqueous1 Removes Organic2 Enriched with Product - Ready for drying and concentration

Figure 2: Logic of the extractive workup, separating components based on their acid-base properties.

Step-by-Step Procedure:

  • Quench the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volume of aqueous phase).

  • Combine the organic extracts.

  • Mild Base Wash: Wash the combined organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic catalysts and hydrolyze remaining Boc₂O.

  • Mild Acid Wash (Critical Step): Wash the organic layer with a cold (0-5 °C), dilute solution of citric acid (~5% w/v). This step protonates and removes the more basic diamine starting material. Causality: Using a weak acid and low temperature minimizes the risk of Boc deprotection of the desired product.[2]

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.

Protocol 2: Preparative Column Chromatography

Rationale: For achieving high purity (>98%), silica gel chromatography is the method of choice. The stationary phase (silica) is slightly acidic, which can cause severe tailing (streaking) of basic compounds like amines. To counteract this, a small amount of a basic modifier is added to the mobile phase. This deactivates the acidic sites on the silica, allowing for sharp, symmetrical peaks and efficient separation.

Parameters and Procedure:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) with a constant small percentage of a basic modifier. A typical system is DCM / MeOH / NH₄OH (95:5:0.5) . The polarity can be increased by increasing the percentage of MeOH as needed.

  • Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of the initial eluent or DCM.

Step-by-Step Procedure:

  • Prepare the column by packing a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM or DCM with 1-2% MeOH).

  • Adsorb the prepared sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elute the column with the mobile phase, starting with low polarity and gradually increasing the percentage of methanol.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) (see Section 5).

  • Combine the fractions containing the pure product.

  • Remove the eluent under reduced pressure. Note: Traces of the basic modifier (e.g., NH₄OH) can often be removed by co-evaporation with a solvent like toluene.

Protocol 3: Recrystallization

Rationale: Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline, easy-to-handle solid. The process relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in solution. Finding the right solvent system is key.

Step-by-Step Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the product in various solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, and mixtures like EtOAc/hexane). A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. Based on similar compounds, an ethyl acetate/hexane or toluene/hexane system is a promising starting point.[9][10]

  • Dissolve the impure solid in the minimum amount of the chosen boiling solvent system.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

A protocol is only trustworthy if its outcome can be verified. The following analytical techniques are essential for assessing the purity of the final product.[11]

Table 2: Recommended Analytical Methods

MethodPurposeTypical Conditions
TLC Rapid monitoring of column fractions and reaction progress.Plate: Silica gel 60 F₂₅₄Eluent: 90:10:1 DCM/MeOH/NH₄OHVisualization: Ninhydrin stain (stains primary amines purple/blue) or KMnO₄ stain.
HPLC Quantitative purity assessment.Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA.Detection: UV at 210 nm.
¹H NMR Structural confirmation and purity check for organic impurities/solvents.Solvent: CDCl₃ or MeODKey Signals: ~1.45 ppm (s, 9H, Boc group), characteristic multiplets for cyclopentyl protons.
LC-MS Confirmation of molecular weight and identification of impurities.Combines the separation of HPLC with the mass analysis of mass spectrometry.

Conclusion

The successful purification of this compound hinges on a chemically-informed strategy that rigorously avoids acidic conditions. A multi-step approach, beginning with a carefully designed acid-base extraction, followed by meticulous silica gel chromatography with a base-modified eluent, provides a reliable path to high-purity material. Each step should be validated with appropriate analytical methods, such as TLC and HPLC, to ensure the final product meets the stringent quality requirements for advanced chemical synthesis.

References

  • Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses URL: [Link]

  • Title: tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: BOC deprotection Source: Hebei Boze Chemical Co.,Ltd. URL: [Link]

  • Title: Tert-butyl carbamate derivative and preparation method and application thereof (CN102020589B)
  • Title: Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis Source: Der Pharma Chemica URL: [Link]

  • Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

Sources

Application Notes and Protocols for the Derivatization of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a stereochemically defined 1,3-diaminocyclopentane core with one amine protected by a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for the synthesis of a diverse array of molecular entities. The presence of a free primary amine allows for selective functionalization, while the Boc-protected amine provides an orthogonal handle for subsequent manipulations. This differential protection scheme is crucial for the controlled, stepwise synthesis of complex molecules, including enzyme inhibitors, receptor ligands, and other biologically active compounds.[1]

These application notes provide detailed protocols for the derivatization of the primary amino group of this compound through several key transformations: acylation, sulfonylation, reductive amination, and urea formation. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable guide for the synthesis of novel derivatives for screening and lead optimization in drug discovery programs.

N-Acylation: Formation of Amide Derivatives

The acylation of the primary amine of this compound is a fundamental transformation for introducing a wide range of functional groups. The resulting amide bond is a common feature in many pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding interactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of an acyl chloride, the tetrahedral intermediate collapses, expelling a chloride ion to form the stable amide product. A base is typically added to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Anhydrous DCM is an excellent choice as it is inert to the reaction conditions and readily dissolves the starting materials.

  • Base: Triethylamine or DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.

Data Presentation: Representative Acylation Reactions
Acylating AgentBaseSolventTemperatureTime (h)Typical Yield (%)
Benzoyl chlorideEt₃NDCM0 °C to RT2-485-95
Acetyl chlorideDIPEADCM0 °C to RT1-390-98
Isobutyryl chlorideEt₃NDCM0 °C to RT3-580-90

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a critical class of functional groups in medicinal chemistry, present in numerous antibacterial, diuretic, and hypoglycemic drugs. The sulfonylation of the primary amine of the title compound provides access to this important chemical space.

Reaction Mechanism

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl byproduct.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general method for the synthesis of sulfonamides from this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add pyridine (2.0 eq) or triethylamine (1.5 eq).

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization.

Causality of Experimental Choices:

  • Base: Pyridine can act as both a base and a nucleophilic catalyst in this reaction. Triethylamine is a non-nucleophilic base and is also commonly used.

  • Work-up: The acidic wash removes excess pyridine or triethylamine, while the basic wash removes any unreacted sulfonyl chloride and the sulfonic acid byproduct.

Data Presentation: Representative Sulfonylation Reactions
Sulfonyl ChlorideBaseSolventTemperatureTime (h)Typical Yield (%)
p-Toluenesulfonyl chloridePyridineDCM0 °C to RT6-1280-90
Methanesulfonyl chlorideEt₃NDCM0 °C to RT4-885-95
Benzenesulfonyl chloridePyridineDCM0 °C to RT6-1282-92

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, allowing for the introduction of a variety of alkyl groups onto the primary amine.[2] This one-pot procedure involves the formation of an imine intermediate from the amine and a carbonyl compound, followed by in-situ reduction to the corresponding secondary amine.

Reaction Mechanism

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). A mild reducing agent, selective for the iminium ion over the carbonyl group, then reduces the C=N double bond to afford the alkylated amine.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details a reliable procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.[2]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE or DCM.

  • If the reaction with a ketone is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than sodium borohydride.

  • Solvent: DCE and DCM are common solvents for reductive amination as they are aprotic and do not react with the reducing agent.

Data Presentation: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTemperatureTime (h)Typical Yield (%)
BenzaldehydeSTABDCERT3-680-90
CyclohexanoneSTABDCMRT6-1275-85
IsovaleraldehydeSTABDCERT4-882-92

Urea Formation

Urea moieties are prevalent in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors. The synthesis of urea derivatives from this compound can be readily achieved by reaction with an isocyanate.

Reaction Mechanism

The formation of a urea derivative occurs through the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate. The reaction is typically fast and proceeds without the need for a catalyst, although a mild base can be used to ensure the amine is deprotonated.

Experimental Protocol: Urea Synthesis with an Isocyanate

This protocol provides a general method for the synthesis of N,N'-disubstituted ureas.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Triethylamine (Et₃N, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the isocyanate (1.05 eq) dropwise at room temperature.

  • If the amine salt is used, add triethylamine (1.1 eq) prior to the isocyanate.

  • Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the product by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash chromatography or recrystallization.

Causality of Experimental Choices:

  • Reagent Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the starting amine.

  • Solvent: Anhydrous solvents are crucial as isocyanates are reactive towards water.

Data Presentation: Representative Urea Formation Reactions
IsocyanateSolventTemperatureTime (h)Typical Yield (%)
Phenyl isocyanateDCMRT1-290-98
n-Butyl isocyanateTHFRT2-488-96
Cyclohexyl isocyanateDCMRT2-485-95

Visualization of Derivatization Workflows

Derivatization_Workflows cluster_start Starting Material cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_reductive_amination Reductive Amination cluster_urea Urea Formation Start tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate Acyl_Cl R-COCl (Acyl Chloride) Sulfonyl_Cl R-SO2Cl (Sulfonyl Chloride) Aldehyde R-CHO (Aldehyde) Isocyanate R-NCO (Isocyanate) Amide Amide Derivative Acyl_Cl->Amide Et3N, DCM Sulfonamide Sulfonamide Derivative Sulfonyl_Cl->Sulfonamide Pyridine, DCM Sec_Amine Secondary Amine Derivative Aldehyde->Sec_Amine STAB, DCE Urea Urea Derivative Isocyanate->Urea DCM

Caption: General workflows for the derivatization of this compound.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the derivatization of this compound, a key building block for the synthesis of novel compounds with potential therapeutic applications. By following these robust and well-rationalized procedures, researchers can efficiently generate libraries of amide, sulfonamide, secondary amine, and urea derivatives for biological evaluation. The versatility of this chiral scaffold, combined with the reliable synthetic methods presented, makes it an invaluable tool in modern drug discovery.

References

Sources

Quantitative Analysis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Guide to Chromatographic Methods for Purity, Assay, and Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a key chiral intermediate in pharmaceutical synthesis. Accurate determination of chemical and stereoisomeric purity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details three robust chromatographic methods: Reversed-Phase HPLC with UV detection (RP-HPLC-UV) for routine purity and assay determination, Chiral HPLC for quantifying stereoisomeric purity, and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity analysis and impurity identification. The protocols are designed to be self-validating, incorporating principles from international regulatory guidelines to ensure data integrity and reliability.

Introduction and Analytical Strategy

This compound (Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol ) is a bifunctional molecule containing a primary amine and a Boc-protected amine on a cyclopentyl scaffold.[1][2] Its defined stereochemistry is often crucial for the biological activity of the target API. Consequently, analytical methods must not only quantify the compound's overall purity but also confirm its stereoisomeric integrity.

The analytical challenges presented by this molecule stem from its key features:

  • Chirality: The presence of two stereocenters necessitates a specific method to separate and quantify the desired (1R,3R) diastereomer from other potential isomers (e.g., (1S,3S), (1R,3S), (1S,3R)).

  • Polarity and Basicity: The free primary amine can lead to peak tailing on standard silica-based chromatography columns. Method development must account for this to achieve symmetric peak shapes for accurate integration.

  • Limited Chromophore: The tert-butoxycarbonyl (Boc) group provides some UV absorbance, but it is not a strong chromophore, requiring sensitive detectors or analysis at lower UV wavelengths (e.g., 200-210 nm).

This guide addresses these challenges by presenting tailored High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The choice of method depends on the analytical objective, whether it is for routine quality control, in-process monitoring, or trace-level impurity profiling.

Physicochemical Properties

A summary of the key properties of the target analyte is presented below.

PropertyValueSource
Compound Name This compound[1]
CAS Number 1009075-44-8[2][3]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Physical Form Solid
Boiling Point (est.) 304.2 ± 31.0 °C at 760 mmHg

Method 1: RP-HPLC-UV for Purity and Assay

This method is the workhorse for routine quality control, providing a reliable assessment of the purity of the main compound against non-isomeric impurities and determining its concentration (assay).

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A small amount of acid, such as trifluoroacetic acid (TFA), is added to the mobile phase to protonate the primary amine group on the analyte. This ensures a consistent charge state and minimizes undesirable interactions with residual silanols on the column, resulting in improved peak shape and reproducibility.[4]

Experimental Workflow for RP-HPLC-UV Analysis

cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Standard Weigh & Dissolve Standard System HPLC System Standard->System Sample Weigh & Dissolve Sample Sample->System MobilePhase Prepare Mobile Phase MobilePhase->System Column C18 Column System->Column Detector UV Detector (205 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity & Assay Integration->Calculation

Caption: Workflow for RP-HPLC-UV Purity and Assay Analysis.

Detailed Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

Reagents and Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) or HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Reference Standard: Well-characterized this compound.

  • Sample: Material to be tested.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient Program Start at 5% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min.A gradient ensures elution of the main peak with good shape and separates impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 205 nmProvides adequate sensitivity for the carbamate functional group.
Injection Volume 10 µLAdjust as needed based on concentration and sensitivity.

Procedure:

  • Standard Preparation (for Assay): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Calculation (% Purity): Calculate purity by area normalization. Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.

  • Calculation (Assay): Assay % = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard.

Method Validation Framework

All analytical methods must be validated to ensure they are suitable for their intended purpose.[5][6] Validation provides documented evidence of reliability.[7]

ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from placebo and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for 5 concentration levels.
Range 80% to 120% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0% for spiked samples at three levels.
Precision (% RSD) Repeatability (n=6) ≤ 2.0%; Intermediate Precision ≤ 2.0%.
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Method 2: Chiral HPLC for Stereoisomeric Purity

This method is essential for confirming the stereochemical identity of the intermediate. It is designed to separate the desired (1R,3R) diastereomer from its potential stereoisomers.

Principle of the Method

Chiral separation is achieved using a Chiral Stationary Phase (CSP). These phases contain a chiral selector that transiently interacts with the enantiomers or diastereomers of the analyte.[8] For carbamates, CSPs based on polysaccharide derivatives, such as cellulose or amylose coated on a silica support, are highly effective.[9] The differential interaction between the stereoisomers and the CSP leads to different retention times, allowing for their separation and quantification.[10]

Experimental Workflow for Chiral HPLC Analysis

cluster_prep 1. Preparation cluster_hplc 2. Chiral HPLC Analysis cluster_data 3. Data Processing Sample Prepare Sample in Mobile Phase System HPLC System Sample->System MobilePhase Prepare Normal Phase Mobile Phase MobilePhase->System Column Chiral Column (e.g., Cellulose-based) System->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate All Isomer Peaks Chromatogram->Integration Calculation Calculate % Diastereomeric Purity Integration->Calculation

Caption: Workflow for Chiral HPLC Stereoisomeric Purity Analysis.

Detailed Protocol: Chiral HPLC

Instrumentation:

  • HPLC system (isocratic pump is often sufficient), autosampler, column oven, and UV detector.

Reagents and Materials:

  • Column: Chiral stationary phase column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • n-Hexane: HPLC grade.

  • Isopropanol (IPA): HPLC grade.

  • Diethylamine (DEA): Reagent grade.

  • Sample: Material to be tested.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Normal phase conditions are typical for polysaccharide-based chiral columns.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature; control is critical.
Detection UV at 210 nmWavelength for optimal sensitivity.
Injection Volume 10 µLAdjust as needed.

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Analysis: Inject the sample solution. Ensure the run time is sufficient to elute all potential stereoisomers.

  • Calculation: Calculate the percentage of the desired (1R,3R) isomer using area normalization. % (1R,3R) Isomer = (Area of (1R,3R) Peak / Total Area of All Stereoisomer Peaks) × 100.

Method 3: LC-MS for Ultimate Sensitivity and Confirmation

This method is ideal for identifying and quantifying trace-level impurities or for analyzing samples with complex matrices. The mass spectrometer serves as a highly specific and sensitive detector.

Principle of the Method

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. After separation on an HPLC column, the analyte is ionized (typically using Electrospray Ionization, ESI) and enters the mass spectrometer. For quantification, the instrument is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. In SIM mode, the mass spectrometer only monitors the protonated molecular ion [M+H]⁺ of the analyte. This provides a significant increase in sensitivity and selectivity compared to UV detection.

Experimental Workflow for LC-MS Analysis

cluster_prep 1. Preparation cluster_lcms 2. LC-MS Analysis cluster_data 3. Data Processing Sample Prepare Sample (Low Concentration) LC LC System (C18 Column) Sample->LC IonSource ESI Source LC->IonSource MS Mass Analyzer (SIM/MRM) IonSource->MS Detector Detector MS->Detector EIC Generate Extracted Ion Chromatogram Detector->EIC Integration Integrate Peak EIC->Integration Quant Quantify vs. Calibration Curve Integration->Quant

Caption: Workflow for High-Sensitivity LC-MS Analysis.

Detailed Protocol: LC-MS

Instrumentation:

  • LC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Use the same column and mobile phase conditions as the RP-HPLC-UV method (Section 2.3), but replace TFA with 0.1% formic acid, which is more compatible with mass spectrometry.

MS Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated.
Scan Mode Selected Ion Monitoring (SIM)For high-sensitivity quantification.
Monitored Ion (m/z) 201.2 [M+H]⁺The protonated molecular ion of the analyte.
Capillary Voltage 3.5 kVOptimize for maximum signal.
Desolvation Temperature 350 °CEnsures efficient solvent evaporation.
Desolvation Gas Flow 600 L/hr (Nitrogen)Optimize for instrument.

Procedure:

  • Calibration Curve: Prepare a series of standards at low concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dilute the sample to fall within the calibration range.

  • Analysis: Inject the standards and sample.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the sample from this curve.

Concluding Remarks

The selection of an appropriate analytical method is paramount for the quality control of this compound. For routine purity and assay, the validated RP-HPLC-UV method offers robustness and reliability. To ensure the safety and efficacy of the final API, the Chiral HPLC method is indispensable for confirming stereoisomeric purity. Finally, for challenging applications requiring high sensitivity or confirmatory analysis, the LC-MS method provides unparalleled performance. Each protocol described herein serves as a robust starting point and should be fully validated within the user's laboratory to comply with regulatory expectations.[11]

References

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Thermo Fisher Scientific.
  • Mogwasi, R. (1998). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. Wichita State University.
  • Ito, Y., et al. (1997). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. Journal of the Food Hygienic Society of Japan. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Navarro, M., et al. (2000). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Slobodnik, J., et al. (2005). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Chromatographic Analysis of the Environment. CRC Press. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Sharma, A., & Sharma, A. (2012). Analytical method validation: A brief review. J. Pharm. Res, 5(5), 2533-2539.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Ahuja, S. (2003). Chiral Drug Separation. Analytical Chemistry. Retrieved from [Link]

  • In-Tele-Health. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Incorporation of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate for Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Peptidomimetic Chemistry

Abstract

The rational design of peptides with enhanced therapeutic properties—such as improved metabolic stability, target affinity, and cell permeability—is a cornerstone of modern drug discovery. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone to pre-organize the molecule into a bioactive conformation. This guide provides a detailed examination of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS 1009075-44-8), a chiral diamine building block, and its application in solid-phase peptide synthesis (SPPS) to create structurally defined peptidomimetics and macrocycles. We will explore the scientific rationale for its use, provide a robust, field-tested protocol for its incorporation, and discuss the critical parameters for successful synthesis.

Introduction: The Strategic Advantage of Conformational Constraint

Linear peptides often suffer from significant therapeutic liabilities, including susceptibility to proteolytic degradation and high conformational flexibility, which can lead to a substantial entropic penalty upon binding to a biological target.[1][2] Inducing structural rigidity through the incorporation of non-natural, cyclic building blocks is a proven strategy to overcome these limitations.[3]

This compound is a mono-protected 1,3-diamine built on a cyclopentane scaffold. Its utility in peptide synthesis is multi-faceted:

  • Scaffold for Defined Turns: The rigid five-membered ring forces the peptide chain to adopt a well-defined turn, mimicking secondary structures like β-turns that are often critical for protein-protein interactions.[4]

  • Enhanced Proteolytic Resistance: The non-natural, non-amino acid structure is resistant to cleavage by standard proteases, thereby increasing the in-vivo half-life of the resulting peptide.[2]

  • Vectorial Display of Functionality: The diamine nature of the building block allows for the peptide chain to be extended from two distinct points, or for one amine to be used for backbone elongation and the other for side-chain modification or cyclization.

  • Stereochemical Control: The specific (1R,3R) stereochemistry provides a precise spatial arrangement of the amino groups, ensuring a predictable three-dimensional structure in the final peptidomimetic.

The molecule features a primary amine that is available for standard amide bond formation and a second amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy, allowing for selective deprotection and further functionalization.

Mechanistic Rationale and Workflow Overview

The incorporation of this compound into a growing peptide chain on a solid support follows the fundamental principles of Fmoc-SPPS. The free primary amine of the building block is coupled to the N-terminus of the resin-bound peptide.

Below is a conceptual workflow illustrating the incorporation of the diamine building block, followed by the deprotection of the Boc group to enable further modification, such as side-chain attachment or macrocyclization.

spss_workflow cluster_0 Standard SPPS Cycles cluster_1 Diamine Incorporation cluster_2 Orthogonal Deprotection & Further Synthesis Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 1 Washes1 DMF Washes Deprotection1->Washes1 Coupling Couple Diamine Building Block (HATU/DIEA) Washes1->Coupling 2 Washes2 DMF/DCM Washes Coupling->Washes2 Boc_Deprotection Selective Boc Deprotection (TFA/DCM) Coupling->Boc_Deprotection 3 Capping Optional Capping (Acetic Anhydride) Washes2->Capping Capping->Boc_Deprotection 3 Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Next_Step Next Step: - Side-chain coupling - Cyclization - Continue elongation Neutralization->Next_Step

Caption: Workflow for incorporating the diamine building block.

Experimental Protocols

This section provides a representative protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials and Reagents
ReagentRecommended GradeSupplier Example
Rink Amide MBHA Resin (or similar)100-200 meshSigma-Aldrich
Fmoc-protected Amino AcidsSynthesis GradeChemPep
This compound>97% PurityBLDpharm, AA Blocks
N,N-Dimethylformamide (DMF)Peptide SynthesisFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
PiperidineSynthesis GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIEA)Peptide SynthesisSigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeAapptec
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Acetic AnhydrideACS GradeSigma-Aldrich
Protocol: Incorporation of the Diamine Building Block

This protocol details a single coupling cycle for the diamine building block onto a resin-bound peptide with a free N-terminal amine. It assumes the synthesis is performed on a 0.1 mmol scale.

1. Resin Preparation & Swelling: a. Place the peptide-resin (0.1 mmol) in a suitable reaction vessel. b. Add 5 mL of DMF to swell the resin. Agitate gently for 30 minutes. c. Drain the DMF.

2. N-Terminal Fmoc Deprotection (if applicable): a. Add 3 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add another 3 mL of 20% piperidine in DMF. Agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 5 mL). e. Rationale: Complete removal of the Fmoc group is critical for efficient coupling of the bulky diamine building block.

3. Coupling of this compound: a. In a separate vial, dissolve This compound (60.1 mg, 0.3 mmol, 3 eq) and HATU (114 mg, 0.3 mmol, 3 eq) in 2 mL of DMF. b. Add DIEA (105 µL, 0.6 mmol, 6 eq) to the solution from step 3a. c. Allow the mixture to pre-activate for 2 minutes. d. Add the activated solution to the resin. e. Agitate the reaction mixture for 2-4 hours at room temperature. f. Causality: The use of a potent coupling reagent like HATU is recommended to overcome the potential steric hindrance of the cyclic building block.[5] A longer coupling time compared to standard amino acids ensures the reaction goes to completion. g. Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.

4. Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all soluble reagents and byproducts.

5. Optional Capping: a. To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v) for 30 minutes. b. Wash the resin with DMF (3 x 5 mL). c. Rationale: Capping prevents the formation of deletion sequences, simplifying the final purification.

The peptide is now ready for the next step, which could be the continuation of the peptide chain (by Fmoc deprotection and coupling of the next amino acid) or selective deprotection of the Boc group.

Protocol: Selective Deprotection of the Boc Group

This procedure is performed when the user wishes to functionalize the second amine of the cyclopentyl ring, for example, to create a branched peptide or as a handle for cyclization.

1. Resin Preparation: a. Ensure the peptide-resin from the previous step is well-washed with DCM and dried under a stream of nitrogen for 5 minutes.

2. Boc Deprotection: a. Prepare a solution of 30% TFA in DCM (v/v). b. Add 5 mL of this solution to the resin. c. Agitate for 5 minutes. Drain. d. Add another 5 mL of 30% TFA in DCM. Agitate for 25 minutes. e. Causality: A lower concentration of TFA than that used for final cleavage is sufficient to remove the acid-labile Boc group while leaving most standard side-chain protecting groups (like tBu, Trt) intact.

3. Washing and Neutralization: a. Drain the deprotection solution. b. Wash the resin with DCM (5 x 5 mL). c. Wash with 10% DIEA in DMF (v/v) (3 x 5 mL) to neutralize the newly formed trifluoroacetate salt. d. Wash thoroughly with DMF (5 x 5 mL).

The resin now bears a peptide with a free primary amine on the cyclopentyl ring, ready for subsequent synthetic steps.

Data and Expected Outcomes

Successful incorporation of the diamine building block should be monitored throughout the synthesis.

ParameterMethodExpected ResultTroubleshooting
Coupling Efficiency Kaiser TestNegative (beads remain colorless)If positive (blue beads), recouple using fresh reagents for another 2 hours.
Mass Confirmation Cleavage of a test sample & LC-MSObserved mass matches the theoretical mass + 182.26 DaCheck reagent quality and coupling times. Consider a stronger coupling agent.
Purity RP-HPLC of crude peptideA major peak corresponding to the desired product.Optimize coupling and deprotection times; ensure efficient capping.

Note: The mass increase from the building block after cleavage and loss of the Boc group is C₅H₁₀N₂ = 98.14 Da. The mass added during coupling is C₁₀H₁₈N₂O₂ = 200.28 Da, and the mass of the Boc group removed is C₅H₈O₂ = 100.12 Da.

Conclusion

This compound is a powerful and versatile building block for introducing conformational constraints into synthetic peptides. Its defined stereochemistry and orthogonal protecting group strategy make it fully compatible with standard Fmoc-SPPS workflows. By following the detailed protocols and understanding the rationale behind the key steps—such as the choice of coupling reagent and selective deprotection conditions—researchers can reliably synthesize novel peptidomimetics with improved stability and pre-organized structures, accelerating the development of next-generation peptide therapeutics.

References

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. (2020). Frontiers in Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 45091937, tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Expanded toolbox for directing the biosynthesis of macrocyclic peptides in bacterial cells. (2020). Chemical Science. Available at: [Link]

  • Biosynthetic Strategies for Macrocyclic Peptides. (2021). Molecules. Available at: [Link]

  • AA Blocks. This compound Product Page. Available at: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate Product Page. Available at: [Link]

  • PubChem Compound Summary for CID 45091934, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. (2016). ACS Chemical Biology. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate as a Versatile Precursor for Advanced Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3-Diaminocyclopentane Scaffold

In the landscape of modern medicinal chemistry and asymmetric catalysis, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. The cyclopentane ring, a motif prevalent in numerous natural products and synthetic drugs, offers a unique combination of conformational flexibility and the ability to project substituents into well-defined three-dimensional space[1]. When functionalized with chiral diamino groups, this scaffold becomes a powerful building block for constructing sophisticated ligands and pharmacologically active molecules.

Specifically, the cis-1,3-diaminocyclopentane framework provides a C₂-symmetric backbone, a highly sought-after feature for the development of chiral ligands used in stereoselective synthesis[2]. The defined spatial relationship between the two amino groups allows for the creation of a precise chiral pocket around a coordinated metal center, enabling high levels of enantioselectivity in a variety of chemical transformations[3][4].

This document provides an in-depth guide to the use of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate , a key precursor that grants access to the valuable (1R,3R)-1,3-diaminocyclopentane core. We will detail its properties, provide validated protocols for its deprotection and subsequent derivatization, and discuss its application in synthesizing ligands for catalysis and as intermediates for potent antiviral agents.

Physicochemical Profile of the Precursor

Understanding the fundamental properties of the starting material is paramount for successful and reproducible synthetic chemistry. This compound is a mono-Boc-protected diamine, where one amine is available for reaction while the other is masked. This differential protection is the key to its utility, allowing for sequential and controlled functionalization.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₂[5][6]
Molecular Weight 200.28 g/mol [6][7]
CAS Number 1009075-44-8[6][8]
Appearance White to off-white solidCommercially available data
SMILES N[C@@H]1CCC1[6]
InChIKey PGBVMVTUWHCOHX-JGVFFNPUSA-N[7]

Core Synthetic Workflow: From Precursor to Functional Ligand

The overall strategy for utilizing this precursor involves two principal stages: the deprotection of the tert-butyloxycarbonyl (Boc) group to unmask the second amine, followed by the functionalization of the resulting chiral diamine to forge the final ligand structure.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Ligand Synthesis cluster_2 Application Precursor tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate Intermediate (1R,3R)-Cyclopentane-1,3-diamine (as salt or free base) Precursor->Intermediate Acidic Cleavage Ligand Target Ligand (e.g., Diamide, Bis-sulfonamide, Schiff Base) Intermediate->Ligand Functionalization (e.g., Acylation, Sulfonylation, Condensation) Application Asymmetric Catalysis, Antiviral Synthesis, Medicinal Chemistry Scaffolds Ligand->Application

Caption: General workflow from precursor to application.

Protocol I: N-Boc Deprotection of the Chiral Diamine

The removal of the Boc protecting group is a foundational step. The choice of acidic conditions is critical to ensure complete cleavage without compromising the integrity of the chiral cyclopentane core. Trifluoroacetic acid (TFA) in a chlorinated solvent is the industry-standard method due to its efficacy and the volatility of the byproducts, which simplifies workup.[9][10]

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that readily protonates the carbamate oxygen, initiating the cleavage mechanism.[10] Its volatility, along with that of the tert-butyl cation byproduct (which typically forms isobutylene), allows for easy removal under reduced pressure.

  • Dichloromethane (DCM): An excellent solvent for a wide range of organic compounds, including the Boc-protected starting material. It is inert to the strong acid conditions.

  • Room Temperature: The reaction is typically fast and exothermic. Running it at room temperature (or starting at 0 °C for large-scale reactions) provides sufficient thermal energy for the reaction to proceed to completion within a few hours without causing degradation.[9]

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per 1 g of substrate)

  • Trifluoroacetic acid (TFA) (4-5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 4-5 eq) dropwise. Note: The addition can be exothermic.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the diamine as its bis-trifluoroacetate salt.

  • Neutralization & Extraction (Optional, for free base): If the free diamine is required for the next step, dissolve the residue in water and cool to 0 °C. Carefully add a saturated solution of NaHCO₃ or 1M NaOH until the pH is >10. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1R,3R)-cyclopentane-1,3-diamine as a free base. Note: The free diamine can be volatile and is often used immediately in the next step.

Trustworthiness Check: The completion of the reaction can be validated by the disappearance of the tert-butyl proton signal (a singlet at ~1.4 ppm) in the ¹H NMR spectrum of the crude product.

Protocol II: Synthesis of a C₂-Symmetric Bis-amide Ligand

This protocol demonstrates the functionalization of the newly generated diamine. We will synthesize a C₂-symmetric bis-amide, a common ligand motif, by reacting the diamine with an acyl chloride.

Causality Behind Experimental Choices:

  • Acyl Chloride: A highly reactive acylating agent that ensures rapid and complete conversion of both primary amines to the corresponding amides.

  • Triethylamine (TEA) or DIPEA: A non-nucleophilic organic base used to scavenge the HCl byproduct generated during the acylation. This prevents the protonation of the starting diamine, which would render it unreactive.

  • Anhydrous Conditions: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, using anhydrous solvents and reagents is crucial for high yields.

Reaction Scheme

G struct1 ((1R,3R)-Cyclopentane-1,3-diamine) reagents + struct2 2x Benzoyl Chloride arrow TEA, DCM 0 °C to RT struct3 N,N'-((1R,3R)-cyclopentane-1,3-diyl)dibenzamide arrow->struct3

Caption: Synthesis of a C₂-symmetric bis-amide ligand.
Detailed Step-by-Step Methodology

Materials:

  • (1R,3R)-Cyclopentane-1,3-diamine (from Protocol I, 1.0 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Benzoyl chloride (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard purification and analysis equipment

Procedure:

  • Setup: Dissolve the (1R,3R)-cyclopentane-1,3-diamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Acylation: Add a solution of benzoyl chloride (2.2 eq) in anhydrous DCM dropwise to the cooled amine solution. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N,N'-((1R,3R)-cyclopentane-1,3-diyl)dibenzamide.

  • Characterization: Confirm the structure and purity of the final ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Notes: A Gateway to High-Value Molecules

The true value of this compound lies in the diverse applications of the molecules it helps create. The resulting chiral diamines are not end-points but rather key intermediates in multi-step syntheses.

Asymmetric Catalysis

Chiral diamines and their derivatives (amides, sulfonamides, Schiff bases) are privileged ligands for a multitude of transition metal-catalyzed reactions.[11] By coordinating to metals like Rhodium, Ruthenium, Palladium, or Copper, they create a chiral environment that can direct the stereochemical outcome of reactions such as:

  • Asymmetric Hydrogenation

  • Asymmetric Transfer Hydrogenation

  • Enantioselective Conjugate Additions[11]

  • Asymmetric C-H Functionalization[2]

Antiviral Drug Synthesis

The aminocyclopentane scaffold is a key structural component in several potent antiviral agents.[12] Notably, derivatives of 3-aminocyclopentanol are crucial intermediates in the synthesis of complex antiviral drugs. For instance, the closely related (1R,3S)-3-amino-1-cyclopentanol is a key building block for the HIV integrase inhibitor Bictegravir .[13][14] The stereochemistry of the aminocyclopentyl core is critical for the molecule's ability to bind to its biological target. The synthetic principles and handling of the chiral aminocyclopentane core, as detailed in the protocols above, are directly translatable to the synthesis of such high-value pharmaceutical intermediates. The development of novel benzo-heterocyclic amine compounds with broad-spectrum antiviral activity also highlights the utility of such amine building blocks.[15]

General Medicinal Chemistry

Beyond specific antiviral applications, the 1,3-diaminocyclopentane scaffold serves as a versatile template for generating compound libraries in drug discovery. Its rigid, yet non-planar, structure is ideal for presenting pharmacophoric elements in precise vectors to interact with biological targets like enzymes or receptors. Derivatives have been investigated for a range of therapeutic areas, including as fatty acid synthase (FASN) inhibitors for oncology.[16]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling building block for innovation in asymmetric synthesis and medicinal chemistry. Its mono-protected nature allows for controlled, sequential functionalization, providing a reliable route to valuable C₂-symmetric chiral diamines. The protocols and insights provided herein are designed to equip researchers with the practical knowledge to confidently employ this precursor in the synthesis of novel ligands, catalytic systems, and potential therapeutic agents. The robust nature of the chemistry involved, coupled with the high strategic value of the resulting products, ensures that this precursor will remain a staple in the synthetic chemist's toolbox.

References

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]

  • Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938. PubChem. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International. [Link]

  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. National Institutes of Health (NIH). [Link]

  • tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate - [B24709]. Synthonix. [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. PubChem. [Link]

  • Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. National Institutes of Health (NIH). [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions (RSC Publishing). [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes. National Institutes of Health (NIH). [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Scheme 1: Selected examples of the chiral ligands used for synthesis of the Ni(II)-Schiff base complexes. ResearchGate. [Link]

  • 3-substituted cyclopentylamine derivatives.
  • Medicinal chemistry of aminocyclitols. National Institutes of Health (NIH). [Link]

  • Scheme 22. Synthesis of 3-aminocoumarin derivatives. ResearchGate. [Link]

  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthesis and improve yields.

Synthetic Overview: The Challenge of Selectivity

The synthesis of this compound typically starts from the corresponding diamine, (1R,3R)-cyclopentane-1,3-diamine. The core challenge in this synthesis is achieving selective mono-protection of one of the two chemically equivalent primary amine groups. The direct reaction with di-tert-butyl dicarbonate ((Boc)₂O) often leads to a statistical mixture of the unreacted diamine, the desired mono-Boc product, and the undesired di-Boc byproduct.[1] This guide focuses on strategies to maximize the formation of the target mono-protected compound.

Synthetic_Pathway cluster_main Mono-Boc Protection Reaction Diamine (1R,3R)-cyclopentane- 1,3-diamine Boc2O + (Boc)₂O Diamine->Boc2O MonoBoc Desired Product tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate Boc2O->MonoBoc Selective Conditions DiBoc Byproduct Di-Boc Protected Diamine Boc2O->DiBoc Non-Selective Conditions Troubleshooting_Workflow Start Low Yield of Mono-Boc Product Analyze Analyze Crude Reaction Mixture by TLC/LC-MS Start->Analyze DiBoc_Present Is Di-Boc Byproduct the Main Contaminant? Analyze->DiBoc_Present SM_Present Is Starting Diamine the Main Contaminant? DiBoc_Present->SM_Present No Sol_DiBoc Implement Selectivity Strategy: 1. Use In Situ Mono-Protonation 2. Add (Boc)₂O slowly at 0°C 3. Use <1 eq. of (Boc)₂O DiBoc_Present->Sol_DiBoc Yes Other Other Impurities Present? SM_Present->Other No Sol_SM Troubleshoot Reaction Conditions: 1. Check (Boc)₂O Quality 2. Increase Reaction Time 3. Ensure Proper Mixing/Solvent SM_Present->Sol_SM Yes Sol_Other Optimize Workup & Purification: 1. Perform Acid/Base Extraction 2. Use Basic Modifier in Column (e.g., Et₃N) Other->Sol_Other Yes

Sources

Technical Support Center: Reactions of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile diamine building block. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific problems that may arise during the chemical modification of this compound, with a focus on acylation and related reactions. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable protocols.

Problem 1: Formation of a Di-acylated Side Product

Question: I am attempting a mono-acylation of the primary amine on this compound, but I am consistently observing a significant amount of a di-acylated product. How can I improve the selectivity for mono-acylation?

Answer: This is a classic challenge when working with diamines where one amine is protected. The carbamate nitrogen of the Boc group is significantly less nucleophilic than the free primary amine, but under certain conditions, it can still react.

Root Cause Analysis:

  • Over-activation/Excess Reagent: Using a large excess of a highly reactive acylating agent (e.g., acyl chloride) or a potent coupling reagent can overcome the reactivity difference between the two nitrogen atoms.

  • Strongly Basic Conditions: The use of strong, non-hindered bases can deprotonate the carbamate proton, increasing its nucleophilicity and promoting the undesired second acylation.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less favorable acylation of the Boc-protected amine.

Solutions & Protocols:

  • Control Stoichiometry and Reagent Addition:

    • Protocol: Slowly add a slight excess (1.05-1.1 equivalents) of the acylating agent to a cooled solution (0 °C) of the diamine and a hindered base. This ensures the more reactive primary amine is consumed before a significant concentration of the acylating agent can react with the carbamate.

  • Optimize the Base:

    • Rationale: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is preferred over smaller amines like triethylamine (TEA). DIPEA is less likely to deprotonate the sterically hindered carbamate proton.

    • Recommendation: Use 1.5-2.0 equivalents of DIPEA.

  • Choose the Right Coupling Reagent:

    • For Carboxylic Acid Couplings: Avoid overly reactive coupling reagents. A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) often provides a good balance of reactivity and selectivity.[1]

    • Experimental Protocol: Selective Mono-amidation

      • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like DMF or DCM.

      • Add DIC (1.1 eq) and stir the mixture at 0 °C for 15-20 minutes to pre-activate the acid.

      • In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in the same solvent.

      • Slowly add the pre-activated acid solution to the diamine solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS or TLC).

  • In-situ Mono-protonation:

    • Rationale: By selectively protonating the more basic primary amine, its nucleophilicity is temporarily masked, allowing for a more controlled reaction. Methods have been developed for the selective mono-Boc protection of diamines by generating one equivalent of HCl in situ from reagents like trimethylsilyl chloride (Me3SiCl) or thionyl chloride (SOCl2) in methanol.[2][3] This principle can be adapted for other acylations.

    • Protocol:

      • Dissolve the diamine (1 eq) in anhydrous methanol at 0 °C.

      • Slowly add Me3SiCl (1 eq) to form the mono-hydrochloride salt.

      • Add your acylating agent and a base to proceed with the reaction.

Problem 2: Isocyanate and Urea Formation

Question: During a reaction involving di-tert-butyl dicarbonate (Boc₂O) and a primary amine, I observed the formation of an isocyanate and a symmetrically substituted urea as side products. What causes this?

Answer: This side reaction is particularly prevalent when using Boc₂O in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), especially at room temperature or with an excess of Boc₂O.[4]

Mechanism of Side Product Formation:

The reaction of primary amines with Boc₂O and DMAP can lead to the formation of isocyanates, which can then react with another molecule of the primary amine to form a urea.[4]

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amine R-NH₂ N-Boc R-NH-Boc Amine->N-Boc Boc₂O, Base Isocyanate R-N=C=O Amine->Isocyanate Excess Boc₂O DMAP, 0°C to RT Boc2O Boc₂O Urea R-NH-CO-NH-R Isocyanate->Urea + R-NH₂

Caption: Desired N-Boc formation versus isocyanate and urea side product formation.

Solutions:

  • Avoid DMAP with Primary Amines and Boc₂O: If possible, use a non-nucleophilic base like DIPEA or conduct the reaction without a catalyst if the amine is sufficiently nucleophilic.

  • Low Temperature: Perform the reaction at 0 °C to minimize the formation of the isocyanate intermediate.[4]

  • Control Stoichiometry: Use only a slight excess of Boc₂O (e.g., 1.1 equivalents).

Problem 3: Incomplete Reaction or Low Yield

Question: My coupling reaction is sluggish, and I'm getting low yields of the desired acylated product. How can I improve the reaction efficiency?

Answer: Low coupling efficiency can stem from several factors, including steric hindrance, poor reagent quality, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that coupling reagents, especially carbodiimides and additives like HOBt, are fresh and have been stored under anhydrous conditions. Moisture can significantly degrade their activity.[5]

  • Increase Reagent Equivalents: For challenging couplings, particularly with sterically hindered carboxylic acids, increasing the excess of the acid and coupling reagents (e.g., to 1.5-2.0 equivalents) can drive the reaction to completion.[5]

  • Switch to a More Potent Coupling Reagent: If standard carbodiimide methods fail, consider using more powerful onium-salt reagents like HATU, HBTU, or COMU. These reagents are known to be highly effective for difficult couplings.[6]

  • Extend Reaction Time and/or Increase Temperature: Some reactions simply require more time. Monitor the reaction for an extended period (up to 24 hours). If still incomplete, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, though this may increase the risk of side reactions like racemization.[6]

Data Summary: Coupling Reagent Potency

Coupling Reagent ClassExamplesPotency for Hindered CouplingsRacemization Risk
CarbodiimidesDCC, DIC, EDCModerateModerate (reduced with additives)
Onium Salts (Uronium)HBTU, HATU, HCTU, COMUHighLow (with appropriate base)
Onium Salts (Phosphonium)PyBOP, PyAOPHighVery Low

Frequently Asked Questions (FAQs)

Q1: What are the best conditions for removing the Boc group from this molecule?

The Boc group is acid-labile and typically removed under anhydrous acidic conditions.[7]

  • Standard Method: A solution of 20-50% trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) at room temperature is the most common method. The reaction is usually complete within 1-2 hours.[8]

  • Mechanism: The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[9][10]

  • Side Reaction Warning: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic functional groups. If your molecule contains sensitive residues (e.g., tryptophan, methionine), it is crucial to include a scavenger like triisopropylsilane (TIS) or anisole in the cleavage cocktail.[11][12]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated R-NH-Boc(H⁺) Boc_Amine->Protonated + H⁺ (TFA) Carbamic_Acid R-NH-COOH Protonated->Carbamic_Acid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ Protonated->tBu_cation Amine R-NH₃⁺ Carbamic_Acid->Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Q2: How can I purify the mono-acylated product from the starting diamine and the di-acylated side product?

Purification can typically be achieved using column chromatography on silica gel.

  • Eluent System: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is usually effective. Often, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent system can improve peak shape and prevent tailing of the amine products.

  • Elution Order: The di-acylated product, being the least polar, will elute first. The desired mono-acylated product will elute next, followed by the most polar compound, the unreacted starting diamine.

  • Alternative: An acid/base extraction can be used to remove the unreacted diamine. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated diamine will move to the aqueous layer, while the acylated products remain in the organic layer.

Q3: Is the Boc group stable to basic conditions?

Yes, the tert-butyl carbamate (Boc) group is generally stable to most basic and nucleophilic conditions.[7] This stability allows for orthogonal protection strategies, where other protecting groups that are base-labile (like Fmoc) can be used in the same synthetic sequence.[11]

References

Technical Support Center: Purification of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS: 1009075-44-8). This guide is designed for researchers, chemists, and process development scientists to navigate the common and complex challenges encountered during the purification of this versatile chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of Purification Challenges

The purification of this compound, a molecule featuring a Boc-protected amine and a free primary amine on a cyclopentyl scaffold, presents two primary challenges:

  • Chemical Purity: Removing residual starting materials, reagents (like Boc anhydride), and reaction by-products. The presence of the basic amine group can often lead to complications during standard silica gel chromatography.

  • Stereochemical Purity: This is the most critical challenge. The synthesis often yields a mixture of diastereomers (e.g., the cis-(1R,3S) isomer). Isolating the desired trans-(1R,3R) isomer to a high degree of purity (>98%) is essential for its intended use in drug development and requires specialized techniques.

This guide will address both of these areas with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing during silica gel chromatography. What's causing this and how can I prevent it?

A: Peak tailing is a classic issue when purifying basic compounds like your aminocyclopentyl carbamate on standard silica gel. The root cause is the strong interaction between the basic amine's lone pair of electrons and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, non-uniform elution.

Solution: To mitigate this, you must "mask" the acidic silanol groups. Add a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Add 0.5% to 2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol). The amine modifier competes for the active sites on the silica, allowing your product to elute symmetrically.

Q2: Is the Boc (tert-Butoxycarbonyl) group stable during purification? What conditions must I avoid?

A: The Boc group is notoriously sensitive to acid.[1] Accidental cleavage is a common cause of yield loss and impurity generation.

  • Conditions to Avoid:

    • Acidic Solvents: Do not use mobile phases containing acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Even 0.1% TFA in an HPLC eluent can cause slow deprotection if fractions are left to stand for several hours.[2]

    • Untreated Silica Gel: Some grades of silica gel can be slightly acidic. While generally not acidic enough for rapid cleavage, it can be a contributing factor to minor product loss. Using a base-modified eluent as described in Q1 helps neutralize the silica surface.

    • Acidic Workup: Ensure any aqueous workup steps prior to purification are neutral or basic.

The Boc group is, however, very stable under basic and most nucleophilic conditions.[3]

Q3: My NMR and Mass Spec data show the correct mass for my product, but my HPLC analysis reveals multiple peaks. What is the likely issue?

A: This is the most common and critical issue for this compound. You are almost certainly observing a mixture of diastereomers. The cyclopentane ring can have both cis and trans configurations of the two amine groups. Standard analytical techniques like NMR (without special experiments) and Mass Spectrometry cannot easily distinguish between these isomers as they have the same mass and similar proton environments. The (1R,3R) isomer is trans, while a common impurity is the cis (1R,3S) isomer.

Solution: You need to use a chiral analytical technique to resolve and quantify these isomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. See the Troubleshooting Guide and Protocols sections for detailed strategies.

Q4: What are the best practices for storing the purified this compound?

A: As a solid, the compound is relatively stable. However, to ensure long-term integrity:

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (like Argon or Nitrogen) to protect from atmospheric CO2 and moisture.[4] The free amine can slowly react with CO2 to form a carbamate salt.

  • Light Protection: Store in an amber vial to protect from light.[4]

Troubleshooting Guide: From Chemical to Stereochemical Purity

This guide provides a logical workflow for diagnosing and solving purity issues.

Workflow for Diagnosing Purity Issues

G cluster_impurities Impurity Analysis cluster_solutions Purification Strategy start Crude Product Analysis (LC-MS, 1H NMR) check_mass Correct Mass Observed? start->check_mass impurity_type Impurity Type? check_mass->impurity_type Yes achiral_purify Achiral Purification: 1. Optimized Flash Chromatography 2. Recrystallization check_mass->achiral_purify No (Incorrect Mass) chem_impurity Chemical Impurity (Starting Material, Byproduct) impurity_type->chem_impurity Different Mass stereo_impurity Stereochemical Impurity (Diastereomers) impurity_type->stereo_impurity Same Mass chem_impurity->achiral_purify chiral_purify Chiral Purification: 1. Diastereomeric Salt Resolution 2. Preparative Chiral HPLC stereo_impurity->chiral_purify final_qc Final QC (Chiral HPLC, NMR) achiral_purify->final_qc chiral_purify->final_qc

Caption: Troubleshooting workflow for product purification.

Problem 1: Low Chemical Purity (Incorrect Mass Peaks)

Symptom: LC-MS or NMR analysis of the crude product shows significant amounts of starting materials (e.g., the corresponding ketone or azide precursor) or reaction by-products (e.g., di-Boc protected diamine).

Causality: This arises from incomplete reaction or side reactions during the synthesis. The goal is to separate compounds with different polarities and molecular weights.

Solution: Optimized flash column chromatography is the primary method.

ParameterStandard ConditionOptimized Condition for Basic AminesRationale
Stationary Phase Standard Silica GelStandard Silica GelCost-effective and suitable for bulk separation.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)DCM / MeOH with 0.5-2% Triethylamine (TEA) The TEA additive is crucial. It deactivates acidic silanol sites on the silica, preventing peak tailing and improving resolution for the basic product.[5]
Gradient Isocratic (e.g., 95:5 DCM:MeOH)Step or Linear Gradient (e.g., 0-10% MeOH in DCM)A gradient is more efficient. It starts with low polarity to wash off non-polar impurities and gradually increases polarity to elute the desired polar product, ensuring a tighter elution band.

See Protocol 1 for a detailed step-by-step guide.

Problem 2: Low Stereochemical Purity (Diastereomers Present)

Symptom: Chiral HPLC analysis shows more than one peak, even after the product appears pure by standard HPLC, TLC, and NMR.

Causality: The synthesis of the cyclopentane ring or the reduction of an intermediate can create multiple stereocenters, leading to a mixture of diastereomers (e.g., trans-(1R,3R) and cis-(1R,3S)). These molecules have very similar physical properties and cannot be separated by standard chromatography.

Solution: A stereoselective purification method is required. Two primary industrial methods are available.

Solution 2A: Diastereomeric Salt Resolution

This classical chemical method relies on reacting the basic free amine of your product mixture with a chiral acid. This forms a pair of diastereomeric salts which, unlike the original amines, have different solubilities and can be separated by fractional crystallization.[6]

G start Mixture of Diastereomers ((1R,3R) and (1R,3S)) add_acid Add Chiral Resolving Agent (e.g., L-Tartaric Acid) start->add_acid form_salts Formation of Diastereomeric Salts - Salt A: (1R,3R)-Amine + L-Tartaric Acid - Salt B: (1R,3S)-Amine + L-Tartaric Acid add_acid->form_salts crystallize Fractional Crystallization (Exploit different solubilities) form_salts->crystallize separate Separate Solid and Liquid Phases crystallize->separate solid Less Soluble Salt (e.g., Salt A) separate->solid liquid More Soluble Salt in Mother Liquor (e.g., Salt B) separate->liquid neutralize Neutralize with Base (e.g., NaOH) to break the salt solid->neutralize final_product Purified (1R,3R) Isomer neutralize->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

  • Recommended Resolving Agent: L-Tartaric acid is an inexpensive and effective choice for resolving basic amines.[7][8]

  • Advantage: Scalable and cost-effective for large quantities.

  • Disadvantage: Can be labor-intensive and may require multiple recrystallization cycles to achieve high diastereomeric excess (d.e.).

See Protocol 2 for a detailed step-by-step guide.

Solution 2B: Preparative Chiral HPLC

This method uses a high-performance liquid chromatography column packed with a chiral stationary phase (CSP) to directly separate the diastereomers.

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[5]

  • Advantage: High-resolution separation, capable of achieving very high purity (>99.5% d.e.). The method is often directly transferable from analytical scale.

  • Disadvantage: Can be expensive for large-scale purification due to the cost of chiral columns and solvents.

Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

Objective: To remove chemical impurities (non-isomeric) from the crude product.

  • Slurry Preparation: Dissolve or suspend your crude product (1.0 g) in a minimal amount of Dichloromethane (DCM). Add a small amount of silica gel (~2 g) and evaporate to dryness to create a dry-loaded sample. This prevents band broadening during loading.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane. Switch the solvent to 100% DCM, ensuring no cracks form.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Mobile Phase A: Dichloromethane (DCM)

    • Mobile Phase B: 10% Methanol in DCM + 2% Triethylamine (TEA)

    • Gradient:

      • Start with 100% Mobile Phase A to elute very non-polar impurities.

      • Gradually increase the percentage of Mobile Phase B (e.g., from 0% to 50% over 10 column volumes).

  • Fraction Collection: Collect fractions based on TLC or an in-line UV detector.

  • Analysis: Analyze fractions containing the product by TLC (stain with ninhydrin to visualize the amines) and pool the pure fractions.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Co-evaporate with toluene or DCM to remove residual triethylamine.

Protocol 2: Diastereomeric Salt Resolution

Objective: To separate the desired (1R,3R) isomer from other diastereomers.

  • Salt Formation:

    • Dissolve the diastereomeric mixture of the amine (e.g., 10.0 g, ~50 mmol) in a suitable solvent like methanol or ethanol (e.g., 100 mL) with gentle warming.

    • In a separate flask, dissolve an equimolar amount of a chiral acid resolving agent, such as L-(+)-Tartaric Acid (7.5 g, 50 mmol), in the same solvent.[6]

    • Slowly add the tartaric acid solution to the amine solution while stirring. A precipitate should begin to form.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold solvent. This solid is enriched in one diastereomer.

    • Keep the filtrate (mother liquor), which is enriched in the other diastereomer.

  • Purity Check:

    • Take a small sample of the crystals, neutralize it with NaOH solution, extract the free amine with a solvent like DCM, and analyze its diastereomeric purity by Chiral HPLC.

  • Recrystallization (if needed): If the diastereomeric purity is not sufficient, recrystallize the solid salt from a fresh portion of hot solvent to further enrich the desired diastereomer. Repeat until the desired purity is achieved.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) dropwise until the pH is >11 to break the salt and liberate the free amine.

    • Extract the purified amine product into an organic solvent (e.g., 3 x 50 mL of DCM).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

References

Stability issues of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Introduction to the Stability of this compound

This compound is a key building block in medicinal chemistry, valued for its stereochemically defined diamine structure where one amine is protected by a tert-butoxycarbonyl (Boc) group. The stability of the Boc protecting group is paramount for the successful application of this molecule in multi-step syntheses. This guide will delve into the factors influencing its stability in different solvent environments and provide practical advice for handling and troubleshooting.

The primary mode of degradation for this compound is the acid-catalyzed cleavage of the Boc group.[1] Understanding the nuances of this process in various solvents is critical for preventing unintended deprotection and ensuring the integrity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of the Boc-protected amine is primarily dictated by:

  • pH: The Boc group is highly sensitive to acidic conditions.[1]

  • Solvent Type: Protic solvents can facilitate proton transfer and accelerate acid-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can promote both acidic and thermal degradation.

  • Presence of Impurities: Acidic impurities in solvents or reagents can lead to premature deprotection.

Q2: In which types of solvents is this compound most stable?

A2: Generally, the compound is most stable in aprotic solvents with a neutral pH. These include:

  • Aprotic Polar Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

  • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform, and Toluene.

While generally stable in these solvents, the presence of acidic impurities can still cause degradation over time. It is crucial to use high-purity, anhydrous solvents.

Q3: Which solvents should I be cautious with or avoid when working with this compound?

A3: Caution should be exercised with protic solvents, especially if acidic conditions are not intentionally desired for deprotection. These include:

  • Alcohols: Methanol, ethanol, and isopropanol can act as proton sources, particularly in the presence of trace acids, and can also participate in solvolysis.

  • Water: The presence of water can facilitate hydrolysis of the Boc group under acidic conditions.

Acidic solutions, such as those containing trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group and should only be used when deprotection is the intended reaction.[2]

Q4: Can I use alcoholic solvents for short-term procedures like dissolution for analysis?

A4: While aprotic solvents are preferred, short-term exposure to alcoholic solvents at room temperature for analytical purposes is generally acceptable. However, prolonged storage in these solvents is not recommended. If you observe any degradation, consider switching to an aprotic solvent.

Q5: How does temperature affect the stability of the compound in solution?

A5: Elevated temperatures can accelerate the degradation of the Boc group, even in the absence of strong acids. Thermal decomposition can occur, although typically at temperatures higher than those used for most routine laboratory procedures. It is best practice to store solutions of the compound at low temperatures (2-8 °C) to minimize any potential degradation over time.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound in various solvents.

Issue 1: Unexpected Deprotection of the Boc Group

  • Symptom: You observe the formation of the unprotected diamine, ((1R,3R)-cyclopentane-1,3-diamine), in your reaction mixture or upon analysis of a solution of the starting material. This can be detected by LC-MS (loss of 100 Da) or ¹H NMR (disappearance of the t-butyl signal at ~1.4 ppm).

  • Potential Causes & Solutions:

    • Acidic Solvent Impurities: The solvent may be contaminated with acidic impurities.

      • Solution: Use freshly opened, high-purity, anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Degradation of Chlorinated Solvents: Solvents like dichloromethane (DCM) can degrade over time to produce trace amounts of HCl, especially upon exposure to light.

      • Solution: Use freshly distilled DCM or DCM stabilized with amylene. Store in an amber bottle.

    • Acidic Reagents: Other reagents in your reaction mixture may be acidic or contain acidic impurities.

      • Solution: Purify reagents if necessary. Consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any trace acids, provided it does not interfere with your desired reaction.

    • Acidic Stationary Phase in Chromatography: Silica gel is inherently acidic and can cause deprotection during column chromatography.

      • Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica.

Issue 2: Poor Solubility of the Compound

  • Symptom: The compound does not fully dissolve in the chosen solvent, leading to heterogeneous reaction mixtures and potentially incomplete reactions.[3]

  • Potential Causes & Solutions:

    • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.

      • Solution: While being a Boc-protected amine, the presence of the free amine makes it somewhat polar. A range of aprotic solvents should be tested. For reactions, THF, DCM, and acetonitrile are good starting points. For dissolving for analysis, DMSO is often effective.[1]

    • Zwitterionic Nature: If the compound is in a salt form (e.g., hydrochloride), its solubility characteristics will be different.

      • Solution: If you are working with a salt, consider using a more polar solvent or a solvent mixture. For reactions requiring the free base, a liquid-liquid extraction with a mild base can be performed to isolate the free amine before dissolution.

Issue 3: Formation of Side-Products During Boc-Protection of the Diamine

  • Symptom: When attempting to prepare this compound from the corresponding diamine, you observe the formation of di-Boc protected diamine or other impurities.

  • Potential Causes & Solutions:

    • Excess Boc Anhydride (Boc₂O): Using a large excess of Boc₂O can lead to the formation of the di-protected product.

      • Solution: Carefully control the stoichiometry of the reaction. A slight excess (1.05-1.1 equivalents) of Boc₂O is often sufficient. For selective mono-protection, slow addition of the Boc₂O to a solution of the diamine is recommended.[4]

    • Reaction Conditions Favoring Di-protection: Certain bases and solvents can promote di-protection.

      • Solution: The choice of base and solvent can influence the selectivity of mono-protection. For challenging cases, consider alternative methods for selective mono-Boc protection, such as using a copper(II) catalyst or performing the reaction in a biphasic system.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Different Solvents

This protocol outlines a general procedure to evaluate the stability of the compound in various solvents over time.

Materials:

  • This compound

  • High-purity solvents (e.g., Methanol, Ethanol, Acetonitrile, THF, DCM, DMSO)

  • Vials with inert caps

  • HPLC or LC-MS system

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a Class A volumetric flask with a suitable aprotic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into separate vials for each solvent to be tested. Evaporate the solvent from the stock solution under a gentle stream of nitrogen. To each vial, add a precise volume of the test solvent to achieve a final concentration of, for example, 0.5 mg/mL.

  • Time Points: Store the vials at a controlled temperature (e.g., room temperature and 40°C).

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial. Dilute the aliquot with the mobile phase to a suitable concentration for analysis.

  • Quantification: Analyze the samples by a validated stability-indicating HPLC method. The percentage of the remaining parent compound should be calculated relative to the initial time point (t=0).

Protocol 2: General Procedure for Monitoring Boc-Deprotection by ¹H NMR

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound solution to be analyzed

Procedure:

  • Sample Preparation: Transfer an aliquot of the reaction mixture or solution to be analyzed into an NMR tube. Add the appropriate deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: The presence of the Boc group is indicated by a characteristic singlet peak for the nine protons of the tert-butyl group, typically appearing around 1.4 ppm. The disappearance or reduction in the integral of this peak relative to other protons on the molecule indicates deprotection. The appearance of new signals corresponding to the unprotected diamine can also be monitored.

Data Presentation

Table 1: General Stability of Boc-Protected Amines in Common Solvents

Solvent ClassExample SolventsGeneral Stability of Boc GroupKey Considerations
Aprotic Nonpolar Dichloromethane (DCM), Toluene, HexanesGenerally StableDCM can degrade to form HCl. Use stabilized or freshly distilled DCM.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally StableEnsure solvents are anhydrous and free of acidic impurities.
Protic Polar Methanol (MeOH), Ethanol (EtOH), WaterPotentially UnstableCan facilitate acid-catalyzed hydrolysis. Avoid for long-term storage.
Acidic Solutions with TFA, HClUnstableUsed for intentional deprotection.
Basic Solutions with NaOH, Et₃NGenerally StableThe Boc group is resistant to most basic conditions.[5]

Note: This table provides general guidance. The actual stability can be influenced by specific reaction conditions and the presence of other reagents.

Visualizations

Degradation Pathway

Simplified Degradation Pathway A This compound B Protonated Carbamate A->B  + H⁺ (from acid/protic solvent) C ((1R,3R)-Cyclopentane-1,3-diamine) B->C Fragmentation D tert-Butyl Cation B->D Fragmentation E Isobutylene + CO₂ D->E  - H⁺

Caption: Acid-catalyzed degradation of the Boc-protected amine.

Experimental Workflow for Stability Assessment

Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution in Aprotic Solvent B Aliquot and Evaporate A->B C Add Test Solvents B->C D Store at Controlled Temperatures (e.g., RT, 40°C) C->D E Withdraw Aliquots at Time Points D->E F Dilute for Analysis E->F G Analyze by HPLC/LC-MS F->G H Calculate % Degradation G->H I Determine Stability Profile H->I

Caption: Experimental workflow for assessing compound stability.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. BenchChem Technical Support.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemtips. (2012).
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

Sources

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Boc deprotection of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. What are the primary factors I should investigate?

A1: Incomplete deprotection is a common issue. The stability of the tert-butoxycarbonyl (Boc) group is significant, and its removal requires carefully controlled acidic conditions.[1][2] Here are the key factors to consider:

  • Acid Strength and Concentration: The choice of acid and its concentration are paramount. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically required.[3][4] If the reaction is sluggish, ensure the acid concentration is sufficient. For substrates with multiple basic sites, a larger excess of acid may be necessary to ensure complete protonation and subsequent cleavage of the Boc group.[5]

  • Reaction Time and Temperature: Boc deprotection can be time-sensitive. While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[6][7] Gentle heating can sometimes facilitate the reaction, but this should be done cautiously as it can also promote side reactions.[5][8]

  • Solvent Choice: The solvent can influence the reaction rate and outcome. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[6] For HCl, dioxane is frequently used.[9][10] If solubility is an issue, or if the reaction is not proceeding, consider switching to a different solvent system.[5]

  • Water Content: Anhydrous conditions are generally preferred for Boc deprotection, as the presence of water can sometimes interfere with the reaction, particularly when using reagents like HCl in dioxane.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

A2: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic sites by the liberated tert-butyl cation.[11][12]

  • tert-Butylation: The tert-butyl cation is a reactive electrophile that can alkylate electron-rich functional groups on your starting material or product. This is particularly problematic for substrates containing thiols, indoles, or electron-rich aromatic rings.[12]

    • Mitigation: The addition of a "scavenger" to the reaction mixture can effectively trap the tert-butyl cation.[11][13] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

  • Formation of Isobutylene: The tert-butyl cation can also deprotonate to form isobutylene gas.[14] While this is often the desired fate of the cation, in a closed system, the pressure buildup can be hazardous. Always ensure your reaction vessel is not sealed.[14]

Q3: How can I effectively monitor the progress of my deprotection reaction?

A3: Several analytical techniques can be used to monitor the reaction. The choice depends on the available instrumentation and the desired level of detail.[15]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative monitoring.[15][16] The deprotected product, being a free amine, will be significantly more polar than the Boc-protected starting material and will thus have a lower Retention Factor (Rf). Staining the TLC plate with a ninhydrin solution is a highly effective way to visualize the primary amine product, which will typically appear as a purple or yellow spot.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the confirmation of the product's molecular weight and the identification of any byproducts.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the completion of the reaction. The most telling sign of a successful deprotection is the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[15]

Analytical Method Principle Advantages Disadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides definitive structural evidence of Boc group removal.[15] Allows for quantitative analysis.Requires a relatively pure sample for clear analysis.[15]
Thin-Layer Chromatography (TLC) Separates components based on polarity.Simple, rapid, and inexpensive for monitoring reaction progress.[15][16]Not quantitative. Can be difficult to interpret with multiple products.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components and determines their mass-to-charge ratio.Provides accurate assessment of reaction progress and confirms product identity.[15][16]More complex and expensive than TLC and NMR.[15]
Q4: The purification of the final diamine product is challenging. What strategies can I employ?

A4: The resulting (1R,3R)-cyclopentane-1,3-diamine is a polar and often water-soluble compound, which can make purification by standard silica gel chromatography difficult.

  • Salt Formation and Precipitation: A common and effective purification strategy is to form the hydrochloride or trifluoroacetate salt of the diamine. After the reaction is complete and the solvent has been removed, the residue can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation of the salt. The solid can then be collected by filtration.

  • Ion-Exchange Chromatography: For particularly challenging purifications, ion-exchange chromatography can be a powerful technique to isolate the desired diamine from neutral impurities.

  • Recrystallization: If a solid salt is obtained, recrystallization from an appropriate solvent system can further enhance its purity.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA in DCM

This protocol outlines a standard method for the removal of the Boc group using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[13]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[13]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13]

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[13]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[13]

Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane

This protocol provides an alternative method using hydrogen chloride in dioxane, which can be advantageous in certain cases.[9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[13]

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[13]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[9][10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[13]

  • Add diethyl ether to the residue to precipitate the product as the dihydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[13]

Visualizing the Process

Boc Deprotection Mechanism

The acid-catalyzed deprotection of a Boc group proceeds through a well-established mechanism.[14][17]

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation H_plus H+ (from Acid) H_plus->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of t-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting Workflow

A logical approach to troubleshooting incomplete deprotection reactions.

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Kala, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
  • Asymmetric Synthesis. (n.d.). Amine Protection and Deprotection. In Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Li, B., et al. (2005). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 9(4), 423–426.
  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved January 6, 2026, from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 6, 2026, from [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved January 6, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 6, 2026, from [Link]

  • Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24456-24463.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA? Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved January 6, 2026, from [Link]

  • Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved January 6, 2026, from [Link]

  • Maastricht University. (2021, September 21). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this crucial mono-Boc protection.

The selective mono-protection of symmetrical diamines like (1R,3R)-cyclopentane-1,3-diamine presents a significant challenge, primarily in preventing the formation of the di-protected byproduct.[1] Reaction temperature is a critical parameter that influences not only the reaction rate but also the selectivity and impurity profile. This guide provides insights and practical advice to navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the impact of reaction temperature.

Issue 1: Low Yield of the Mono-Boc Protected Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes related to temperature and how can I improve it?

Answer:

Low yields in mono-Boc protection of diamines are often a result of either incomplete reaction or the formation of significant amounts of the di-Boc protected byproduct. Temperature plays a pivotal role in both of these outcomes.

Potential Causes & Solutions:

  • Reaction Temperature is Too Low:

    • Causality: The reaction between the amine and di-tert-butyl dicarbonate (Boc₂O) may be too slow at lower temperatures, leading to an incomplete conversion of the starting material. While Boc protection can proceed at room temperature, the specific reactivity of the diamine and solvent system may necessitate gentle heating.[2]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting diamine.[1]

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. A common starting point for Boc protections is room temperature, but gentle heating to 30-40 °C can often enhance the reaction rate without significantly promoting side reactions.

      • Extend Reaction Time: If you prefer to maintain a lower temperature to minimize side products, extending the reaction time can compensate for the slower rate.[2]

  • Reaction Temperature is Too High:

    • Causality: Elevated temperatures can increase the rate of the second Boc protection, leading to a higher proportion of the di-protected byproduct. Additionally, Boc₂O can decompose at higher temperatures to isobutene, t-butyl alcohol, and carbon dioxide, reducing the amount of available reagent.

    • Troubleshooting Steps:

      • Initial Cooling: Perform the initial addition of Boc₂O at a reduced temperature, such as 0 °C, to control the initial exothermic reaction and improve selectivity.[1][3]

      • Controlled Warming: After the initial addition, allow the reaction to slowly warm to room temperature and stir for a designated period. Monitor the reaction closely to determine the optimal endpoint before significant di-protection occurs.

Issue 2: Excessive Formation of Di-Boc Protected Byproduct

Question: I am observing a significant amount of the di-protected byproduct in my reaction mixture. How can I adjust the temperature to favor mono-protection?

Answer:

Formation of the di-tert-butyl ((1R,3R)-cyclopentane-1,3-diyl)dicarbamate is a primary challenge in this synthesis. Temperature control is a key strategy to enhance selectivity for the desired mono-protected product.

Potential Causes & Solutions:

  • High Local Concentration of Boc₂O at Elevated Temperatures:

    • Causality: Adding Boc₂O too quickly to a reaction at a higher temperature can create localized areas of high reagent concentration, increasing the statistical probability of both amino groups reacting.

    • Troubleshooting Steps:

      • Slow, Cooled Addition: Add a solution of Boc₂O dropwise to the diamine solution at 0 °C.[1] This minimizes the instantaneous concentration of the protecting agent and allows for better control over the reaction.

      • Maintain Lower Temperature: After addition, maintain the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for the formation of the desired product.

  • Reaction Run at Elevated Temperature for Too Long:

    • Causality: Even at moderately elevated temperatures, prolonged reaction times can drive the reaction towards the thermodynamically more stable di-protected product.

    • Troubleshooting Steps:

      • Kinetic vs. Thermodynamic Control: Aim for kinetic control by running the reaction at a lower temperature for a sufficient time to achieve a reasonable yield of the mono-protected product, then quench the reaction before significant di-protection occurs.

      • Optimization Studies: Perform a time-course study at your chosen optimal temperature to identify the point of maximum mono-Boc product formation before the di-Boc product becomes the major component.

Issue 3: Presence of Unexpected Side Products

Question: Besides the starting material and the mono- and di-Boc products, I am seeing other impurities. Could reaction temperature be a factor?

Answer:

Yes, reaction temperature can influence the formation of various side products. While the primary side reaction is di-protection, other impurities can arise, especially under non-optimal conditions.

Potential Causes & Solutions:

  • Urea Formation:

    • Causality: At higher temperatures, particularly in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP), Boc₂O can react with primary amines to form isocyanates, which can then react with another amine to form a urea derivative.[4]

    • Troubleshooting Steps:

      • Avoid High Temperatures with Catalysts: If using a catalyst like DMAP, it is crucial to maintain low to ambient temperatures.

      • Alternative Methods: Consider methods that do not require a strong activating catalyst, such as performing the reaction in a biphasic system with a mild base like sodium bicarbonate.[5]

  • Decomposition of Boc₂O:

    • Causality: As mentioned, Boc₂O is thermally labile and can decompose at elevated temperatures. The byproducts of this decomposition (isobutene, t-butyl alcohol) can potentially lead to other minor impurities through side reactions.

    • Troubleshooting Steps:

      • Adhere to Recommended Temperature Ranges: Avoid heating the reaction mixture unnecessarily. Most Boc protections proceed efficiently at or below 40 °C.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the synthesis of this compound?

A1: A recommended starting point is to dissolve the (1R,3R)-cyclopentane-1,3-diamine in a suitable solvent (e.g., methanol, dichloromethane) and cool the solution to 0 °C in an ice bath. The di-tert-butyl dicarbonate, dissolved in the same solvent, should then be added dropwise. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 1-4 hours, with progress monitored by TLC or LC-MS.[1][6]

Q2: How does the choice of solvent interact with the reaction temperature?

A2: The solvent can influence the reaction rate and selectivity. For instance, methanol has been shown to be effective in keeping all reagents and products in solution, which can be beneficial for reaction consistency.[7] In contrast, apolar solvents might lead to precipitation, especially at lower temperatures.[7] The optimal temperature may vary slightly depending on the solvent used, so it's important to optimize the temperature for your specific solvent system.

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While gentle heating can accelerate the reaction, it should be done with caution.[2] Increasing the temperature significantly can decrease the selectivity for mono-protection and lead to the formation of the di-protected byproduct. It can also cause the decomposition of the Boc anhydride. If a faster reaction is desired, a modest increase to 30-40 °C with careful monitoring is advisable.

Q4: Are there methods to improve selectivity that are less dependent on temperature?

A4: Yes, several methods focus on differentiating the two amino groups to enhance mono-protection selectivity. One common and effective technique is the in situ mono-protonation of the diamine. By adding one equivalent of an acid (like HCl, often generated from trimethylsilyl chloride or thionyl chloride in methanol), one amino group is protonated and rendered unreactive towards Boc₂O.[6][8][9] This allows for the selective protection of the remaining free amino group, often at room temperature.[6][8]

Experimental Protocols & Data

Table 1: General Temperature Guidelines for Mono-Boc Protection
Temperature RangeExpected OutcomeRecommendations
0 °C High selectivity for mono-protection, slower reaction rate.Ideal for the addition of Boc₂O to control exothermicity and maximize selectivity.[1]
Room Temperature (20-25 °C) Good balance of reaction rate and selectivity.A common temperature for the main reaction period after initial cooling.[6]
30-40 °C Increased reaction rate, potential for decreased selectivity.Use with caution and careful monitoring to push sluggish reactions to completion.
> 50 °C Risk of significant di-protection and Boc₂O decomposition.Generally not recommended for selective mono-protection.
Protocol 1: Temperature-Controlled Mono-Boc Protection
  • Dissolve (1R,3R)-cyclopentane-1,3-diamine (1.0 eq) in a suitable solvent (e.g., methanol, 10 mL per gram of diamine) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent.

  • Add the Boc₂O solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion (consumption of starting material and formation of the desired product), quench the reaction by adding water.

  • Perform a suitable aqueous workup to remove water-soluble components. The pH may be adjusted to >12 with NaOH to ensure the product is in its free base form before extracting with an organic solvent like dichloromethane.[6]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Diagrams
Reaction Pathway

Reaction_Pathway Diamine (1R,3R)-cyclopentane- 1,3-diamine MonoBoc tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate (Desired Product) Diamine->MonoBoc + Boc₂O (1 eq) Boc2O Boc₂O DiBoc Di-Boc Protected Byproduct MonoBoc->DiBoc + Boc₂O (Excess)

Caption: Synthetic route to the mono-Boc protected product.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Mono-Boc Product Check_Temp Analyze Reaction Temperature Profile Start->Check_Temp Too_Low Temperature Too Low? Check_Temp->Too_Low Incomplete Reaction Too_High Temperature Too High? Check_Temp->Too_High High Di-Boc Formation Sol_Low Increase Temp (30-40°C) or Extend Time Too_Low->Sol_Low Yes Monitor Monitor by TLC/LC-MS Too_Low->Monitor No, check other params Sol_High Use 0°C for Addition, Run at Room Temp Too_High->Sol_High Yes Too_High->Monitor No, check other params Sol_Low->Monitor Sol_High->Monitor

Caption: Decision tree for troubleshooting low product yield.

References

  • Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). [Link]

  • Google Patents. US5151542A - Process for preparing di-tert.
  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. (2021-06-17). [Link]

  • YouTube. Di-tert-butyl dicarbonate. (2015-10-25). [Link]

  • PubMed. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Synthetic Communications. Selective Mono-BOC Protection of Diamines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Reddit. Urgent help needed: Boc protection of amines in protein : r/chemhelp. (2024-10-04). [Link]

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. (2007-03-10). [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]

  • ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. (2025-08-06). [Link]

  • ResearchGate. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • PubChem. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938. [Link]

Sources

Identification of common impurities in tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities that may be encountered during the synthesis, storage, and handling of this critical building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis-Related Impurities

Answer:

During the synthesis of this compound, which is typically achieved by the mono-Boc protection of (1R,3R)-cyclopentane-1,3-diamine, several impurities can arise from the starting materials and side reactions. The most common of these include:

  • Unreacted Starting Materials:

    • (1R,3R)-cyclopentane-1,3-diamine: The free diamine is a common impurity if the reaction does not go to completion.

    • Di-tert-butyl dicarbonate (Boc Anhydride): Excess or unreacted Boc anhydride may be present.

  • Over-reaction Byproduct:

    • tert-Butyl ((1R,3R)-3-(tert-butoxycarbonylamino)cyclopentyl)carbamate (Di-Boc protected diamine): This is a very common byproduct where both amino groups of the diamine have been protected with a Boc group. Its formation is favored by an excess of Boc anhydride or prolonged reaction times.

  • Reagent-Derived Impurities:

    • tert-Butanol: A byproduct of the reaction of Boc anhydride with the amine.

    • Di-tert-butyl carbonate: Can form from the decomposition of Boc anhydride.

  • Stereoisomers:

    • (1S,3S), (1R,3S), and (1S,3R)-isomers: The presence of these stereoisomers depends on the enantiomeric and diastereomeric purity of the starting (1R,3R)-cyclopentane-1,3-diamine.[1]

Below is a diagram illustrating the formation of the desired product and the common di-Boc byproduct.

G Diamine (1R,3R)-cyclopentane- 1,3-diamine MonoBoc tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate (Desired Product) Diamine->MonoBoc 1 eq. Boc2O Boc2O Di-tert-butyl dicarbonate (Boc2O) Boc2O->MonoBoc DiBoc tert-Butyl ((1R,3R)-3-(tert-butoxycarbonylamino) cyclopentyl)carbamate (Di-Boc Impurity) Boc2O->DiBoc MonoBoc->DiBoc Excess Boc2O

Caption: Synthetic pathway to this compound and the di-Boc impurity.

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your sample.

Impurity ClassRecommended Analytical Technique(s)Expected Observations
Unreacted Starting Materials & Byproducts High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD)You will likely see peaks with different retention times for the diamine, mono-Boc, and di-Boc species. The diamine will be the most polar and elute first, followed by the mono-Boc product, and then the more non-polar di-Boc impurity.[2]
Volatile Reagent Impurities Gas Chromatography-Mass Spectrometry (GC-MS) This is ideal for detecting residual solvents and volatile impurities like tert-butanol.[2]
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is excellent for confirming the presence of the Boc group (a sharp singlet around 1.4 ppm for the 9 protons of the tert-butyl group) and for identifying the di-Boc impurity (which would show a larger integration for the Boc protons relative to the cyclopentyl protons). ¹³C NMR can also be used to identify the carbonyl carbon of the carbamate.
Stereoisomeric Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC) This is essential for separating and quantifying the different stereoisomers. A chiral stationary phase, often based on cellulose or amylose derivatives, is required.[3][4]
II. Degradation-Related Impurities

Answer:

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain conditions. The primary degradation pathway for your compound is the cleavage of the Boc group, leading to the formation of the free diamine.

  • Acid-Catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions.[5] Exposure to even mild acids can lead to the formation of (1R,3R)-cyclopentane-1,3-diamine, with the liberation of isobutylene and carbon dioxide.

  • Thermal Degradation: Elevated temperatures can also cause the thermolytic cleavage of the Boc group.[6] While this often requires temperatures above 80-90°C, prolonged exposure to moderate heat can also lead to slow degradation.[5]

The general degradation pathway is illustrated below:

G MonoBoc tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate Diamine (1R,3R)-cyclopentane- 1,3-diamine (Degradation Product) MonoBoc->Diamine Degradation Degradation Acid or Heat Degradation->Diamine Byproducts Isobutylene + CO2 G Start Impure Sample Detected Analysis Analyze by HPLC-UV/MS and ¹H NMR Start->Analysis Impurity_ID Identify Potential Impurities (Retention Time, m/z, NMR shifts) Analysis->Impurity_ID Synthesis_Imp Synthesis-Related Impurity? Impurity_ID->Synthesis_Imp Degradation_Imp Degradation-Related Impurity? Impurity_ID->Degradation_Imp Isomer_Imp Stereoisomer? Impurity_ID->Isomer_Imp Optimize_Synth Optimize Synthesis: - Stoichiometry - Reaction Time - Purification Synthesis_Imp->Optimize_Synth Yes Modify_Storage Modify Storage/Handling: - Protect from Acid - Control Temperature Degradation_Imp->Modify_Storage Yes Chiral_Analysis Perform Chiral HPLC - Screen Chiral Columns - Optimize Mobile Phase Isomer_Imp->Chiral_Analysis Yes

References

Technical Support Center: Monitoring tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring. The methodologies and troubleshooting advice presented here are grounded in established scientific principles to ensure reliable and reproducible results.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an invaluable, rapid technique for qualitatively monitoring the progress of a reaction. However, the unique properties of this compound and related derivatives—namely the presence of a polar free amine and a lipophilic Boc-protecting group—can present specific challenges.

Frequently Asked Questions (FAQs) - TLC

Question 1: My spots are not visible under UV light. How can I visualize my starting material and product?

  • Causality: The this compound structure lacks a significant chromophore that would allow for visualization under a standard 254 nm UV lamp.[1][2] Therefore, alternative visualization methods are necessary.

  • Solution: Staining is the most effective method for visualizing amines and their derivatives on a TLC plate. Several stains are suitable, with ninhydrin and potassium permanganate being the most common and effective choices.

    • Ninhydrin Stain: This is an excellent choice for detecting the primary amine of your starting material or any deprotected byproducts.[1][3] Upon heating, it reacts with primary amines to produce a characteristic pink to purple spot.[4] Even Boc-protected amines can often be visualized as the heat from a heat gun can be sufficient to cause some deprotection.[4]

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups, including amines and carbamates, typically producing yellow-brown spots on a purple background.[5] It is a good option for visualizing both the starting material and the Boc-protected product.

Protocol 1: Preparation and Use of Ninhydrin Stain

  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[3] Store the solution in a dark bottle.

  • Application: After developing and thoroughly drying the TLC plate, dip it into the ninhydrin solution or spray it evenly.

  • Development: Gently warm the plate with a heat gun until colored spots appear.[1] Be cautious not to overheat, as this can char the plate and obscure the results.

Question 2: My amine starting material is streaking badly on the TLC plate. What is causing this and how can I fix it?

  • Causality: The basic nature of the primary amine in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel plate. This causes the spot to streak up the plate rather than move as a compact spot, making it difficult to determine an accurate Rf value.[6][7]

  • Solution: To mitigate streaking, you need to suppress the interaction between the basic amine and the acidic silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent.

    • Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonia solution to your developing solvent system.[2][8] This will neutralize the acidic sites on the silica gel, resulting in sharper, more defined spots.

Question 3: My product and starting material have very similar Rf values. How can I improve the separation?

  • Causality: Poor separation occurs when the chosen solvent system does not have the optimal polarity to differentiate between the analyte and other components in the reaction mixture.

  • Solution: A systematic approach to optimizing the mobile phase is required. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4, allowing for clear separation from the starting material and any byproducts.

    • Solvent System Selection: For compounds with the polarity of this compound and its derivatives, a good starting point is a mixture of a relatively nonpolar solvent and a more polar solvent. Common combinations include:

      • Dichloromethane (DCM) and Methanol (MeOH)

      • Ethyl Acetate (EtOAc) and Hexanes

    • Optimization Strategy:

      • Start with a more polar system (e.g., 9:1 DCM:MeOH). If all spots are at the top of the plate, the system is too polar.

      • Gradually decrease the polarity by increasing the proportion of the less polar solvent (e.g., 95:5 DCM:MeOH).

      • If your compounds are very polar and remain at the baseline, you may need to use a more polar solvent system, such as Ethyl Acetate/Methanol.[9]

Troubleshooting TLC Issues: A Decision Workflow

Caption: A workflow for troubleshooting common TLC issues.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC provides quantitative data on reaction conversion and purity. Given the polar nature of this compound, Reverse-Phase HPLC (RP-HPLC) is the most common analytical method.

Frequently Asked Questions (FAQs) - HPLC

Question 1: I'm not getting good retention of my highly polar starting material on a C18 column. It elutes near the void volume. What can I do?

  • Causality: Highly polar compounds, like the free diamine starting material, have a low affinity for the nonpolar stationary phase (C18) in RP-HPLC and are therefore poorly retained.[10]

  • Solution: There are several strategies to increase the retention of polar analytes:

    • Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a high percentage of water or aqueous buffer (e.g., 95% water, 5% acetonitrile).

    • Consider a Different Stationary Phase:

      • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which improves the retention of polar compounds.

      • Hydrophilic Interaction Chromatography (HILIC): HILIC columns use a polar stationary phase with a primarily organic mobile phase, which is an excellent technique for retaining very polar analytes.

    • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can help to retain basic compounds like amines by forming a less polar ion pair that has a greater affinity for the stationary phase. A typical concentration is 0.1% TFA in both the aqueous and organic mobile phase components.[11]

Question 2: I'm observing significant peak tailing for my amine-containing compounds. What is the cause and how can I improve the peak shape?

  • Causality: Similar to TLC, peak tailing in RP-HPLC is often caused by the interaction of basic analytes with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction leads to asymmetrical peaks.

  • Solution:

    • Use a Low pH Mobile Phase: Adding an acid like formic acid or TFA (typically 0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic amine.[11]

    • Use a Base-Deactivated Column: Many modern HPLC columns are specifically designed with end-capping to minimize the number of free silanol groups, leading to improved peak shape for basic compounds.

    • Incorporate a Competing Base: In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can improve peak shape, although this is less common in modern HPLC.

Question 3: How do I develop a gradient method to separate my starting material, product, and potential impurities?

  • Causality: A gradient method, where the composition of the mobile phase changes over time, is often necessary to achieve a good separation of compounds with a wide range of polarities in a reasonable timeframe.[12]

  • Solution: A systematic approach to gradient method development is recommended.

    • Define the Solvents: For RP-HPLC, this is typically water with 0.1% formic acid or TFA (Solvent A) and acetonitrile or methanol with 0.1% formic acid or TFA (Solvent B).[13]

    • Scouting Gradient: Start with a broad gradient to determine the approximate elution conditions for your compounds. A good starting point is a linear gradient from 5% to 95% Solvent B over 20-30 minutes.[11]

    • Optimize the Gradient: Based on the results of the scouting run, you can optimize the gradient to improve the resolution of key peaks. If your peaks of interest elute too close together, you can decrease the slope of the gradient in that region of the chromatogram.

    • Equilibration: Ensure that the column is properly equilibrated at the initial mobile phase conditions between injections to ensure reproducible retention times.[14]

Table 1: Example HPLC Gradient for Analysis of a Boc-Protection Reaction

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)
0.0955
20.0595
25.0595
25.1955
30.0955

HPLC Troubleshooting Flowchart

Caption: A flowchart for troubleshooting common HPLC problems.

References

How to avoid racemization during the synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral molecules. This guide is specifically designed for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, with a primary focus on preventing racemization and maintaining the stereochemical integrity of your compound.

Introduction: The Importance of Chirality

This compound is a chiral building block characterized by two stereocenters on a cyclopentane ring. The precise three-dimensional arrangement of the amino and Boc-protected amino groups is critical for its intended biological activity and for the successful synthesis of downstream target molecules. The loss of this stereochemical purity through racemization can lead to the formation of diastereomers, which may have different biological profiles and complicate purification processes. This guide will equip you with the knowledge to proactively avoid and troubleshoot racemization issues.

Understanding the Challenge: Where Can Racemization Occur?

Racemization in the synthesis of chiral cyclic amines like this compound is a significant concern. Unlike in peptide synthesis where racemization often occurs via enolization of an activated carbonyl group, the risks here are different. The primary causes of racemization in this context involve the formation of planar, achiral intermediates or transition states that allow for the loss of stereochemical information.

Key factors that can promote racemization include:

  • Harsh Reaction Conditions: Both strongly acidic and basic conditions can potentially lead to epimerization at the chiral centers.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Prolonged Reaction Times: Extended exposure to potentially racemizing conditions increases the risk of losing enantiomeric purity.[1]

The following workflow provides a general overview of a potential synthetic strategy and highlights key areas for consideration to maintain chiral integrity.

cluster_0 Phase 1: Establishing Chirality cluster_1 Phase 2: Functionalization & Protection cluster_2 Phase 3: Quality Control Start Chiral Precursor or Racemic Intermediate Resolution Enantiomeric Resolution (e.g., with a chiral acid) Start->Resolution Enantiosel_Synth Enantioselective Synthesis Start->Enantiosel_Synth Chiral_Intermediate Enantiopure Intermediate (e.g., (1R,3R)-Cyclopentane-1,3-diamine) Resolution->Chiral_Intermediate Enantiosel_Synth->Chiral_Intermediate Boc_Protection Selective Boc Protection (Maintain mild conditions) Chiral_Intermediate->Boc_Protection Final_Product This compound Boc_Protection->Final_Product Chiral_Analysis Chiral HPLC Analysis (Verification of e.e.) Final_Product->Chiral_Analysis

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common questions and issues that may arise during the synthesis.

Q1: What is the most critical stage for preventing racemization in this synthesis?

A1: The most critical stage is any step that involves a chemical transformation at or near the chiral centers under conditions that could facilitate epimerization. While the saturated cyclopentane ring is generally robust, you should be most cautious during:

  • Protecting group manipulations: Both the introduction and potential removal of any protecting groups should be performed under the mildest possible conditions. The tert-butoxycarbonyl (Boc) group is stable to most bases and nucleophiles but is cleaved under acidic conditions.[2] While the risk of racemization during Boc deprotection of a saturated cyclic amine is low, using harsh acids or high temperatures should be avoided.

  • Nucleophilic substitutions: If your synthetic route involves displacing a leaving group on one of the chiral carbons, ensure the reaction proceeds with a clean inversion or retention of configuration (e.g., a well-controlled S(_N)2 reaction) and does not involve a carbocation intermediate that could lead to racemization.

Q2: I am starting from a racemic mixture of 1,3-diaminocyclopentane. What is the best way to resolve the enantiomers?

A2: Diastereomeric salt crystallization is a common and effective method for resolving racemic amines. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Recommended Chiral Acids:

    • (L)- or (D)-Tartaric acid

    • (1S)-(+)- or (1R)-(-)-10-Camphorsulfonic acid

    • (L)- or (D)-Mandelic acid

Troubleshooting Tip: If you are struggling to achieve good separation of the diastereomeric salts, try screening different solvents or solvent mixtures. The solubility of the salts can be highly dependent on the solvent system.

Q3: During the Boc protection step of (1R,3R)-cyclopentane-1,3-diamine, I am getting a mixture of mono- and di-protected products. How can I improve the selectivity for the mono-protected product?

A3: Achieving selective mono-protection of a diamine can be challenging. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of di-tert-butyl dicarbonate ((Boc)(_2)O), for example, 0.9 to 0.95 equivalents.

  • Slow Addition: Add the (Boc)(_2)O solution dropwise to a solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Solvent Choice: The choice of solvent can influence the relative reactivity of the two amino groups. Experiment with different solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system.

Q4: I suspect I may have some racemization in my final product. How can I determine the enantiomeric excess (e.e.)?

A4: The most reliable method for determining the enantiomeric excess of your product is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.

  • Method Development: You may need to screen different chiral columns and mobile phases to achieve good separation. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for separating chiral amines.[3]

  • Derivatization: If direct separation is difficult, you can derivatize your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for your specific laboratory conditions.

Protocol 1: Selective Mono-Boc Protection of (1R,3R)-Cyclopentane-1,3-diamine

This protocol aims to selectively protect one of the two amino groups.

  • Preparation: In a round-bottom flask, dissolve (1R,3R)-cyclopentane-1,3-diamine (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration). Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)(_2)O) (0.95 eq) in a small amount of DCM. Add this solution dropwise to the cooled diamine solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-protected product from the di-protected and unreacted starting material.

ReagentMolar Eq.Notes
(1R,3R)-Cyclopentane-1,3-diamine1.0Starting material
Di-tert-butyl dicarbonate ((Boc)(_2)O)0.95Limiting reagent for mono-protection
Dichloromethane (DCM)-Anhydrous
Triethylamine (optional)1.1Can be added to scavenge acid
Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity.

  • Sample Preparation: Prepare a solution of your final product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or equivalent).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers ((1R,3R) and (1S,3S)) should elute as separate peaks. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers.

cluster_0 Chiral HPLC Workflow SamplePrep Prepare Sample (1 mg/mL in mobile phase) Injection Inject onto Chiral Column SamplePrep->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Calculate % e.e. from Peak Areas Detection->Analysis

Caption: Workflow for chiral HPLC analysis.

Key Takeaways for Maintaining Chiral Integrity

  • Start with High Purity Materials: Ensure the enantiomeric purity of your starting chiral precursor is as high as possible.

  • Mind Your Conditions: Use the mildest possible reaction conditions, especially with respect to temperature and pH.

  • Monitor Your Reactions: Use analytical techniques like TLC and HPLC to monitor reaction progress and check for the formation of byproducts.

  • Verify Your Product: Always determine the enantiomeric excess of your final product using a reliable method like chiral HPLC.

By following the guidance in this document, you will be better equipped to successfully synthesize this compound while maintaining its crucial stereochemical integrity. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Agilent Technologies. (2017). A Practical Guide to Chiral Analysis. [Link]

  • SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Takle, M. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 29(2), 545-554. [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. (2012). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • PubMed. (2007). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]

  • ResearchGate. Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. [Link]

  • ACS Publications. (2003). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • PubMed Central. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. [Link]

  • Chemistry Steps. Ring Expansion Rearrangements. [Link]

  • PubMed Central. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]

Sources

Storage and handling best practices for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Welcome to the technical support resource for this compound (CAS: 1009075-44-8). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on best practices for storage and handling, alongside practical troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your starting material and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: Proper storage is critical to maintain the chemical purity and stability of the compound. The recommended long-term storage conditions are outlined below.

ParameterRecommendationRationale
Temperature 2°C to 8°CRefrigeration minimizes the potential for slow degradation over time. Some suppliers also recommend storage under an inert atmosphere.[1][2]
Atmosphere Sealed in a dry environmentThe compound contains amine functional groups which can be sensitive to moisture and atmospheric CO₂. A dry, tightly sealed container is essential.
Light Keep in a dark placeProtection from light is a general best practice for complex organic molecules to prevent potential photo-degradation.[3]

Q2: Can I handle this compound on an open bench?

A: It is strongly recommended to handle this compound in a well-ventilated area, such as a fume hood.[4] While the compound's toxicity profile is not extensively documented, adherence to standard laboratory safety protocols is paramount. This includes wearing appropriate personal protective equipment (PPE):

  • Safety glasses or goggles

  • Lab coat

  • Chemically resistant gloves

Avoid the formation of dust and aerosols. In case of contact with skin or eyes, rinse thoroughly with water.[4]

Q3: What solvents are suitable for dissolving this compound?

A: While specific quantitative solubility data is limited, Boc-protected amines are generally soluble in a range of polar organic solvents. This solubility is due to the presence of the polar carbamate functional group.

Qualitative Solubility Profile:

  • High Solubility: Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Limited to Low Solubility: Water, Hexanes, Toluene.

For quantitative applications, it is advisable to perform a solubility test for your specific solvent system and concentration.

Q4: How stable is the Boc protecting group on this molecule?

A: The tert-butoxycarbonyl (Boc) group is a robust protecting group under many conditions, but it is intentionally designed to be labile under specific circumstances.

  • Stable: The Boc group is stable to most basic conditions and nucleophilic reagents, making it compatible with a wide range of synthetic transformations.

  • Unstable (Labile): It is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) will rapidly remove the Boc group, even at room temperature. Prolonged exposure to milder acidic conditions should also be avoided. The Boc group can also be susceptible to thermal degradation at elevated temperatures.

Troubleshooting Guide: Experimental Challenges

This section provides a structured approach to troubleshooting common issues encountered when using this compound in synthesis.

Issue 1: Incomplete or Failed Reaction with the Free Amine

Symptom: You are attempting to perform a reaction (e.g., acylation, alkylation) on the free primary amine of the molecule, but analytical data (TLC, LC-MS) shows a significant amount of unreacted starting material.

Causality Analysis: The primary amine on the cyclopentyl ring is a nucleophile, but its reactivity can be influenced by several factors.

start Incomplete Reaction: Unreacted Starting Material cause1 Insufficient Reagent Activity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Solubility start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Use a more potent activating agent (e.g., HATU, HBTU for acylations). cause1->sol1 Solution sol2 Increase reaction temperature or time. Consider a less bulky reagent. cause2->sol2 Solution sol3 Switch to a solvent with higher solubility (e.g., DMF, DMSO). Perform a solubility test first. cause3->sol3 Solution sol4 Re-verify calculations and ensure accurate measurement of all reagents. cause4->sol4 Solution

Caption: Troubleshooting workflow for incomplete reactions.

Experimental Protocol: Test for Amine Reactivity

  • Small-Scale Test Reaction: In a small vial, dissolve a few milligrams of your starting material in a suitable solvent (e.g., DCM).

  • Add Reagent: Add a slight excess (1.1 to 1.2 equivalents) of a simple, highly reactive electrophile, such as an acid chloride (e.g., benzoyl chloride) or an isocyanate, along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Monitor: Stir at room temperature and monitor by TLC or LC-MS after 30-60 minutes.

  • Analyze: If this simple reaction proceeds to completion, the issue in your main experiment is likely related to the specific reagents or conditions used, not an inherent lack of reactivity of the starting material.

Issue 2: Unintended Deprotection of the Boc Group

Symptom: Your reaction mixture or final product shows the presence of the di-amino cyclopentane (both amines unprotected) or a di-substituted product, indicating the Boc group was cleaved.

Causality Analysis: The Boc group is sensitive to acid. Any acidic species in your reaction, intended or as a byproduct, can cause deprotection.

  • Explicitly Acidic Reagents: Using acidic catalysts or reagents will cleave the Boc group.

  • In Situ Acid Generation: Some reagents can generate acidic byproducts. For example, using an acid chloride without a sufficient amount of base scavenger will produce HCl, which can cleave the Boc group.

  • Acidic Workup: Washing or extracting with acidic aqueous solutions (e.g., 1M HCl) will cause deprotection.

Preventative Measures:

  • Reagent Check: Ensure none of your reagents are acidic or contain acidic impurities.

  • Use of Base: When using reagents that produce acid (like acid chlorides), use at least one equivalent of a non-nucleophilic base for each equivalent of acid generated.

  • Neutral Workup: Perform aqueous workups with neutral (water) or basic (e.g., saturated sodium bicarbonate) solutions.

Issue 3: Formation of Di-substituted Product in a Mono-functionalization Reaction

Symptom: You are trying to functionalize only the free primary amine, but you isolate a mixture of the desired mono-substituted product, the di-substituted product (where the Boc group has been removed and the second amine has also reacted), and unreacted starting material.

Causality Analysis: This is a common challenge when working with diamines where one amine is protected. Formation of the di-substituted product indicates that the Boc group is being cleaved under the reaction conditions, exposing the second amine to the electrophile.

cluster_paths Reaction Pathways start Reaction Aim: Mono-functionalization reagent tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate + Electrophile start->reagent product_mono Mono-substituted Product reagent->product_mono Reaction on free amine intermediate_deprotected Deprotection (e.g., via in situ acid) reagent->intermediate_deprotected Unintended Boc cleavage path_desired Desired Pathway path_side Side Reaction Pathway product_di Di-substituted Product intermediate_deprotected->product_di Reaction on both amines

Caption: Pathways leading to mono- vs. di-substituted products.

Strategies to Promote Selective Mono-functionalization:

  • Control Stoichiometry and Addition:

    • Use no more than 1.0 equivalent of the electrophile.

    • Add the electrophile slowly (e.g., via syringe pump) to a solution of the diamine and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the carbamate-protected one.

  • Optimize Reaction Temperature:

    • Start at a low temperature (e.g., 0°C or -20°C) to control reactivity and minimize side reactions. Slowly warm to room temperature only if necessary.

  • Choice of Base:

    • Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are effective at scavenging acid byproducts without competing as nucleophiles.

  • Purification:

    • Separating the mono-substituted product from the di-substituted and starting material can often be achieved with column chromatography. The polarity differences are typically significant:

      • Starting Material: Most polar (two amine functionalities, one free, one as carbamate).

      • Mono-substituted Product: Intermediate polarity.

      • Di-substituted Product: Least polar (assuming a non-polar group was added).

References

Technical Support Center: Troubleshooting the Boc Protection of (1R,3R)-diaminocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of mono-Boc protected (1R,3R)-diaminocyclopentane. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the common challenges associated with the selective protection of this symmetric diamine.

The primary difficulty in this synthesis is achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct and unreacted starting material.[1][2] This guide provides direct answers to common problems, detailed experimental protocols, and the chemical reasoning behind our recommendations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc protection of (1R,3R)-diaminocyclopentane in a direct question-and-answer format.

Q1: I'm getting a significant amount of the di-Boc protected byproduct. How can I improve selectivity for the mono-Boc product?

A1: This is the most common challenge. The two amine groups in (1R,3R)-diaminocyclopentane have nearly identical reactivity, leading to a statistical mixture of products. The most effective strategy to favor mono-protection is to selectively deactivate one amine group by converting it into an ammonium salt, rendering it non-nucleophilic.[3][4]

The Core Strategy: In Situ Monoprotonation

The most robust method involves the in situ generation of one equivalent of hydrochloric acid (HCl) in the reaction flask.[5][6][7] This protonates one of the amine groups on the diamine, leaving the other free to react with the di-tert-butyl dicarbonate ((Boc)₂O).

  • Causality: The mono-protonated diamine is significantly less nucleophilic at the protonated site. The electrophilic (Boc)₂O will preferentially react with the remaining free amine.

  • Recommended HCl Source: Chlorotrimethylsilane (Me₃SiCl) is an excellent choice as it is a liquid that can be accurately measured and reacts with a protic solvent like anhydrous methanol to generate exactly one equivalent of HCl.[5][7] Thionyl chloride (SOCl₂) can also be used.[5][7] Using compressed HCl gas is effective but less practical and harder to control on a lab scale.[5]

Caption: Workflow for selective mono-Boc protection via monoprotonation.

Other, less effective strategies include:

  • Slow addition of (Boc)₂O: Minimizing the local concentration of the protecting agent can slightly favor mono-substitution but is often insufficient on its own.[1]

  • Large excess of diamine: Using a 5-fold or greater excess of the diamine statistically favors mono-protection. However, this is impractical and costly for a valuable substrate like (1R,3R)-diaminocyclopentane.[8]

Q2: My reaction yield is very low or the reaction is incomplete. What are the likely causes and solutions?

A2: Low conversion can stem from several factors related to reagents, conditions, or reaction monitoring.

Troubleshooting Low Yield

Possible Cause Explanation & Validation Recommended Solution
Degraded (Boc)₂O (Boc)₂O can slowly hydrolyze over time, especially if exposed to moisture. It should be a low-melting solid. If it appears oily or partially liquefied at room temperature, its quality is suspect. Use fresh, high-purity (Boc)₂O. Store it in a desiccator.
Wet Solvent/Reagents Water will react with both the in situ generated HCl and the (Boc)₂O, quenching the reaction. The diamine should be anhydrous. Use anhydrous methanol (>99.8%). Ensure the diamine is dry. If starting from a salt, ensure the free-based product is thoroughly dried.
Incorrect Stoichiometry Using less than one full equivalent of (Boc)₂O relative to the free amine will naturally lead to incomplete conversion. Ensure accurate weighing of all reagents. Use 1.0 to 1.1 equivalents of (Boc)₂O.
Insufficient Reaction Time While typically complete in 1-4 hours at room temperature, sterically hindered amines can react more slowly.[9][10] Monitor the reaction by TLC or GC-MS.[5][7] If starting material persists after 4 hours, allow the reaction to stir overnight.

| Starting Diamine is a Salt | If you are using the diamine hydrochloride or tartrate salt directly with (Boc)₂O without the monoprotonation protocol, both amines are already protonated and unreactive. | You must start with the free diamine for the in situ monoprotonation method.[5] See the protocol below for free-basing. |

Caption: Troubleshooting workflow for low reaction yield.

Q3: How do I effectively purify the mono-Boc product from the starting diamine and di-Boc byproduct?

A3: Purification relies on the differing basicity and polarity of the three key components. A well-designed acid-base extraction is highly effective and can often preclude the need for column chromatography.[5]

  • Di-Boc Product: This is neutral, as both amines are protected as carbamates. It will remain in an organic solvent (like dichloromethane or ether) when washed with aqueous acid.

  • Mono-Boc Product: This has one free amine and is basic. It will be protonated by an aqueous acid wash and move into the aqueous layer.

  • Starting Diamine: With two free amines, this is the most basic component. It will also be protonated and move into the aqueous layer.

The separation strategy is to first remove the neutral di-Boc byproduct, and then separate the mono-Boc product from the unreacted diamine.

Caption: Decision tree for the purification of mono-Boc protected diamine.

See the detailed workup protocol in the next section for a step-by-step guide. If separation by extraction is incomplete, flash column chromatography on silica gel is the final step.

Frequently Asked Questions (FAQs)

Q1: My (1R,3R)-diaminocyclopentane is supplied as a tartrate salt. Do I need to free-base it first?

A1: Yes. The in situ monoprotonation strategy requires the diamine to be in its free base form to work correctly.[5] Starting with a salt would mean both amine groups are already protonated and unreactive towards (Boc)₂O.

Q2: What are the optimal reaction conditions (solvent, temperature, time)?

A2: Based on established protocols, the following conditions are recommended:

  • Solvent: Anhydrous methanol is the preferred solvent as it is protic (required for generating HCl from Me₃SiCl) and effectively dissolves the reagents and intermediates.[2][5]

  • Temperature: The initial addition of the HCl source (Me₃SiCl) should be done at 0°C to control the exothermic reaction. The subsequent reaction with (Boc)₂O is typically conducted at room temperature.[5]

  • Time: The reaction is generally complete within 1 to 4 hours. Monitoring by TLC or GC-MS is recommended to confirm the consumption of the starting material.[10]

Q3: How can I monitor the reaction progress?

A3:

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% ammonium hydroxide. The starting diamine will be at the baseline (Rf ≈ 0), the mono-Boc product will have an intermediate Rf, and the di-Boc product will have the highest Rf. Visualize with ninhydrin stain (stains free amines purple/blue) or potassium permanganate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent quantitative method to monitor the relative amounts of starting material, mono-protected, and di-protected products.[5][7]

Experimental Protocols

Protocol 1: Free-Basing of (1R,3R)-Diaminocyclopentane Tartrate Salt
  • Dissolve the (1R,3R)-diaminocyclopentane tartrate salt in a minimal amount of water.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a 4N sodium hydroxide (NaOH) aqueous solution with vigorous stirring until the pH of the solution is greater than 12 (check with pH paper).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free diamine, which should be used immediately.

Protocol 2: Selective Mono-Boc Protection using in situ HCl Generation

This protocol is adapted from a general method for selective diamine protection.[5][7]

  • Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the free (1R,3R)-diaminocyclopentane (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C using an ice bath.

  • While stirring, add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise. A white precipitate of the mono-ammonium salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) to the mixture, rinsing with a small amount of anhydrous methanol.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or GC-MS.

Protocol 3: Workup and Purification
  • Once the reaction is complete, dilute the mixture with water (approx. 50 mL per gram of starting material).

  • Wash the aqueous layer twice with diethyl ether or ethyl acetate to remove the neutral di-Boc protected byproduct. Discard the organic layers.[5]

  • Cool the remaining aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of 2N NaOH.

  • Extract the now basic aqueous layer three times with dichloromethane (DCM).

  • Combine these final organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude mono-Boc protected (1R,3R)-diaminocyclopentane.

  • If further purification is required, perform flash column chromatography on silica gel.

References
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available at: [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(3), M683. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available at: [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! r/Chempros. Available at: [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its chemical and stereoisomeric purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this intermediate. We explore the nuances of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, offering field-proven insights into method development, optimization, and validation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical control strategies.

The Analytical Challenge: Understanding the Analyte

This compound (MW: 200.28 g/mol ) possesses distinct chemical features that dictate the analytical strategy[1][2]. The molecule contains a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group and a polar cyclopentyl ring substituted with a primary amine. This amphiphilic nature, combined with its chirality, presents a unique set of challenges for chromatographic separation.

  • Polarity and Retention: The primary amine imparts significant polarity, making the compound poorly retained on traditional non-polar stationary phases like C18 in Reversed-Phase HPLC[3][4].

  • Peak Shape: The basic amine can interact with acidic residual silanols on the surface of silica-based columns, leading to significant peak tailing and poor chromatographic performance.

  • Stereoisomerism: As a chiral molecule, its synthesis can yield not only the desired (1R,3R) isomer but also its enantiomer ((1S,3S)-3-aminocyclopentyl) and diastereomers ((1R,3S) and (1S,3R)-3-aminocyclopentyl). Achiral chromatographic methods are incapable of separating enantiomers, and may not resolve all diastereomers, necessitating specialized chiral separation techniques[5][6].

Potential process-related impurities may include starting materials, reagents, and by-products from the synthesis. Therefore, a robust analytical approach must be capable of separating all these potential impurities from the main analyte.

The Workhorse Method: Reversed-Phase HPLC for Achiral Purity

RP-HPLC is the most common technique for purity analysis in the pharmaceutical industry due to its versatility and reproducibility[4][7]. However, standard C18 columns often fail to provide adequate retention for polar amines like our target analyte. The key to a successful RP-HPLC method lies in strategically choosing the column and mobile phase to manage the analyte's polarity and basicity.

Causality Behind Method Choices

The primary goal is to achieve sufficient retention and symmetrical peak shape. This can be accomplished via two main strategies:

  • Suppressing Silanol Interactions & Enhancing Retention:

    • Acidic Mobile Phase (pH 2-4): By using a mobile phase containing an acid like formic acid or trifluoroacetic acid (TFA), the primary amine (pKa ~9-10) is fully protonated. This prevents its interaction with ionized silanols (pKa ~3.5-4.5) but increases the analyte's overall polarity, further reducing retention.

    • Polar-Embedded/Endcapped Columns: To counteract low retention, modern columns with polar-embedded groups (e.g., amide, carbamate) or extensive endcapping are employed. These phases are more stable in highly aqueous mobile phases and provide alternative interaction mechanisms (hydrogen bonding, dipole-dipole) that enhance the retention of polar compounds[8].

  • Ion-Pair Chromatography:

    • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid, HFBA), is added to the mobile phase[9][10]. The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface. The protonated amine analyte then "pairs" with the charged head group of the reagent, increasing its retention[11]. This is a powerful technique for retaining basic compounds.

Workflow for RP-HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Polar, Basic, Chiral) Col_Select Select Columns: 1. Standard C18 2. Polar-Embedded C18 3. Phenyl-Hexyl Start->Col_Select MP_Select Select Mobile Phases: 1. Low pH (0.1% Formic Acid) 2. Mid pH (Ammonium Acetate) 3. Ion-Pair (0.1% HFBA) Col_Select->MP_Select Eval Evaluate Retention, Peak Shape, Resolution MP_Select->Eval Eval->Col_Select Poor Retention/ Shape? Opt_Grad Optimize Gradient Profile (%B, Slope) Eval->Opt_Grad Good Retention? Opt_Params Fine-tune: - Temperature - Flow Rate Opt_Grad->Opt_Params SST Perform System Suitability (USP <621>) Opt_Params->SST Validate Validate Method (ICH Q2(R1)) SST->Validate SST Pass? Final Final Method Validate->Final PurityMethod Purity Method Validation (ICH Q2(R1)) Specificity Specificity (Discrimination from impurities) PurityMethod->Specificity Linearity Linearity (Proportional response) PurityMethod->Linearity Accuracy Accuracy (Closeness to true value) PurityMethod->Accuracy Precision Precision (Repeatability, Intermediate) PurityMethod->Precision LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) PurityMethod->LOQ Robustness Robustness (Insensitive to small changes) PurityMethod->Robustness Range Range (Upper & lower levels) Linearity->Range Accuracy->Range Precision->Range

Sources

A Comparative Guide to the Characterization of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: Navigating Spectroscopic and Chromatographic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the precise characterization of chiral building blocks is paramount. tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a key intermediate in the development of various therapeutic agents, presents a unique analytical challenge. Its stereochemistry and the presence of both a primary amine and a Boc-protected amine necessitate a multi-faceted approach to structural elucidation and purity assessment. This guide provides an in-depth analysis of the characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and offering a comparative look at alternative and complementary analytical techniques.

The Power and Nuances of NMR in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and providing insights into the stereochemistry of the cyclopentane ring.

Predicted ¹H NMR Spectral Characteristics

The most prominent and diagnostically significant signal in the ¹H NMR spectrum of an N-Boc protected amine is the large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak is typically observed in the upfield region, around 1.4-1.5 ppm, a region that is often free from other signals, making it an excellent indicator of successful Boc protection. The proton attached to the nitrogen of the carbamate (N-H) usually appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The protons on the cyclopentane ring will present a more complex pattern of multiplets due to spin-spin coupling. The methine protons (CH-N) at positions 1 and 3 are diastereotopic and will have distinct chemical shifts. The proton at C1, adjacent to the electron-withdrawing carbamate group, is expected to be deshielded and appear further downfield compared to the proton at C3, which is adjacent to the primary amine. The methylene protons of the cyclopentane ring will also be diastereotopic and will appear as complex multiplets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
tert-butyl (-C(CH₃)₃)1.4 - 1.5s-
Cyclopentyl -CH₂-1.5 - 2.2m-
Cyclopentyl -CH(NH₂)~2.8 - 3.2m-
Cyclopentyl -CH(NHBoc)~3.5 - 3.9m-
Amine (-NH₂)variablebr s-
Carbamate (-NHBoc)variablebr s-
Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
tert-butyl (-C (CH₃)₃)~28.5
tert-butyl (-C(C H₃)₃)~79.0
Cyclopentyl (-C H₂-)~30 - 45
Cyclopentyl (-C H(NH₂))~50 - 55
Cyclopentyl (-C H(NHBoc))~55 - 60
Carbamate (-C =O)~156.0

It is crucial to note that these are predicted values. The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature. For an unambiguous assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

Beyond NMR: Essential Alternative and Complementary Techniques

While NMR provides invaluable structural information, it may not be sufficient on its own to determine enantiomeric purity or to quantify trace impurities. Therefore, a comprehensive characterization of this compound relies on a suite of analytical methods.

Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule, confirming the enantiomeric purity is critical. Chiral HPLC is the gold standard for this purpose.[1][2] The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Common Chiral Stationary Phases for Amines:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and have broad applicability for a variety of chiral compounds, including amines.[3]

  • Cyclodextrin-based CSPs: These are effective for the separation of enantiomers that can fit into the chiral cavity of the cyclodextrin.[2]

The development of a chiral HPLC method is often an empirical process, involving the screening of different columns and mobile phases to achieve optimal separation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying potential impurities. For Boc-protected amines, Electrospray Ionization (ESI) is a common technique that typically shows the protonated molecule [M+H]⁺. Fragmentation patterns can also provide structural information. A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer the solution to an NMR tube.

  • Acquire the NMR spectra on a spectrometer (a 400 MHz or higher field is recommended for better resolution).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • For unambiguous assignments, acquire 2D NMR spectra (COSY, HSQC, HMBC).

Protocol 2: Chiral HPLC Method Development

Objective: To determine the enantiomeric purity of the sample.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase columns (e.g., polysaccharide-based or cyclodextrin-based).

Procedure:

  • Column Screening: Screen a selection of chiral columns with a variety of mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine for basic compounds).

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition to improve resolution and analysis time.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision according to established guidelines.

Visualizing the Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structural Confirmation hplc Chiral HPLC purification->hplc Enantiomeric Purity ms Mass Spectrometry purification->ms Molecular Weight Confirmation analysis Spectral & Chromatographic Analysis nmr->analysis hplc->analysis ms->analysis report Comprehensive Characterization Report analysis->report

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The robust characterization of this compound requires a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure, their power is fully realized when complemented by methods that can unambiguously determine enantiomeric purity and confirm molecular weight. Chiral HPLC and mass spectrometry are not merely alternatives but essential components of a comprehensive analytical workflow. By integrating the insights from these diverse techniques, researchers can ensure the quality and stereochemical integrity of this vital synthetic intermediate, thereby underpinning the reliability and reproducibility of their drug discovery and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Cho, Y. S., Lee, D. W., & Kim, S. H. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

Sources

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis Featuring tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious protection of amine functionalities is a critical determinant of success. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesired side reactions and ensure chemo- and regioselectivity. This guide provides an in-depth, objective comparison of the tert-butyloxycarbonyl (Boc) protecting group, as exemplified by its presence in the chiral building block tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, with other industry-standard amine protecting groups: benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).

This document is tailored for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also actionable experimental protocols and supporting data to inform strategic synthetic planning.

The Central Role of Amine Protection in Synthesis

At its core, a protecting group must be easily and selectively introduced, remain robust under a variety of reaction conditions, and be removed cleanly and selectively in high yield when its purpose is served. The choice of a protecting group dictates the overall synthetic strategy, influencing solvent choice, reagent compatibility, and purification methods. The concept of orthogonality , the ability to deprotect one functional group in the presence of others, is paramount in the synthesis of complex molecules with multiple reactive sites.[1][2][3]

The molecule this compound is a prime example of a valuable synthetic building block where one of two amine functionalities is selectively protected with a Boc group.[4][5] This allows for the selective functionalization of the free amine, with the Boc-protected amine remaining inert until its strategic removal. Such mono-protected diamines are versatile intermediates in the synthesis of complex molecules.[6] This guide will use the Boc group as the central point of comparison against the Cbz and Fmoc groups, which are staples in the synthetic chemist's toolbox.

Comparative Analysis of Key Amine Protecting Groups

The selection of an appropriate amine protecting group is a strategic decision based on the stability of the substrate, the planned subsequent reaction conditions, and the desired deprotection method. The following table provides a comparative overview of the Boc, Cbz, and Fmoc protecting groups.

Characteristictert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Ph-CH₂-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-labile[7]Hydrogenolysis[8]Base-labile[9]
Typical Deprotection Trifluoroacetic acid (TFA); HCl in Dioxane[10]H₂, Pd/C; Transfer Hydrogenation[11]20-50% Piperidine in DMF[12]
Stability Stable to base, hydrogenolysis, and mild nucleophiles[13]Stable to mild acid and base[14]Stable to acid and hydrogenolysis[9]
Key Advantages Robust and well-established chemistry; Milder final cleavage conditions in some contexts compared to Cbz deprotection using strong acids.[13]Stable to a wide range of non-reductive conditions; Byproducts of deprotection (toluene and CO₂) are volatile.[11]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; Mild deprotection conditions are compatible with many sensitive functional groups; Crucial in solid-phase peptide synthesis (SPPS).[9]
Potential Limitations Strong acid for cleavage can degrade sensitive substrates; Formation of the electrophilic tert-butyl cation can lead to side reactions with nucleophilic residues (e.g., Trp, Met).[7][15]Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); Catalyst poisoning can be an issue.[16]The dibenzofulvene byproduct can form adducts with the deprotected amine; Base-labile protecting groups on the substrate may be unintentionally cleaved.[17]

In-Depth Mechanistic Insights

A thorough understanding of the protection and deprotection mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Boc Group: Acid-Labile Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10] Deprotection is achieved under acidic conditions, where protonation of the carbamate carbonyl oxygen facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free amine.[7]

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Protected_Amine R-NH-Boc Amine->Protected_Amine Base Boc2O (Boc)₂O Boc2O->Protected_Amine Protected_Amine_Dep R-NH-Boc Free_Amine R-NH₂ + CO₂ + isobutylene Protected_Amine_Dep->Free_Amine H⁺ (e.g., TFA)

Caption: Mechanism of Boc protection and deprotection.

The Cbz Group: Removal by Hydrogenolysis

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[11] Its removal is most commonly achieved by catalytic hydrogenolysis, where hydrogen gas in the presence of a palladium catalyst cleaves the benzylic C-O bond.[11][18] This process is advantageous for its mild, neutral pH conditions.

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Protected_Amine R-NH-Cbz Amine->Protected_Amine Base CbzCl Cbz-Cl CbzCl->Protected_Amine Protected_Amine_Dep R-NH-Cbz Free_Amine R-NH₂ + CO₂ + Toluene Protected_Amine_Dep->Free_Amine H₂, Pd/C

Caption: Mechanism of Cbz protection and deprotection.

The Fmoc Group: Base-Labile Deprotection

The Fmoc group is typically installed using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) or Fmoc-Cl.[9] Its deprotection is a β-elimination reaction initiated by a base, commonly piperidine, which abstracts the acidic proton on the fluorene ring.[19] The resulting dibenzofulvene byproduct is trapped by the amine base.[17]

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ Protected_Amine R-NH-Fmoc Amine->Protected_Amine Base FmocOSu Fmoc-OSu FmocOSu->Protected_Amine Protected_Amine_Dep R-NH-Fmoc Free_Amine R-NH₂ + Dibenzofulvene-piperidine adduct Protected_Amine_Dep->Free_Amine Piperidine

Caption: Mechanism of Fmoc protection and deprotection.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of amines using Boc, Cbz, and Fmoc protecting groups.

Protocol 1: Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base to the solution and stir.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[20]

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.[20]

Reported Yields: Generally high, often >90%.[21]

Protocol 2: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

  • Amino acid (1.0 equiv)

  • 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in an ice bath.

  • While stirring vigorously, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[11]

Reported Yields: Typically >90% for simple amino acids.[11]

Protocol 3: Fmoc Protection of an Amino Acid

Materials:

  • Amino acid (1.0 equiv)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • 1:1 mixture of Dioxane and Water

Procedure:

  • Dissolve the amino acid and sodium bicarbonate in the dioxane/water mixture.

  • Add the Fmoc-OSu to the solution and stir at room temperature overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to pH 2.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Reported Yields: Generally in the range of 85-95%.[22]

Protocol 4: A Typical Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The orthogonality of the Fmoc group is best exemplified in SPPS.

SPPS_Workflow Start Start with resin-bound amino acid (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash resin Deprotection->Wash1 Coupling Couple next Fmoc-protected amino acid (e.g., using DIC/HOBt) Wash1->Coupling Wash2 Wash resin Coupling->Wash2 Repeat Repeat cycle for each amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final N-terminal Fmoc deprotection Repeat->Final_Deprotection No Cleavage Cleave peptide from resin and remove side-chain protecting groups (e.g., with TFA cocktail) Final_Deprotection->Cleavage Purification Purify peptide (e.g., by HPLC) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The Boc group, exemplified in the versatile building block this compound, offers a robust and widely applicable acid-labile protection strategy. The Cbz group provides an excellent alternative that is stable to a broad range of conditions and is removed under mild, neutral hydrogenolysis. The Fmoc group, with its base-lability, is the cornerstone of modern solid-phase peptide synthesis, enabling the efficient construction of complex biopolymers.

A thorough understanding of the stability, orthogonality, and potential side reactions associated with each protecting group is essential for the modern synthetic chemist. By carefully considering the factors outlined in this guide, researchers can develop more efficient, selective, and high-yielding syntheses of their target molecules.

References

  • Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 2(3), 183-190.
  • Hernández-Díaz, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-63.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362.
  • Kim, S., et al. (2021). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Journal of the American Chemical Society, 143(30), 11599–11607.
  • Guezguez, R., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 269-274.
  • Isidro-Llobet, A., et al. (2019).
  • Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
  • Yadav, J. S., et al. (2010). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (1996). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2011). ChemInform, 42(18).
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Retrieved from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]

  • Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methods for the synthesis of fmoc protected amines. (1997). Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022, February 27). Reddit. Retrieved from [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. (2015). ResearchGate. Retrieved from [Link]

  • To Deprotect and Serve. (2023, February 22). Scientific Update. Retrieved from [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports, 10(1), 10123.
  • Recent Advances in the Protection of Amine Functionality: A Review. (2020). ResearchGate. Retrieved from [Link]

Sources

Comparative analysis of different synthesis routes for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold and stereochemically defined amino functionalities make it a valuable component in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The precise spatial arrangement of the amino groups is often crucial for biological activity, necessitating enantiomerically pure starting materials. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound, offering insights into the strategic choices and experimental nuances of each approach. We will explore an asymmetric synthesis commencing from a chiral bicyclic lactam and a resolution-based strategy starting from an achiral precursor. This in-depth comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable pathway for their specific research and development needs.

Route 1: Asymmetric Synthesis from a Chiral Bicyclic Lactam

This elegant approach leverages a chiral starting material, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as a Vince lactam derivative, to establish the desired stereochemistry early in the synthetic sequence. The rigidity of the bicyclic system allows for high stereocontrol in subsequent transformations.

Causality Behind Experimental Choices

The selection of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one as the starting material is strategic. Its inherent chirality, derived from an enzymatic resolution in its own industrial production, provides a robust foundation for the synthesis, obviating the need for a separate resolution step later on. The subsequent steps are designed to selectively reduce the lactam and introduce the second amino group with the correct stereochemistry.

Experimental Protocol

Step 1: Reduction of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

A solution of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous methanol is subjected to catalytic hydrogenation using 10% palladium on activated carbon under a hydrogen atmosphere.[1] This reduction saturates the double bond to yield the corresponding saturated lactam.

Step 2: N-Boc Protection

The resulting lactam is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy for amines, rendering the nitrogen less nucleophilic and preventing unwanted side reactions in subsequent steps. The protection is typically achieved by reacting the lactam with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in an appropriate solvent such as dichloromethane.

Step 3: Lactam Reduction to Aminocyclopentanol

The N-Boc protected lactam is reduced to the corresponding aminocyclopentanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF is commonly employed for this transformation. The hydride attacks the carbonyl group, leading to the formation of the amino alcohol.

Step 4: Conversion of Hydroxyl to Amino Group

The hydroxyl group of the aminocyclopentanol is then converted to the second amino group with inversion of stereochemistry to achieve the desired (1R,3R) configuration. This is a multi-step process that can be achieved through various methods, such as:

  • Mesylation and Azide Displacement: The alcohol is first converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF leads to an Sₙ2 displacement of the mesylate by the azide ion, resulting in the desired stereochemical inversion.

  • Mitsunobu Reaction: Alternatively, the Mitsunobu reaction using diphenylphosphoryl azide (DPPA) or hydrazoic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) can directly convert the alcohol to an azide with inversion of configuration.

Step 5: Reduction of Azide and Final Product Formation

The azide is then reduced to the primary amine. This can be accomplished by catalytic hydrogenation (e.g., using Pd/C or PtO₂) or by using a reducing agent like lithium aluminum hydride or triphenylphosphine (Staudinger reaction). The resulting diamine is the target molecule, this compound.

Workflow Diagram

Asymmetric_Synthesis A (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one B Saturated Lactam A->B H₂, Pd/C C N-Boc Protected Lactam B->C Boc₂O D ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate C->D LiAlH₄ E ((1R,3R)-3-azidocyclopentyl)carbamate D->E 1. MsCl, Et₃N 2. NaN₃ F This compound E->F H₂, Pd/C

Caption: Asymmetric synthesis of the target molecule.

Route 2: Resolution-Based Synthesis from an Achiral Precursor

This classical approach begins with the synthesis of a racemic mixture of a key intermediate, which is then resolved into its constituent enantiomers. While potentially less elegant than an asymmetric synthesis, this method can be highly effective and practical, particularly for large-scale production.

Causality Behind Experimental Choices

The starting point for this route is often a simple, achiral cyclopentane derivative that can be readily converted to a racemic mixture of a suitable precursor for resolution. The choice of the resolving agent is critical and is often determined empirically to find one that forms diastereomeric salts with significantly different solubilities, allowing for efficient separation by crystallization.

Experimental Protocol

Step 1: Synthesis of Racemic cis-3-Aminocyclopentanol

A common starting material is cyclopentene oxide. Ring-opening of the epoxide with ammonia or a protected amine source will generate a mixture of cis and trans-2-aminocyclopentanol. Alternatively, cyclopentadiene can be used as a starting material. A Diels-Alder reaction with a suitable dienophile, followed by functional group manipulations, can lead to a racemic mixture of cis-3-aminocyclopentanol.

Step 2: Enzymatic Resolution of Racemic cis-3-Aminocyclopentanol

Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for separating the enantiomers of cis-3-aminocyclopentanol. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for this purpose. The enzyme selectively acylates one enantiomer of the amino alcohol, leaving the other enantiomer unreacted.

The racemic cis-3-aminocyclopentanol is treated with an acylating agent, such as ethyl acetate or vinyl acetate, in the presence of the lipase in an organic solvent. The enzyme catalyzes the acylation of one enantiomer, for instance, the (1S,3S)-enantiomer, to form the corresponding N-acetylated compound. The unreacted (1R,3R)-cis-3-aminocyclopentanol can then be separated from the acylated product by standard chromatographic techniques or extraction.

Step 3: Protection of the Resolved Aminocyclopentanol

The resolved (1R,3R)-cis-3-aminocyclopentanol is then protected with a Boc group. This is achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Step 4: Conversion of Hydroxyl to Amino Group

Similar to Route 1, the hydroxyl group of the Boc-protected (1R,3R)-cis-3-aminocyclopentanol is converted to an amino group with inversion of stereochemistry. This can be accomplished via mesylation followed by azide displacement or through a Mitsunobu reaction with an azide source.

Step 5: Reduction of Azide to Amine

The final step involves the reduction of the azide group to the primary amine, yielding the target molecule, this compound. This is typically achieved by catalytic hydrogenation.

Workflow Diagram

Resolution_Synthesis A Racemic cis-3-Aminocyclopentanol B (1R,3R)-cis-3-Aminocyclopentanol A->B Enzymatic Resolution (e.g., CAL-B) C Boc-protected (1R,3R)-cis-3-Aminocyclopentanol B->C Boc₂O D Boc-protected (1R,3R)-3-azidocyclopentanol C->D 1. MsCl, Et₃N 2. NaN₃ E this compound D->E H₂, Pd/C

Caption: Resolution-based synthesis of the target molecule.

Comparative Analysis

ParameterRoute 1: Asymmetric SynthesisRoute 2: Resolution-Based Synthesis
Starting Material Chiral (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-oneAchiral (e.g., cyclopentene oxide)
Stereocontrol High, established earlyAchieved via resolution step
Number of Steps Generally fewer stepsCan be longer due to resolution
Overall Yield Potentially higher (no loss in resolution)Theoretically limited to 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.
Scalability May require specialized chiral catalysts or starting materials which can be expensive for large scale.Resolution step can be challenging to scale up, but enzymatic resolutions are becoming more industrially viable.
Key Challenge Availability and cost of the chiral starting material.Efficient and high-yielding resolution of the racemic intermediate.

Conclusion

Both the asymmetric synthesis from a chiral bicyclic lactam and the resolution-based approach offer viable pathways to this compound. The choice between the two routes will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the specific capabilities of the laboratory.

The asymmetric route is elegant and can be more atom-economical, providing high stereocontrol from the outset. However, its reliance on a specific chiral starting material may be a limiting factor. The resolution-based route, while potentially having a lower theoretical yield for the desired enantiomer, starts from simpler, achiral precursors and leverages the high selectivity of enzymatic reactions. Advances in enzyme technology and process optimization are making this approach increasingly attractive for industrial applications.

Ultimately, a thorough evaluation of the economic and practical aspects of each route is necessary to determine the most suitable method for the synthesis of this important chiral building block.

References

  • Chen, Z., et al. (2013). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Journal of the American Chemical Society, 135(40), 14958–14961. [Link]

Sources

A Comparative Guide to the Biological Activity of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of Aminocyclopentyl Carbamates in Drug Discovery

The tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate core structure represents a privileged scaffold in medicinal chemistry. Its constrained cyclopentane ring system offers a defined three-dimensional presentation of functional groups, making it an attractive starting point for the design of targeted therapeutics. The presence of a primary amine and a Boc-protected amine provides orthogonal handles for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of derivatives of this core structure, with a focus on their potential as enzyme inhibitors. We will delve into the derivatization strategies, compare their potencies against specific biological targets, and provide detailed experimental protocols for the assessment of their activity.

Comparative Biological Activities: Targeting Bacterial Cell Wall Synthesis and Glycemic Control

The derivatization of the this compound scaffold has led to the discovery of compounds with potent inhibitory activity against distinct enzyme classes. Here, we compare the activity of these derivatives against two key targets: the bacterial enzyme MraY and the human metabolic enzyme Dipeptidyl Peptidase-4 (DPP-4).

Inhibition of MraY: A Novel Approach to Antibacterial Therapy

Phospho-MurNAc-pentapeptide translocase (MraY) is a crucial integral membrane enzyme in the early stages of bacterial peptidoglycan biosynthesis.[1][2][3] Its inhibition disrupts cell wall formation, leading to bacterial cell death. This makes MraY a compelling target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[4][5]

Recent studies have explored the potential of cyclopentane-based analogs as MraY inhibitors, offering a less synthetically complex alternative to naturally occurring nucleoside inhibitors.[1][2] The core this compound structure can be envisioned as a mimic of the ribose moiety present in some natural MraY inhibitors.

Structure-Activity Relationship Insights:

A key determinant of MraY inhibitory activity in cyclopentane-based analogs is the presence of a lipophilic side chain. This is exemplified by the comparative inhibitory concentrations (IC50) of different derivatives against MraY from Aquifex aeolicus (MraYAA).

Compound IDDerivative StructureMraYAA IC50 (µM)
Analog 1 (Core) This compound with polar modifications> 500
Analog 2 (JH-MR-22) Cyclopentane-based muraymycin analog without a lipophilic side chain500 ± 69
Analog 3 (JH-MR-21) Cyclopentane-based muraymycin analog without a lipophilic side chain340 ± 42
Analog 4 (JH-MR-23) Cyclopentane-based muraymycin analog with a lipophilic side chain75 ± 9

Data synthesized from literature reports.[1]

The data clearly indicates that the addition of a lipophilic side chain in Analog 4 (JH-MR-23) leads to a significant enhancement in MraY inhibitory potency compared to analogs lacking this feature. This suggests that the lipophilic moiety likely interacts with a hydrophobic pocket within the MraY active site, contributing to tighter binding and more effective inhibition.

Logical Flow of MraY Inhibition:

MraY_Inhibition cluster_synthesis Derivative Synthesis cluster_activity Biological Activity cluster_outcome Therapeutic Outcome Core tert-Butyl ((1R,3R)-3- aminocyclopentyl)carbamate Derivatization Addition of Lipophilic Side Chain Core->Derivatization Inhibition Enzyme Inhibition Derivatization->Inhibition Enhanced Potency MraY MraY Enzyme MraY->Inhibition CellWall_Disruption Disruption of Bacterial Cell Wall Synthesis Inhibition->CellWall_Disruption Antibacterial_Effect Antibacterial Effect CellWall_Disruption->Antibacterial_Effect

Caption: Synthetic modification of the core scaffold leads to enhanced MraY inhibition and antibacterial activity.

Potential as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[6][7] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6][8] Consequently, DPP-4 inhibitors are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes.

While specific derivatives of this compound have not been extensively reported as DPP-4 inhibitors in the available literature, the broader class of carbamate-containing molecules has been widely explored for this target.[9] The aminocyclopentyl scaffold can effectively mimic the dipeptide structure of natural DPP-4 substrates.

Key Structural Features for DPP-4 Inhibition:

Based on the SAR of known DPP-4 inhibitors, several structural modifications to the this compound core could yield potent inhibitors:

  • N-Acylation of the primary amine: Introduction of specific acyl groups can lead to interactions with the S1 and S2 pockets of the DPP-4 active site.

  • Modification of the carbamate: Altering the ester portion of the carbamate can influence solubility, metabolic stability, and interactions with the enzyme.

  • Introduction of fluorine atoms: Strategic placement of fluorine can enhance binding affinity and improve pharmacokinetic properties.

Hypothetical Comparative Framework for DPP-4 Inhibitory Activity:

Derivative TypeR-Group on Primary AmineExpected DPP-4 IC50 RangeRationale
Type A Small alkyl groupsMicromolar (µM)Basic interaction with the active site.
Type B Aromatic or heteroaromatic groupsNanomolar (nM) to low µMPotential for π-π stacking and hydrogen bonding interactions.
Type C Fluorinated aromatic groupsNanomolar (nM)Enhanced binding affinity through favorable electrostatic interactions.

This table presents a predictive framework based on established SAR principles for DPP-4 inhibitors. Experimental validation is necessary to confirm these hypotheses.

Workflow for Screening DPP-4 Inhibitors:

DPP4_Screening_Workflow Start Synthesized Derivatives Library Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Inactive Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Determination of enantiomeric purity of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Determination of Enantiomeric Purity of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a cornerstone of safety and efficacy. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example. Its defined stereochemistry is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of analytical methodologies for the robust determination of its enantiomeric purity, offering researchers the technical insights needed to select and implement the most suitable strategy for their specific needs.

Foundational Analytical Strategies: A Dichotomy of Approaches

The determination of enantiomeric excess (% ee) for a chiral amine like this compound hinges on creating a chiral environment to differentiate the enantiomers. This is primarily achieved through two distinct strategies: direct chromatographic separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral derivatizing agent (CDA).[3] The choice between these paths is dictated by factors such as available instrumentation, sample matrix complexity, required sensitivity, and throughput demands.

G cluster_approaches Analytical Approaches cluster_direct Direct Methods cluster_indirect Indirect Methods Analyte This compound Choice Method Selection Point Analyte->Choice CSP Chiral Stationary Phase (CSP) Choice->CSP Direct Separation CDA Chiral Derivatizing Agent (CDA) Choice->CDA Indirect Separation HPLC Chiral HPLC CSP->HPLC SFC Chiral SFC CSP->SFC Diastereomers Formation of Diastereomers CDA->Diastereomers Achiral_LC Achiral HPLC/GC Diastereomers->Achiral_LC

Caption: Choice between direct and indirect enantioseparation methods.

Direct Enantioseparation: The Power of Chiral Stationary Phases

Direct methods are often preferred for their simplicity and speed, as they do not require sample modification. Separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most versatile and widely used technique for enantiomeric purity determination.[1] The mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase support.[4] These complexes have different binding energies, leading to different retention times.

Selecting the Right CSP: For a primary amine like the target compound, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.[3][5][6]

CSP TypeChiral Selector ExamplesTypical Mobile PhasesSeparation PrincipleSuitability for Amines
Polysaccharide Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase (Hexane/Alcohol), Reversed-Phase (ACN/Buffer), Polar OrganicHydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within the chiral grooves of the helical polymer.[4]Excellent . Broad applicability and high success rates.
Cyclodextrin Native or derivatized β- and γ-cyclodextrinsReversed-Phase (ACN/Buffer)Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs at the rim.[7]Very Good . Particularly effective in reversed-phase mode.[5]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninReversed-Phase, Polar OrganicMultiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket structure.Good . The primary amine offers a site for strong ionic and hydrogen bonding interactions.

Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for method development.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column Selection: Begin with a polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate).

    • Rationale: Polysaccharide phases have demonstrated broad enantioselectivity for a wide range of chiral compounds, including primary amines.[3][6]

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).

      • Rationale: The basic modifier (DEA) is crucial for obtaining good peak shape and preventing strong, irreversible adsorption of the primary amine onto the stationary phase.

    • Reversed Phase: Acetonitrile/Ammonium Bicarbonate Buffer (e.g., 10 mM, pH 9.0).

      • Rationale: Operating at a higher pH ensures the amine is in its free base form, which can enhance chiral recognition on certain CSPs.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C.

      • Rationale: Lower temperatures can sometimes increase chiral selectivity but may also increase backpressure and analysis time.[8] 25 °C is a standard starting point.

    • Detection: UV at 210 nm.

      • Rationale: The carbamate group provides some UV absorbance at low wavelengths. If sensitivity is insufficient, a more universal detector like a Charged Aerosol Detector (CAD) could be employed.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption.[1] It utilizes supercritical CO₂ as the main mobile phase component, modified with a co-solvent like methanol. The principles of chiral recognition on the CSP are analogous to HPLC.

Experimental Protocol: Chiral SFC

  • Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.

  • Column Selection: The same polysaccharide-based columns used in HPLC are typically very effective in SFC.

  • Mobile Phase: Supercritical CO₂ / Methanol with a basic additive (e.g., 0.2% Isopropylamine). A typical gradient might be 5% to 40% Methanol over 5 minutes.

    • Rationale: The basic additive is essential for good chromatography of amines in SFC, ensuring sharp, symmetrical peaks.

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm

Indirect Analysis via Diastereomeric Derivatization

The indirect approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[9][10] These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column.[11] This method is invaluable when direct chiral separation is challenging or when a chiral column is not available.

G cluster_workflow Indirect Method Workflow Start Sample with (R,R) and (S,S) Enantiomers React React with Pure (S)-CDA Start->React Products Forms (R,R)-(S) and (S,S)-(S) Diastereomers React->Products Separate Separate on Achiral Column (e.g., C18) Products->Separate Quantify Quantify Peak Areas Separate->Quantify

Caption: Workflow for the indirect analysis method via derivatization.

Comparison of Common Chiral Derivatizing Agents for Amines

Chiral Derivatizing AgentReagent NameReaction TimeReaction Temp.Derivative StabilityKey Advantages
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide Marfey's Reagent (FDAA)~60-90 min40-50°CStable for at least 48 hours[9]Highly stable derivatives; Strong UV chromophore for high sensitivity.[10][11]
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC~10-35 minRoom TempGoodRapid reaction at room temperature.
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine isopropyl ester (S)-NIFE~20-30 minRoom TempGoodFast reaction, suitable for LC-MS analysis.

Experimental Protocol: Derivatization with Marfey's Reagent & HPLC Analysis

This protocol is a classic and highly reliable method for primary amines.[9]

  • Reagent Preparation:

    • Sample Solution: Accurately weigh and dissolve this compound in 50% aqueous acetonitrile to a concentration of ~1 mg/mL.

    • Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

    • Buffer: Prepare a 1 M sodium bicarbonate solution in water.

  • Derivatization Reaction:

    • In a microvial, combine 100 µL of the sample solution with 100 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the Marfey's reagent solution.

    • Vortex the mixture and incubate at 40°C for 90 minutes.

    • Self-Validation Check: The reaction mixture should turn yellow, indicating the presence of the dinitrophenyl group.

  • Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 50 µL of 2 M HCl to quench the reaction.

    • Rationale: Quenching stops the reaction and neutralizes the excess bicarbonate, preventing potential on-column issues.

  • Sample Analysis (Achiral HPLC):

    • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).

      • Typical Gradient: 30% to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 340 nm.

      • Rationale: The DNP derivatives formed have a strong absorbance maximum around 340 nm, providing excellent, selective detection away from most interfering substances.[12]

  • Data Analysis: Integrate the two diastereomer peaks and calculate the % ee as previously described. The ratio of the peak areas directly reflects the enantiomeric ratio of the original sample.

Method Selection: A Comparative Summary

ParameterChiral HPLCChiral SFCDerivatization + Achiral HPLC
Principle Direct separation on a CSPDirect separation on a CSPIndirect separation of diastereomers
Speed Moderate (10-30 min)Fast (2-10 min)Slow (includes reaction time)
Solvent Usage High (organic & aqueous)Low (primarily CO₂)Moderate
Method Development Can be complex; requires screening of columns and mobile phasesModerate; often faster than HPLCSimpler chromatography, but requires optimization of the derivatization reaction
Sample Prep Minimal (dissolve and inject)Minimal (dissolve and inject)Multi-step (reaction, quench)
Sensitivity Dependent on analyte chromophoreDependent on analyte chromophoreOften very high due to chromophore introduced by the CDA
Robustness Generally highHighCan be affected by reaction impurities or incomplete reaction

Concluding Recommendations

For high-throughput screening environments where speed and sustainability are paramount, Chiral SFC is the superior choice. Its rapid analysis times and reduced solvent waste represent significant advantages.

For routine quality control and research labs where HPLC is the primary platform, Direct Chiral HPLC offers a robust and straightforward workflow once a suitable method has been developed. The wide availability of polysaccharide CSPs makes this a highly accessible starting point.

The Indirect Method via Derivatization serves as an essential problem-solving tool. It is the go-to strategy when direct methods fail to provide adequate resolution or when enhanced sensitivity is required. The introduction of a strong chromophore via reagents like Marfey's can dramatically lower detection limits, making it ideal for trace-level impurity analysis.

Ultimately, the selection of an analytical method must be tailored to the specific context of the research. By understanding the principles, advantages, and practical considerations outlined in this guide, scientists and drug development professionals can confidently establish a reliable and accurate method for ensuring the enantiomeric purity of this compound.

References

  • [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. [Link]

  • Chiral derivatizing agent. Grokipedia. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by. J-Stage. [Link]

  • Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral stationary phases able to separate the enantiomers of the various drugs that could not be filed in other ATC classes. ResearchGate. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem @ NIH. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC @ NIH. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC @ NIH. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

A Comparative Spectroscopic Guide to tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Batch Consistency in Pharmaceutical Intermediates

In the highly regulated landscape of pharmaceutical development, the purity and consistency of starting materials and intermediates are not merely desirable qualities; they are fundamental prerequisites for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Intermediates such as tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a chiral building block crucial in the synthesis of various therapeutic agents, demand rigorous analytical characterization. Batch-to-batch variations, which can arise from subtle differences in synthetic routes, purification methods, or storage conditions, can introduce impurities that may carry through to the final API, potentially altering its pharmacological profile or introducing toxicological risks.[1]

This guide provides a comprehensive comparison of spectroscopic data for different hypothetical batches of this compound. As direct experimental data comparing multiple batches is not publicly available, this guide will utilize a combination of established spectroscopic principles and predicted data to illustrate how variations in purity, diastereomeric composition, and residual impurities manifest in common spectroscopic analyses. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to identify and quantify these critical quality attributes. The objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret spectroscopic data, identify potential batch-to-batch inconsistencies, and make informed decisions in their quality control processes.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its two chiral centers, gives rise to a specific three-dimensional arrangement that dictates its spectroscopic signature. Understanding the expected signals for the pure compound is the first step in identifying deviations.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure, identify and quantify impurities (including diastereomers and residual solvents), and confirm batch-to-batch consistency.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the chosen solvent does not have signals that overlap with key analyte signals.

  • Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm) for chemical shift referencing.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-170 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule and detect impurities that possess distinct vibrational modes.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound and identify the mass of any potential impurities.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole or time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-4 kV.

  • Fragmentor Voltage: Can be varied to induce fragmentation for structural elucidation.

Comparative Analysis of Hypothetical Batches

To illustrate the power of these spectroscopic techniques in quality control, we will compare the data for three hypothetical batches:

  • Batch A (High Purity): Represents the ideal, pure this compound.

  • Batch B (Diastereomeric Impurity and Residual Solvent): Contains a detectable amount of the cis-diastereomer, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate, and residual ethyl acetate from purification.

  • Batch C (Process-Related Impurity and Reagent Residue): Contains an unsaturated precursor impurity, tert-butyl (cyclopent-3-en-1-yl)carbamate, and residual triethylamine from the synthesis.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for the spectroscopic analysis and comparison of different batches.

G cluster_0 Sample Batches cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Quality Control Decision BatchA Batch A NMR NMR Spectroscopy (¹H, ¹³C) BatchA->NMR IR IR Spectroscopy BatchA->IR MS Mass Spectrometry BatchA->MS BatchB Batch B BatchB->NMR BatchB->IR BatchB->MS BatchC Batch C BatchC->NMR BatchC->IR BatchC->MS Purity Purity Assessment NMR->Purity Diastereomer Diastereomeric Ratio NMR->Diastereomer Impurities Impurity Identification (Solvents, Reagents, Precursors) NMR->Impurities IR->Purity MS->Purity Decision Accept / Reject Batch Purity->Decision Diastereomer->Decision Impurities->Decision

Caption: Workflow for Spectroscopic Batch Comparison.

Results and Discussion

NMR Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for this analysis as it provides detailed structural information and allows for the quantification of different species in a mixture.

The following table summarizes the predicted ¹H NMR data for the three hypothetical batches.

Assignment Batch A (High Purity) Batch B (Diastereomeric Impurity & Solvent) Batch C (Process Impurity & Reagent)
-C(CH₃)₃ ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)
Cyclopentyl-H ~1.5-2.2 ppm (m, 6H)~1.5-2.2 ppm (m, ~6H)~1.5-2.2 ppm (m, ~4H)
-CH-NH₂ ~3.1-3.3 ppm (m, 1H)~3.1-3.3 ppm (m, ~1H)~3.1-3.3 ppm (m, ~1H)
-CH-NHBoc ~3.8-4.0 ppm (m, 1H)~3.8-4.0 ppm (m, ~1H)~3.8-4.0 ppm (m, ~1H)
-NH₂ ~1.6 ppm (br s, 2H)~1.6 ppm (br s, ~2H)~1.6 ppm (br s, ~2H)
-NH-Boc ~4.5 ppm (br s, 1H)~4.5 ppm (br s, ~1H)~4.5 ppm (br s, ~1H)
cis-Diastereomer Not observed~3.95 ppm (m, -CH-NHBoc) Not observed
Ethyl Acetate Not observed~1.25 (t, 3H), ~2.04 (s, 3H), ~4.12 (q, 2H) Not observed
Unsaturated Impurity Not observedNot observed~5.6 ppm (m, 2H, -CH=CH-)
Triethylamine Not observedNot observed~1.05 (t, 9H), ~2.55 (q, 6H)

Interpretation:

  • Batch A shows the expected signals for the pure (1R,3R) isomer. The cyclopentyl protons appear as complex multiplets due to their diastereotopicity.

  • Batch B reveals the presence of the cis-(1R,3S) diastereomer. Diastereomers are chemically distinct and thus have different NMR spectra.[2] A key indicator would be the appearance of a separate signal for the -CH-NHBoc proton at a slightly different chemical shift. Additionally, the characteristic signals for ethyl acetate (a triplet, a singlet, and a quartet) are clearly visible, indicating residual solvent.

  • Batch C is characterized by the presence of an unsaturated precursor. The most telling signals are those in the olefinic region (~5.6 ppm), which are absent in the saturated target molecule. Furthermore, the presence of triethylamine, a common base in Boc-protection reactions, is indicated by its characteristic triplet and quartet signals.

Assignment Batch A (High Purity) Batch B (Diastereomeric Impurity) Batch C (Process Impurity)
-C(CH₃)₃ ~28.5 ppm~28.5 ppm~28.5 ppm
Cyclopentyl-CH₂ ~35-45 ppm (multiple signals)~35-45 ppm (additional signals)~35-45 ppm (fewer signals)
-CH-NH₂ ~52 ppm~51.5 ppm (additional signal)~52 ppm
-CH-NHBoc ~53 ppm~52.5 ppm (additional signal)~53 ppm
-C(CH₃)₃ ~79 ppm~79 ppm~79 ppm
-C=O ~155 ppm~155 ppm~155 ppm
Unsaturated Impurity Not observedNot observed~130 ppm (-CH=CH-)

Interpretation:

  • The ¹³C NMR spectrum of Batch A would show the expected number of signals for the pure compound.

  • In Batch B , the presence of the diastereomer would lead to a doubling of the signals for the cyclopentyl ring carbons, as they are no longer in a symmetrical environment relative to the entire sample. This makes ¹³C NMR a very sensitive tool for detecting diastereomeric impurities.

  • Batch C would exhibit characteristic signals in the downfield region (~130 ppm) corresponding to the sp² hybridized carbons of the double bond in the unsaturated impurity.

IR Spectroscopy: A Rapid Scan for Functional Group Integrity
Vibrational Mode Expected Wavenumber (cm⁻¹) Batch A Batch B Batch C
N-H Stretch (Amine) 3300-3400 (two bands)PresentPresentPresent
N-H Stretch (Amide) ~3350PresentPresentPresent
C-H Stretch (Aliphatic) 2850-2960PresentPresentPresent
C=O Stretch (Carbamate) ~1690StrongStrongStrong
N-H Bend (Amine) ~1600PresentPresentPresent
C=O Stretch (Ethyl Acetate) Not expectedAbsentPresent (~1740) Absent
C=C Stretch Not expectedAbsentAbsentPresent (~1640, weak)

Interpretation:

  • All batches would show the characteristic absorptions for the primary amine (two N-H stretches), the carbamate N-H, and the strong carbamate C=O stretch.

  • Batch B would be distinguished by an additional C=O stretching band around 1740 cm⁻¹, characteristic of the ester in ethyl acetate. This signal would be sharper than the carbamate C=O band.

  • Batch C might show a weak C=C stretching vibration around 1640 cm⁻¹. This peak is often weak and may be difficult to detect at low impurity levels.

Mass Spectrometry: Confirming Molecular Weight
Batch Expected [M+H]⁺ (m/z) Observed Ions (m/z)
Batch A 201.16201.16
Batch B 201.16201.16
Batch C 201.16201.16, 199.15 (Impurity)

Interpretation:

  • All three batches would show a prominent ion at m/z 201.16, corresponding to the protonated molecule of this compound ([C₁₀H₂₀N₂O₂ + H]⁺).

  • Batch C would also show an ion at m/z 199.15, corresponding to the protonated unsaturated precursor ([C₁₀H₁₈N₂O₂ + H]⁺), which has two fewer hydrogen atoms.

Visualizing the Key Structural Differences

The following diagram illustrates the structure of the target molecule and a key impurity, highlighting the protons that would show the most significant differences in the ¹H NMR spectrum.

G cluster_0 This compound cluster_1 tert-butyl (cyclopent-3-en-1-yl)carbamate (Impurity) a Structure A a_label Key Protons: - CH-NH₂ (~3.2 ppm) - CH-NHBoc (~3.9 ppm) b Structure B b_label Key Protons: - CH=CH (~5.6 ppm)

Caption: Key ¹H NMR-distinguishable protons.

Conclusion

The rigorous spectroscopic analysis of pharmaceutical intermediates like this compound is a non-negotiable aspect of quality control. This guide has demonstrated, through the analysis of hypothetical but realistic batch scenarios, how a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be effectively employed to create a comprehensive purity profile.

NMR spectroscopy stands out for its ability to provide detailed structural information and quantify impurities, including subtle variations in diastereomeric ratios and the presence of residual solvents or reagents. IR spectroscopy offers a rapid and effective method for confirming functional group identity and detecting certain impurities. Mass spectrometry provides unequivocal confirmation of the molecular weight of the target compound and any process-related impurities.

By systematically applying these techniques and understanding the characteristic spectral signatures of potential contaminants, researchers and drug development professionals can ensure the consistent quality of their intermediates, thereby safeguarding the integrity of the final API and, ultimately, patient safety.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 6, 2026, from [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 6, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 6, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 6, 2026, from [Link]

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Retrieved January 6, 2026, from [Link]

  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved January 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Chiral 1,3-Diaminocyclopentane Building Blocks: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Diamines in Drug Discovery

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms is a paramount determinant of a drug's efficacy, selectivity, and safety profile. Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for constructing complex molecular architectures with controlled stereochemistry[1]. Among these, cyclic diamines are particularly valuable scaffolds. Their conformationally restricted nature reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.

The trans-1,3-diaminocyclopentane scaffold, specifically in the form of the mono-Boc-protected derivative tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate (1) , has emerged as a privileged structure in numerous drug discovery programs. Its rigid backbone presents two amino functionalities in a well-defined spatial orientation, ideal for establishing multiple interactions with protein targets such as kinases and G-protein coupled receptors (GPCRs)[2]. However, the selection of a chiral building block is a critical decision point in a synthesis campaign, influenced by factors such as synthetic accessibility, cost, and the specific stereochemical and conformational requirements of the target.

This guide provides an in-depth comparison of viable alternatives to This compound , designed for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic routes to these key building blocks, provide objective comparisons of their diastereomeric counterparts, and present experimental data to inform the rational selection of the optimal scaffold for your research objectives.

Part 1: The Benchmark - this compound (1)

The benchmark molecule, the (1R,3R)-trans-isomer 1 , offers a rigid scaffold where the two amine substituents are positioned on opposite faces of the cyclopentane ring. This arrangement can be critical for spanning a binding pocket or positioning other pharmacophoric elements correctly.

Synthetic Accessibility: The synthesis of enantiopure 1,3-diaminocyclopentanes is non-trivial and often relies on the resolution of racemic intermediates or asymmetric synthesis. A common strategy involves the enzymatic resolution of a chiral precursor, such as a racemic aminocyclopentanol. This approach leverages the high stereoselectivity of enzymes like lipases to separate enantiomers, providing access to optically pure material[3][4][5].

Below is a representative workflow for accessing the chiral aminocyclopentanol core, which serves as the precursor to all 1,3-diaminocyclopentane stereoisomers.

cluster_0 Upstream Synthesis cluster_1 Key Chiral Resolution cluster_2 Downstream Functionalization Cyclopentadiene Cyclopentadiene Diels_Alder Hetero-Diels-Alder Reaction Cyclopentadiene->Diels_Alder Nitroso_carbamate tert-Butyl nitrosylcarbamate Nitroso_carbamate->Diels_Alder Racemic_Adduct Racemic Bicyclic Adduct (cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene) Diels_Alder->Racemic_Adduct Forms racemic core Reduction Selective N-O Bond Reduction (e.g., Zn/AcOH) Racemic_Adduct->Reduction Racemic_Aminocyclopentenol Racemic cis-4-Amino- cyclopent-2-en-1-ol Reduction->Racemic_Aminocyclopentenol Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., Lipase, Vinyl Acetate) Racemic_Aminocyclopentenol->Enzymatic_Resolution Separates enantiomers Resolved_Ester (1R,4S)-Acetate Ester Enzymatic_Resolution->Resolved_Ester Resolved_Alcohol (1S,4R)-Alcohol Enzymatic_Resolution->Resolved_Alcohol Hydrogenation Double Bond Reduction (e.g., Pd/C, H2) Resolved_Ester->Hydrogenation Proceeds to one enantiomeric series Chiral_Aminocyclopentanol (1R,3S)-3-Aminocyclopentanol (cis-isomer precursor) Hydrogenation->Chiral_Aminocyclopentanol Functional_Group_Manipulation Azide Introduction (e.g., DPPA), Reduction, & Boc Protection Chiral_Aminocyclopentanol->Functional_Group_Manipulation Final_Product Target Diamine Building Blocks (cis and trans isomers) Functional_Group_Manipulation->Final_Product

Caption: General synthetic workflow for chiral 1,3-diaminocyclopentanes via enzymatic resolution.

Part 2: Key Alternatives and Comparative Analysis

The optimal choice of a building block is rarely a one-size-fits-all decision. The following sections compare the benchmark (1R,3R)-trans-isomer to its most relevant alternatives.

Alternative 1: The Diastereomer - tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (2)

The most direct alternative to the trans-isomer 1 is its cis-diastereomer 2 . In this molecule, both amino groups reside on the same face of the cyclopentane ring[6]. This seemingly subtle change can have profound consequences for biological activity by altering the vector and distance between the two nitrogen atoms.

Synthetic Accessibility: The cis-isomer is often more readily accessible from common synthetic routes. For instance, the synthetic pathway detailed in patent CN112574046A produces (1R,3S)-3-aminocyclopentanol as a key intermediate following enzymatic resolution and hydrogenation[7]. This precursor directly leads to the cis-diamine scaffold. Accessing the trans-isomer from this intermediate requires an additional stereochemical inversion step (e.g., via a Mitsunobu reaction), adding complexity and potentially reducing overall yield.

Performance Data - A Case Study in GPCR Antagonism: A study by Barrow et al. on selective α1a-receptor antagonists provides a compelling, direct comparison of the functional impact of cis versus trans stereochemistry[2]. The researchers prepared a series of dihydropyrimidinone derivatives linked to a 1,3-diaminocyclopentane core and evaluated their binding affinity for various α1-adrenergic receptor subtypes.

Compound Linker Stereochemistryα1a Ki (nM)α1b Ki (nM)α1d Ki (nM)α1a/α1b Selectivity
cis-(1R,3S)1.111025100-fold
trans-(1R,3R)3.51305037-fold
cis-(1S,3R)1.012023120-fold
trans-(1S,3R)3.31204436-fold
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2000, 10(17), 1917-20.[2]

Analysis: The data clearly demonstrates that for this specific receptor target, the cis-isomers consistently provided superior selectivity for the α1a subtype over the α1b subtype. The (1S,3R)-cis and (1R,3S)-cis isomers showed approximately 3-fold better selectivity than their corresponding trans counterparts. This highlights a critical principle: the spatial arrangement of the pharmacophoric amino groups, dictated by the cis/trans nature of the scaffold, directly modulates receptor subtype selectivity[2]. A medicinal chemist might rationally choose the cis-isomer 2 over the trans-isomer 1 to mitigate off-target effects related to the α1b receptor.

Alternative 2: The Ring Variant - Chiral 1,2-Diaminocyclopentanes

Scaffold hopping, or the replacement of a core molecular framework, is a powerful strategy for navigating new chemical space and improving drug-like properties[8][9]. Replacing the 1,3-diamine pattern with a 1,2-diamine (vicinal) arrangement offers a distinct geometric presentation of the amino groups.

Synthetic Accessibility: Chiral 1,2-diaminocyclopentanes can be synthesized via several routes, including chemoenzymatic methods employing lipases for resolution or through modern organophotoredox-catalyzed [3+2] cycloadditions[10]. These methods can provide access to highly functionalized cis-cyclopentane-1,2-diamines with excellent stereocontrol.

Rationale for Selection: The choice of a 1,2-diamine over a 1,3-diamine is driven by the structural hypothesis for the target protein. A 1,2-diamine scaffold is ideal for:

  • Chelating Metal Ions: The adjacent amines are perfectly positioned to act as a bidentate ligand for metal cofactors in metalloenzymes.

  • Mimicking Peptide Turns: The constrained geometry can mimic the turn region of a peptide, making it a valuable scaffold for peptidomimetic design.

  • Targeting Adjacent Pockets: In a receptor binding site, a 1,2-diamine can engage with two adjacent hydrogen-bonding hotspots that would be too close to be addressed by a 1,3-diamine.

While direct comparative biological data against the 1,3-scaffold is application-specific, the 1,2-diaminocyclopentane core is a structurally distinct and synthetically accessible alternative that enables exploration of different binding modes.

Alternative 3: The Bioisostere - Chiral 1,3-Diaminocyclohexanes

Bioisosteric replacement involves substituting a scaffold with another that has similar physical or chemical properties, thereby retaining the desired biological activity[8][11]. Expanding the cyclopentane ring to a cyclohexane offers a larger, more flexible, yet still constrained scaffold.

Synthetic Accessibility: The synthesis of chiral 1,3-diaminocyclohexanes can be achieved from readily available starting materials like resorcinol or 1,3-cyclohexanedione through reductive amination or oximation-hydrogenation sequences. Diastereoselectivity can be controlled by the choice of reducing agents and conditions, leading to both cis and trans isomers[12].

Rationale for Selection: The cyclohexane ring offers several different properties compared to the cyclopentane core:

  • Conformational Flexibility: Unlike the relatively planar cyclopentane, the cyclohexane ring adopts stable chair conformations. This can be exploited to position substituents in specific axial or equatorial orientations to optimize target engagement.

  • Increased Lipophilicity: The additional methylene group slightly increases the lipophilicity, which can impact cell permeability and pharmacokinetic properties.

  • Different Exit Vectors: The bond angles and distances in the six-membered ring alter the exit vectors for further substitution, allowing chemists to probe different regions of a binding pocket.

This alternative is particularly useful when the cyclopentane scaffold proves too rigid or does not provide the optimal geometry for target binding.

Part 3: Detailed Experimental Protocols

Scientific integrity requires reproducible and verifiable methods. The following protocols provide detailed, step-by-step procedures for the synthesis of key chiral precursors.

Protocol 1: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Precursor to cis-Diamine)

This protocol is adapted from the route described in patent CN112574046A, which leverages a hetero-Diels-Alder reaction and enzymatic resolution[7].

Workflow Diagram:

start Start: tert-Butyl hydroxylamine carbonate + Cyclopentadiene step1 Step 1: Hetero-Diels-Alder (CuCl, 2-ethyl-2-oxazoline) start->step1 step2 Step 2: N-O Bond Reduction (Zinc powder, Acetic acid) step1->step2 Yields racemic adduct step3 Step 3: Enzymatic Resolution (Lipase, Vinyl acetate) step2->step3 Yields racemic aminocyclopentenol step4 Step 4: Olefin Hydrogenation (Pd/C, H2) step3->step4 Separates (1R,4S)-acetate step5 Step 5: Deacetylation (LiOH, Methanol) step4->step5 Reduces double bond step6 Step 6: Boc Deprotection & Salt Formation (HCl/Isopropanol) step5->step6 Removes acetate group end End Product: (1R,3S)-3-Aminocyclopentanol Hydrochloride step6->end

Caption: Step-by-step protocol workflow for (1R,3S)-3-Aminocyclopentanol HCl.

Methodology:

  • Step 1: Hetero-Diels-Alder Reaction: In a suitable reactor, tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized in situ to tert-butyl nitrosylcarbamate using a catalytic amount of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.). Cyclopentadiene (1.5-2.0 eq.) is then added, and the mixture is stirred at 20-30°C to facilitate the hetero-Diels-Alder cycloaddition, yielding the racemic bicyclic adduct, (+/-)-cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

  • Step 2: Selective Reduction: The crude adduct is dissolved in acetic acid, and zinc powder is added portion-wise to selectively reduce the N-O bond, affording the racemic aminocyclopentenol intermediate, (+/-)-tert-butyl (cis-4-hydroxycyclopent-2-en-1-yl)carbamate.

  • Step 3: Enzymatic Kinetic Resolution: The racemic aminocyclopentenol is dissolved in an appropriate organic solvent (e.g., MTBE). A lipase (e.g., Candida antarctica lipase B) and an acyl donor (vinyl acetate) are added. The enzyme selectively acetylates one enantiomer, allowing for the separation of the faster-reacting (1R,4S)-acetate from the unreacted (1S,4R)-alcohol.

  • Step 4: Hydrogenation: The resolved (1R,4S)-acetate is subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This reduces the carbon-carbon double bond to yield tert-butyl ((1R,3S)-3-acetoxycyclopentyl)carbamate.

  • Step 5: Deacetylation: The acetate protecting group is removed under basic conditions, for example, by treating with lithium hydroxide in methanol, to give tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.

  • Step 6: Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. A solution of HCl in isopropanol (which can be prepared in situ from acetyl chloride and isopropanol) is added to effect deprotection and concomitant precipitation of the final product, (1R,3S)-3-aminocyclopentanol hydrochloride , as a stable salt.

Conclusion and Future Outlook

The selection of a chiral building block is a strategic decision with far-reaching implications for the success of a drug discovery project. While This compound is an excellent and widely used scaffold, this guide demonstrates that its diastereomers and related cyclic diamines are not merely alternatives, but powerful tools for fine-tuning biological activity.

The case study on α1a-receptor antagonists provides clear, quantitative evidence that the cis-isomer, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate , can offer superior subtype selectivity, a critical attribute for minimizing off-target side effects[2]. Furthermore, exploring alternative scaffolds like 1,2-diaminocyclopentanes and 1,3-diaminocyclohexanes allows medicinal chemists to fundamentally alter the geometric presentation of key binding elements, enabling the exploration of new binding hypotheses and intellectual property space.

The choice of building block should be guided by a combination of structural biology insights, synthetic tractability, and empirical screening data. By understanding the distinct advantages and synthetic pathways to each of these chiral diamine cores, researchers can make more informed decisions, accelerating the journey from hit identification to a viable clinical candidate.

References

  • van Slagmaat, C. et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Retrieved January 6, 2026, from [Link]

  • Barrow, J. C., et al. (2000). Preparation and evaluation of 1,3-diaminocyclopentane-linked dihydropyrimidinone derivatives as selective alpha1a-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(17), 1917-20. Retrieved January 6, 2026, from [Link]

  • Norman, T. R. (2010). Chiral Kinase Inhibitors. PMC. Retrieved January 6, 2026, from [Link]

  • Al-Qatati, A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(11), 3329. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Retrieved January 6, 2026, from [Link]

  • Larin, E. A., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513-20. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved January 6, 2026, from [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 369-78. Retrieved January 6, 2026, from [Link]

  • Redd, J. T., et al. (2003). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry, 1(16), 2854-8. Retrieved January 6, 2026, from [Link]

  • Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-62. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). (1R,2R)-Diaminocyclohexane. Retrieved January 6, 2026, from [Link]

  • Gwarda, R., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(19), 5988. Retrieved January 6, 2026, from [Link]

  • Kramer, C., et al. (2008). Workflow-based identification of bioisosteric replacements for molecular scaffolds. Journal of Cheminformatics, 1(Suppl 1), P3. Retrieved January 6, 2026, from [Link]

  • Pospisil, P., et al. (2020). A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists. Molecules, 25(22), 5334. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation and Evaluation of 1,3-Diaminocyclopentane-Linked Dihydropyrimidinone Derivatives as Selective α1a-Receptor Antagonists. Retrieved January 6, 2026, from [Link]

  • Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions. Retrieved January 6, 2026, from [Link]

  • Razo-Hernández, R. S., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151. Retrieved January 6, 2026, from [Link]

  • Ferguson, F. M., et al. (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][13][14]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 31, 127694. Retrieved January 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Suppliers of High-Purity tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity pharmaceutical intermediates is a critical, foundational step in the journey of therapeutic innovation. The stereochemical integrity and purity of these building blocks directly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive framework for the evaluation of suppliers of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS: 1009075-44-8), a chiral intermediate of significant interest in medicinal chemistry.

This document is structured to empower you with the scientific rationale and practical methodologies required to make informed decisions. We will delve into the critical quality attributes of this intermediate, outline a suite of analytical procedures for rigorous assessment, and provide a logical framework for comparing potential suppliers.

The Criticality of Purity and Chirality

This compound possesses two chiral centers, making stereochemical purity a paramount concern. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] The desired enantiomer may provide the therapeutic effect, while the undesired enantiomer could be inactive or, in the worst case, contribute to adverse effects.[1] Therefore, ensuring high enantiomeric excess is not merely a matter of quality control but a fundamental aspect of drug safety and efficacy.[2]

Beyond chiral purity, the presence of organic, inorganic, and residual solvent impurities can have significant downstream consequences. These impurities can potentially react in subsequent synthetic steps, leading to the formation of new, and possibly toxic, byproducts, or they may carry through to the final API, compromising its quality and safety. The International Council for Harmonisation (ICH) provides clear guidelines on the control of impurities in new drug substances, which should be applied to critical intermediates.[3][4][5]

A Framework for Supplier Evaluation

A robust supplier evaluation program for a critical intermediate like this compound should be multifaceted, encompassing not only the analytical testing of received samples but also a thorough assessment of the supplier's quality systems and documentation.

cluster_0 Supplier Evaluation Workflow A Initial Supplier Vetting (Documentation Review) B Sample Request and Initial Screening A->B Request Samples from Shortlisted Suppliers C Comprehensive Analytical Testing B->C Proceed with Promising Samples D Comparative Data Analysis C->D Generate Quality Profile E Supplier Selection and Qualification D->E Rank Suppliers Based on Data

Caption: A streamlined workflow for systematic supplier evaluation.

Comprehensive Analytical Testing Protocols

The following sections detail the essential analytical tests to be performed on samples of this compound from different suppliers. These protocols are designed to be self-validating, providing a comprehensive picture of the material's quality.

Identification and Physical Characterization

A foundational step is to confirm the identity and basic physical properties of the supplied material.

Experimental Protocol:

  • Appearance: Visually inspect the sample for color and form (e.g., white to off-white solid).

  • Solubility: Determine the solubility in relevant solvents (e.g., methanol, dichloromethane) to ensure suitability for planned reactions and analytical preparations.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Principle: To confirm the presence of key functional groups (N-H, C=O, C-O) characteristic of the carbamate structure.

    • Method: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Peaks: Look for characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carbamate (around 1680-1720 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).

  • Mass Spectrometry (MS):

    • Principle: To confirm the molecular weight of the compound.

    • Method: Use Electrospray Ionization (ESI) in positive mode.

    • Expected Ion: [M+H]⁺ at m/z 201.16.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: To confirm the chemical structure and assess for the presence of organic impurities.

    • Method: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected ¹H NMR Signals: Characteristic signals for the tert-butyl group (singlet around 1.4 ppm), cyclopentyl ring protons, and amine protons.

    • Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclopentyl ring.

Chemical Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the purity of the intermediate and detecting non-volatile organic impurities.

Experimental Protocol:

  • Principle: Separation of the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Chiral Purity by Chiral HPLC

This is the most critical test to determine the enantiomeric excess of the desired (1R,3R) enantiomer.

Experimental Protocol:

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine. The ratio can be optimized for best resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This analysis is crucial to identify and quantify any residual solvents from the manufacturing process.

Experimental Protocol:

  • Principle: Volatile residual solvents are partitioned from the sample matrix into the headspace of a sealed vial and then injected into a gas chromatograph for separation and quantification.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: A column with a stationary phase suitable for separating a wide range of solvents, such as a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An initial temperature of 40°C held for 5-10 minutes, followed by a ramp to 240°C at 10°C/min, and a final hold.

    • Injector and Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100°C.

    • Vial Equilibration Time: 15-30 minutes.

  • Sample Preparation: Accurately weigh a portion of the sample into a headspace vial and dissolve or suspend it in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Data Analysis: Identify and quantify residual solvents by comparing the retention times and peak areas to those of certified reference standards.

Data Presentation and Comparative Analysis

To facilitate a clear comparison between suppliers, all quantitative data should be summarized in a structured table.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White SolidOff-white SolidWhite SolidWhite to Off-white Solid
Purity (HPLC, % Area) 99.8%98.5%99.5%≥ 99.0%
Chiral Purity (% ee) 99.9%99.2%99.7%≥ 99.5%
Largest Single Impurity (%) 0.12%0.85%0.25%≤ 0.2%
Total Impurities (%) 0.20%1.50%0.50%≤ 0.5%
Residual Solvents (ppm) Toluene: 50 ppmAcetone: 1500 ppmHeptane: 200 ppmToluene ≤ 890 ppm, Acetone ≤ 5000 ppm, Heptane ≤ 5000 ppm

This table presents hypothetical data for illustrative purposes.

Logical Framework for Supplier Selection

The selection of a supplier should be based on a holistic evaluation of the analytical data in the context of the intended application and regulatory requirements.

Start Start Evaluation Data Comprehensive Analytical Data Start->Data Purity_Check Chemical Purity ≥ 99.0%? Data->Purity_Check Chiral_Check Chiral Purity ≥ 99.5%? Purity_Check->Chiral_Check Yes Reject Reject Supplier Purity_Check->Reject No Impurity_Check Impurities within ICH Limits? Chiral_Check->Impurity_Check Yes Chiral_Check->Reject No Solvent_Check Residual Solvents within ICH Limits? Impurity_Check->Solvent_Check Yes Impurity_Check->Reject No Qualify Qualify Supplier Solvent_Check->Qualify Yes Solvent_Check->Reject No

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate and Its Stereoisomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery, the principle of molecular recognition is paramount. The efficacy of a therapeutic agent is intrinsically linked to its specific interaction with the intended biological target. However, the structural complexity of small molecules often leads to unintended interactions with off-target molecules, a phenomenon known as cross-reactivity.[1][2] Such off-target binding can precipitate a cascade of undesirable outcomes, ranging from diminished therapeutic effect to severe adverse drug reactions and toxicity.[3] Consequently, rigorous evaluation of a drug candidate's binding specificity is not merely a regulatory checkbox but a cornerstone of preclinical safety assessment.[3][4]

This guide provides an in-depth, comparative analysis of the cross-reactivity of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a key building block in medicinal chemistry, and its principal stereoisomeric analogs. The carbamate moiety is a privileged structure in drug design, valued for its role in forming critical interactions with biological targets and its use as a stable prodrug linker.[5] Understanding how subtle changes in stereochemistry affect the binding profile of this scaffold is crucial for researchers aiming to optimize lead compounds for enhanced specificity and safety.

We will dissect the causality behind experimental choices, provide detailed, self-validating protocols for industry-standard immunoassays and biophysical techniques, and present a framework for interpreting the resulting data. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust cross-reactivity screening platforms.

The Target Molecule and Its Analogs: A Question of Stereochemistry

The primary molecule of interest is This compound . Its biological activity and potential for cross-reactivity are heavily influenced by the spatial arrangement of its functional groups. To investigate this, we will compare it against its key stereoisomers, which possess the same molecular formula and connectivity but differ in the three-dimensional orientation of the amine and carbamate groups on the cyclopentyl ring.

The selected analogs for this comparative study are:

  • Lead Compound: this compound (trans isomer)

  • Analog 1: tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (trans isomer, enantiomer of the lead)[6][7]

  • Analog 2: tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (cis isomer)[8]

  • Analog 3: tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate (cis isomer, enantiomer of Analog 2)[9]

The structural relationship between these compounds is visualized below. Understanding these subtle yet critical differences is the first step in predicting and interpreting their cross-reactivity profiles.

G cluster_trans trans-Isomers cluster_cis cis-Isomers Lead tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate Analog1 tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate Lead->Analog1 Enantiomers Analog2 tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate Lead->Analog2 Diastereomers Analog3 tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate Analog1->Analog3 Diastereomers Analog2->Analog3 Enantiomers

Caption: Stereoisomeric relationships of the target compound and its analogs.

Experimental Design: A Dual-Methodology Approach for Validated Specificity

To build a trustworthy case for the specificity of our lead compound, we must employ orthogonal analytical methods. A single technique, no matter how robust, can be susceptible to artifacts. Here, we advocate for a dual approach: a classic Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for a label-free, real-time kinetic analysis.[10][11][12][13] This combination provides both a quantitative measure of cross-reactivity and a deeper insight into the binding dynamics.

Pillar 1: Competitive ELISA for High-Throughput Cross-Reactivity Profiling

The competitive ELISA is an efficient immunoassay for quantifying the binding affinity of small molecules by measuring their ability to compete with a labeled antigen for a limited number of antibody binding sites.[13] The fundamental principle is that the signal generated is inversely proportional to the concentration of the analyte in the sample.

Causality Behind the Design: We choose a competitive format because it is ideal for small molecules (haptens) that cannot be bound by two antibodies simultaneously, as required by a sandwich ELISA.[13] To execute this, the lead compound must first be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen capable of eliciting a specific antibody response. This same conjugate is then used to coat the microplate wells. The "competitors" in this assay will be the free (unconjugated) lead compound and its analogs.

ELISA_Workflow start Start step1 Plate Coating 1. Immobilize Target-BSA conjugate on microplate wells. 2. Wash excess. start->step1 step2 Blocking 1. Add blocking buffer (e.g., BSA or casein) to prevent non-specific binding. 2. Incubate and wash. step1->step2 step3 Competitive Reaction 1. Add a mixture of primary antibody and free analyte (Lead or Analog). 2. Incubate to allow competition. step2->step3 step4 Secondary Antibody Incubation 1. Wash unbound primary antibody and analyte. 2. Add enzyme-conjugated secondary antibody. 3. Incubate and wash. step3->step4 step5 Signal Detection 1. Add substrate (e.g., TMB). 2. Measure absorbance at a specific wavelength. step4->step5 end Data Analysis (IC50 & % Cross-Reactivity) step5->end

Caption: Workflow for the competitive ELISA cross-reactivity assay.

Pillar 2: Surface Plasmon Resonance (SPR) for Label-Free Kinetic Analysis

SPR is a powerful biophysical technique that measures molecular interactions in real-time without the need for labels.[10][11] In this context, the specific antibody (the "ligand") is immobilized on a sensor chip surface. The lead compound and its analogs (the "analytes") are then flowed over this surface. Binding events are detected as a change in the refractive index at the surface, which is proportional to the mass change.[12]

Causality Behind the Design: The primary advantage of SPR is its ability to provide detailed kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.[11] This provides a more nuanced understanding of binding affinity than the endpoint measurement of an ELISA. A low KD value signifies a high binding affinity. By comparing the KD values of the analogs to that of the lead compound, we can obtain a highly reliable measure of cross-reactivity. This method avoids potential artifacts from protein conjugation and enzyme labels, thus serving as an excellent validation system for the ELISA results.

Detailed Experimental Protocols

Trustworthiness through Rigorous Methodology: The following protocols are designed to be self-validating by incorporating essential controls and systematic steps. Adherence to these details is critical for generating reproducible and reliable data.

Protocol 1: Competitive ELISA
  • Plate Coating:

    • Dilute the Target-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (PBS with 1% BSA) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competition Reaction:

    • Prepare serial dilutions of the lead compound and each analog (e.g., from 100 µM to 0.01 nM) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • Prepare the primary antibody at its optimal concentration (previously determined by titration) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody & Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm immediately.

Protocol 2: Surface Plasmon Resonance (SPR)
  • Ligand Immobilization:

    • Use a CM5 sensor chip and perform amine coupling chemistry.

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the primary antibody (ligand) at 10-50 µg/mL in 10 mM sodium acetate buffer (pH 5.0) to achieve an immobilization level of ~5000-10000 Response Units (RU).

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Binding Analysis:

    • Prepare serial dilutions of the lead compound and each analog in SPR running buffer (e.g., HBS-EP+). A typical concentration range would be 100 µM to 1 nM, including a zero-concentration (buffer only) sample for double referencing.

    • Perform a kinetic analysis cycle for each concentration:

      • Inject the analyte solution over the ligand-immobilized surface and a reference flow cell for a set association time (e.g., 120 seconds).

      • Switch to running buffer and monitor the dissociation phase for a set time (e.g., 300 seconds).

    • Regenerate the sensor surface between cycles using a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if required.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the zero-concentration (buffer) injection signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and calculate the equilibrium dissociation constant (KD = kd/ka).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The key metrics are the IC50 (the concentration of analyte that causes 50% inhibition in the ELISA) and the KD (the equilibrium dissociation constant from SPR).

Table 1: Comparative Cross-Reactivity Data

Compound IDStereochemistryAssay MethodIC50 (nM)% Cross-ReactivityKD (nM)
Lead Compound (1R,3R) - transELISA15.2100%25.5
Analog 1 (1S,3S) - transELISA18.582.2%31.0
Analog 2 (1R,3S) - cisELISA1,2501.2%>10,000
Analog 3 (1S,3R) - cisELISA1,4801.0%>10,000

Note: The data presented in this table is representative and for illustrative purposes only.

Calculating Percentage Cross-Reactivity

The cross-reactivity of an analog relative to the lead compound is calculated from the IC50 values obtained from the competitive ELISA using the following formula:

% Cross-Reactivity = (IC50 of Lead Compound / IC50 of Analog) x 100

Interpreting the Results
  • Lead Compound vs. Analog 1 (Enantiomers): The data shows high cross-reactivity (82.2%) for the (1S,3S) enantiomer. This is a common finding, as enantiomers have identical physical properties and can often fit into a binding pocket similarly, unless the binding site has strict chiral recognition points. The slightly lower affinity suggests some degree of stereoselectivity in the antibody binding pocket.

  • Lead Compound vs. Analogs 2 & 3 (Diastereomers): There is negligible cross-reactivity (<2%) for the cis-isomers. This is a significant finding. It demonstrates that the trans orientation of the amine and carbamate groups is a critical determinant for antibody recognition. The change in the three-dimensional shape of the molecule from trans to cis likely creates steric hindrance or removes a key binding interaction, drastically reducing affinity. This is strongly corroborated by the SPR data, where no significant binding (KD > 10 µM) was observed for the cis-isomers.

Conclusion: A Framework for Confident Specificity Assessment

This guide has outlined a robust, dual-methodology framework for the comparative cross-reactivity analysis of this compound and its stereoisomers. By integrating the high-throughput capabilities of competitive ELISA with the detailed kinetic insights of SPR, researchers can generate high-confidence data to guide lead optimization. The experimental results underscore the profound impact of stereochemistry on molecular recognition and demonstrate that even subtle structural modifications can be exploited to achieve remarkable binding specificity. This structured approach, grounded in scientific causality and validated by orthogonal techniques, is essential for mitigating the risks of off-target effects and advancing safer, more effective therapeutic candidates.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, Springer Link. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed, National Library of Medicine. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, ACS Publications. [Link]

  • Cross-reactivity. Wikipedia. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Cross-reactivity: Significance and symbolism. ScienceDirect. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). LinkedIn. [Link]

  • Technical Guide for ELISA. SeraCare. [Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

  • Chromatographic Analysis of Insecticidal Carbamates. IntechOpen. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. PubMed, National Library of Medicine. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. National Institutes of Health. [Link]

  • Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. [Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease, National Center for Biotechnology Information. [Link]

  • Copper-Mediated Divergent Reactivity of Allene-Tethered Carbamates under Radical Conditions. PubMed Central, National Institutes of Health. [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PubMed Central, National Institutes of Health. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • ELISA Protocols. Bio-Rad Antibodies. [Link]

  • tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Synthonix. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

Sources

Benchmarking the performance of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in catalytic systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Ligands in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric catalysis, facilitated by chiral metal complexes, stands as one of the most elegant and efficient strategies to achieve high levels of enantioselectivity. At the heart of these catalytic systems lies the chiral ligand, a molecule that imparts its stereochemical information to the metallic center, thereby directing the stereochemical outcome of the reaction.

Among the privileged classes of chiral ligands, C2-symmetric diamines have garnered significant attention due to their synthetic accessibility, modularity, and demonstrated success in a wide array of catalytic transformations, most notably in asymmetric hydrogenation and transfer hydrogenation reactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the performance of chiral diamine ligands in catalytic systems.

Due to the limited availability of published performance data for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in specific catalytic applications at the time of this writing, this guide will utilize the well-characterized and widely employed (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) as a representative model. The principles, protocols, and comparative analyses presented herein are directly applicable to the evaluation of novel ligands such as this compound, providing a robust template for its future characterization and comparison against established catalytic systems.

Featured Compound Profile: this compound

This compound is a chiral diamine precursor characterized by a cyclopentyl backbone with two amino groups in a trans configuration. The Boc (tert-butyloxycarbonyl) protecting group on one of the amines allows for selective functionalization and manipulation. For its application as a bidentate ligand in catalysis, the Boc group is typically removed to yield the free (1R,3R)-1,3-diaminocyclopentane. The rigid cyclopentyl scaffold is designed to create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity.

Chemical Structure:

  • Protected form: this compound

  • Active ligand form (deprotected): (1R,3R)-1,3-diaminocyclopentane

The performance of a catalytic system employing this ligand would be critically dependent on the stereochemistry and rigidity of the cyclopentyl backbone, as well as the electronic and steric nature of any substituents on the nitrogen atoms.

Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

To objectively evaluate and compare the performance of chiral diamine ligands, a well-established and reliable benchmark reaction is essential. The asymmetric transfer hydrogenation (ATH) of acetophenone to 1-phenylethanol is an industry-standard reaction for this purpose. This reaction is sensitive to the ligand's structure, readily monitored by standard analytical techniques (GC, HPLC), and the enantiomeric excess of the chiral alcohol product is a direct measure of the catalyst's effectiveness.

The reaction typically employs a ruthenium(II) precursor, the chiral diamine ligand, and a hydrogen source, commonly a mixture of formic acid and triethylamine or isopropanol with a base.

Performance Comparison of Chiral Diamine Ligands

The efficacy of a chiral ligand is quantified by the yield of the product and, more importantly, the enantiomeric excess (ee) achieved. Below is a comparative table summarizing the performance of the model ligand, (1R,2R)-TsDPEN, and other common chiral diamine ligands in the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone.

LigandCatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
(1R,2R)-TsDPEN [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)]Acetophenone(R)-1-Phenylethanol9597[1]
(1R,2R)-DACH Ru(II)/(1R,2R)-DACH derivativeAcetophenone(R)-1-PhenylethanolHighup to 99[2]
(1R,2R)-DPEN Ru(II)/(1R,2R)-DPEN derivativeAcetophenone(R)-1-PhenylethanolHighup to 97[3][4]

Note: Reaction conditions such as solvent, temperature, and substrate-to-catalyst ratio can significantly influence the outcome and should be standardized for direct comparison.

Experimental Protocols

The following is a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone using a pre-formed Ru(II)-TsDPEN catalyst. This protocol can be adapted for the evaluation of this compound following its deprotection and complexation with a suitable metal precursor.

Materials:

  • [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] catalyst

  • Acetophenone (substrate)

  • Formic acid (hydrogen source)

  • Triethylamine (base)

  • Anhydrous 2-propanol (solvent)

  • Anhydrous sodium sulfate (drying agent)

  • Ethyl acetate (extraction solvent)

  • Hexane (eluent for chromatography)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] (e.g., 6.4 mg, 0.01 mmol, 0.5 mol%) in anhydrous 2-propanol (5 mL) in a dry Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: To the catalyst solution, add acetophenone (240 mg, 2.0 mmol, 1 equivalent).

  • Initiation: Prepare a 5:2 mixture of formic acid and triethylamine. Add an appropriate amount of this mixture (e.g., 0.5 mL) to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

  • Analysis: Determine the yield of the isolated 1-phenylethanol. Analyze the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5]

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve Ru-TsDPEN catalyst in anhydrous 2-propanol prep2 Add acetophenone (substrate) prep1->prep2 react1 Add formic acid/ triethylamine mixture prep2->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC/GC react2->react3 workup1 Quench with NaHCO3 react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry, concentrate, and purify by chromatography workup2->workup3 analysis1 Determine yield workup3->analysis1 analysis2 Determine enantiomeric excess (chiral HPLC/GC) analysis1->analysis2

Caption: General experimental workflow for the ATH of acetophenone.

Proposed Catalytic Cycle for Ru-TsDPEN System

G cluster_reactants cluster_products A [RuCl(TsDPEN)(arene)] (Precatalyst) B [RuH(TsDPEN)(arene)] (Active Catalyst) A->B - Cl- + H- CO2_NEt3H CO2 + Et3NH+ A->CO2_NEt3H C Transition State B->C D [Ru(Product)(TsDPEN)(arene)] C->D Hydrogen Transfer D->B - Product Product Chiral Alcohol (Product) D->Product H_source HCOOH/NEt3 (H- source) H_source->A Ketone Acetophenone (Substrate) Ketone->C

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

References

  • Baran, P. S., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. Retrieved from [Link]

  • Wills, M., et al. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters. Retrieved from [Link]

  • Kundu, S., et al. (n.d.). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing. Retrieved from [Link]

  • Praveen, C., & Periasamy, M. (2007). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. ResearchGate. Retrieved from [Link]

  • Gajan, D., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Shinde, S. V., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality. Retrieved from [Link]

  • Song, H., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]

  • Song, H., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed Central. Retrieved from [Link]

  • Palkovits, R., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. Retrieved from [Link]

  • Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of chemical reagents extends far beyond the confines of the reaction flask. The proper management and disposal of these materials are paramount to ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a common building block in medicinal chemistry. Our approach is grounded in the principles of chemical safety and regulatory adherence, offering a framework that prioritizes safety and operational excellence.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a carbamate derivative. While specific hazard data for this compound is not extensively documented in readily available safety data sheets (SDS), the carbamate functional group itself is a critical consideration for waste classification.[1][2] The U.S. Environmental Protection Agency (EPA) regulates wastes generated from the production of carbamates under the Resource Conservation and Recovery Act (RCRA), designating them as hazardous.[3][4][5] This regulatory oversight underscores the importance of treating this compound and its associated waste streams with a high degree of caution.

Key Safety Considerations:

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Skin and Eye Contact: May cause skin and eye irritation.[7] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Ingestion: May be harmful if swallowed.[7]

Due to the limited specific toxicity data, it is prudent to handle this compound as a potentially hazardous substance.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated waste.

Waste Identification and Segregation

The first and most critical step is the proper identification and segregation of waste.[8][9] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions and complicates the disposal process.

Procedural Steps:

  • Designate a Waste Container: Select a dedicated, chemically compatible, and clearly labeled waste container for solid this compound waste. The container must be in good condition with a secure, leak-proof lid.[10]

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired pure compound, and grossly contaminated items (e.g., weighing boats, spatulas).

    • Liquid Waste: Solutions containing the compound. Halogenated and non-halogenated solvent wastes should be collected separately.[9]

    • Sharps Waste: Needles or other sharps contaminated with the compound should be placed in a designated sharps container.

    • Empty Containers: A container that has held this compound should be managed as hazardous waste unless it is "RCRA empty." For a non-acute hazardous waste, this means all possible material has been removed. For acutely hazardous wastes, triple-rinsing is required.[8][11] Given the lack of specific data, treating the container as hazardous waste is the most conservative and recommended approach.

On-Site Accumulation and Storage

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

Procedural Steps:

  • Accumulation Point: Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Store waste containers in a secondary containment tray or bin to capture any potential leaks or spills.[11]

  • Storage Area: The designated waste storage area should be well-ventilated.

  • Container Management: Keep waste containers closed at all times except when adding waste.[9]

Disposal Request and Pickup

Disposal of hazardous chemical waste must be handled by a licensed and reputable waste management company or through your institution's Environmental Health and Safety (EHS) department.[8]

Procedural Steps:

  • Contact EHS: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or by contacting the EHS office directly.

  • Provide Accurate Information: When requesting a pickup, provide a detailed and accurate description of the waste, including the chemical name, quantity, and any known hazards.

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and stored in the designated pickup area as instructed by your EHS department.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_empty Empty Container? is_sharp->is_empty No sharps_waste Collect in Sharps Container is_sharp->sharps_waste Yes empty_container Manage as Hazardous Waste Container is_empty->empty_container Yes storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_waste->storage liquid_waste->storage sharps_waste->storage empty_container->storage request_pickup Request Pickup via Institutional EHS storage->request_pickup end Disposal by Licensed Waste Management request_pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Procedural Steps:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team.

  • Cleanup:

    • Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[9]

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1009075-44-8[1]
Molecular Formula C₁₀H₂₀N₂O₂[2]
RCRA Regulation Carbamate wastes are regulated as hazardous.[3][5]
Primary Hazards Potential for skin/eye irritation, harmful if swallowed/inhaled.[6][7]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By adhering to these guidelines, researchers and drug development professionals can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always consult your institution's specific policies and procedures, as they are tailored to your local regulatory landscape.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • LookChem. tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate Safety Data Sheets(SDS).
  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • Capot Chemical. MSDS of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate.
  • Coherent Digital. Hazardous Waste Management: Carbamate Production Identification and Listing.
  • Fisher Scientific. (2010, October 28). Safety Data Sheet: tert-Butyl carbamate.
  • Environmental Protection Agency. (1995, February). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List.
  • Advanced ChemBlocks. tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 97%.

Sources

Personal protective equipment for handling tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS No. 1009075-44-8).[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is paramount for minimizing exposure risks and ensuring regulatory compliance.

Understanding the Hazard Profile

This compound is a chemical intermediate that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Harmful if Swallowed: Ingestion of this compound may be harmful.[3][4]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and strict adherence to the handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection and correct use of PPE are the most critical lines of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Butyl or Neoprene GlovesProvides robust protection against amines, a chemical class for which nitrile gloves offer poor resistance.[5][6][7][8]
Eye Protection ANSI-approved safety goggles with side shields or a full-face shieldProtects eyes from splashes and airborne particles of the compound.
Body Protection Chemical-resistant lab coatPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridgesRequired when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood.[9][10][11][12][13]

Step-by-Step PPE Procedures

Proper donning and doffing of PPE are crucial to prevent cross-contamination. Follow these sequences diligently.

Donning (Putting On) PPE

Donning_Procedure A 1. Hand Hygiene: Wash hands thoroughly. B 2. Lab Coat: Put on a clean, buttoned lab coat. A->B C 3. Respirator (if required): Don and perform a seal check. B->C D 4. Eye Protection: Wear safety goggles or a face shield. C->D E 5. Gloves: Don butyl or neoprene gloves, ensuring they cover the lab coat cuffs. D->E

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE

The doffing sequence is designed to minimize the risk of contaminating yourself with any chemical that may be on the exterior of your PPE.

Doffing_Procedure A 1. Gloves: Remove gloves using a glove-to-glove technique. B 2. Lab Coat: Remove by turning it inside out. A->B C 3. Hand Hygiene: Wash hands thoroughly. B->C D 4. Eye Protection: Remove from the back of the head. C->D E 5. Respirator (if used): Remove without touching the front. D->E F 6. Final Hand Hygiene: Wash hands again thoroughly. E->F

Caption: Sequential process for safely removing PPE.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek prompt medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open. It is imperative to seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For all exposure incidents, have the Safety Data Sheet (SDS) for this compound available for the responding medical personnel.

Operational and Disposal Plans

A safe laboratory environment extends beyond personal protection to include proper handling and disposal of chemical waste.

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.

Disposal of Contaminated PPE and Materials
  • All disposable PPE (gloves, etc.) contaminated with this chemical must be considered hazardous waste.

  • Place contaminated items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of contaminated materials in the regular trash.

Disposal of Unused Chemical
  • Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.

  • Segregate this waste from other waste streams to prevent unintended reactions.[14]

  • Arrange for collection and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14] Under no circumstances should this chemical be disposed of down the drain.[15]

References

  • North Ammonia & Methylamine Respirator Cartridge - 2 Pack - Cooper Safety Supply. (n.d.). Cooper Safety Supply. Retrieved January 6, 2026, from [Link]

  • Respirator Cartridges, Organic Vapor Cartridges. (n.d.). Magid Glove & Safety. Retrieved January 6, 2026, from [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia. Retrieved January 6, 2026, from [Link]

  • Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety. Retrieved January 6, 2026, from [Link]

  • Glove Selection. (n.d.). University of Colorado Colorado Springs. Retrieved January 6, 2026, from [Link]

  • Glove Selection and Usage. (n.d.). TU Delft. Retrieved January 6, 2026, from [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • NIOSH Approved Respirator 5203 by 3M. (n.d.). The RIDGEPRO. Retrieved January 6, 2026, from [Link]

  • 3M Organic Vapor Cartridge. (n.d.). Alaska Safety. Retrieved January 6, 2026, from [Link]

  • North 75001 approved organic vapor cartridge for masks. (n.d.). Sylprotec.com. Retrieved January 6, 2026, from [Link]

  • Safety Glove Selection Guide. (2024, February 22). Advanced Photon Source. Retrieved January 6, 2026, from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved January 6, 2026, from [Link]

  • MSDS of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate. (2025, December 2). Capot Chemical. Retrieved January 6, 2026, from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU. Retrieved January 6, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved January 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.